molecular formula C19H22O4 B15593432 Cryptofolione

Cryptofolione

Cat. No.: B15593432
M. Wt: 314.4 g/mol
InChI Key: JSKFCRSAYKODTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-Dihydroxy-8-phenylocta-1,7-dienyl)-2,3-dihydropyran-6-one has been reported in Cryptocarya latifolia with data available.

Properties

IUPAC Name

2-(4,6-dihydroxy-8-phenylocta-1,7-dienyl)-2,3-dihydropyran-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c20-16(8-4-9-18-10-5-11-19(22)23-18)14-17(21)13-12-15-6-2-1-3-7-15/h1-7,9,11-13,16-18,20-21H,8,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKFCRSAYKODTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)OC1C=CCC(CC(C=CC2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide on the Core Mechanism of Action of Cryptofolione

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific molecular mechanism of action for Cryptofolione. While this natural product, isolated from species of the Cryptocarya genus, has been a subject of chemical synthesis and structural elucidation, its detailed biological pathways and molecular targets remain largely unexplored. This document summarizes the current state of knowledge and highlights the areas where further research is critically needed.

Chemical Properties and Synthesis

This compound is a δ-lactone-containing natural product.[1] Its chemical structure has been confirmed, and its absolute configuration has been established as [6R,10S,12R] through asymmetric synthesis.[1][2] The synthesis of this compound and its stereoisomers has been achieved using methods such as the asymmetric hetero-Diels-Alder reaction.[2]

Investigated Biological Activities

Initial biological screenings of this compound have indicated some level of bioactivity. Specifically, it has demonstrated activity against the trypomastigotes of Trypanosoma cruzi, the parasite responsible for Chagas disease, reducing their numbers by 77% at a concentration of 250 µg/mL.[1][3] It also showed a mild inhibitory effect on the promastigote form of Leishmania species.[1][3] However, these studies also pointed to moderate cytotoxicity in both macrophages and T. cruzi amastigotes, suggesting a narrow therapeutic window in this context.[1][3]

Gaps in Knowledge Regarding Mechanism of Action

Despite the initial biological data, there is a conspicuous absence of in-depth research into how this compound exerts its cytotoxic or antiparasitic effects at a molecular level. The current body of scientific literature, as accessible through extensive searches, does not contain detailed information on the following critical areas:

  • Signaling Pathway Modulation: There are no published studies that delineate the specific signaling pathways affected by this compound. Key oncogenic pathways such as MAPK/ERK, PI3K/Akt/mTOR, or JAK/STAT, which are common targets for anti-cancer agents, have not been investigated in relation to this compound.

  • Molecular Targets: The direct molecular targets of this compound have not been identified. It is unknown whether it acts as an enzyme inhibitor, a receptor agonist or antagonist, or if it disrupts protein-protein interactions.

  • Cellular Processes: The effect of this compound on fundamental cellular processes such as apoptosis, cell cycle progression, or autophagy has not been characterized. There is no data to suggest whether it induces programmed cell death or causes cell cycle arrest in specific phases.

  • Quantitative Data: There is a lack of quantitative data, such as IC50 values in various cancer cell lines, that would be essential for assessing its potential as a therapeutic agent.

  • Experimental Protocols: Detailed experimental methodologies for studying the mechanism of action of this compound are not available, as such studies have not been published.

Comparison with Structurally Unrelated Compounds

It is important to distinguish this compound from other natural products with "Crypto" in their names, such as Cryptotanshinone. Cryptotanshinone, a compound isolated from Salvia miltiorrhiza, has been more extensively studied and shown to induce cell cycle arrest and apoptosis in cancer cells by targeting pathways like JAK2/STAT3 and PI3K/Akt/NFκB.[4][5] These findings for Cryptotanshinone should not be extrapolated to this compound due to their distinct chemical structures and origins.

Future Research Directions

To elucidate the mechanism of action of this compound, a systematic and multi-faceted research approach is required. The following experimental avenues would be crucial:

  • High-Throughput Screening: Initial screening against a panel of cancer cell lines to determine its cytotoxic profile and identify sensitive cell lines.

  • Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and computational docking to identify potential protein targets.

  • Signaling Pathway Analysis: Utilizing western blotting, reporter assays, and phosphoproteomics to investigate the effect of this compound on key signaling cascades.

  • Cellular Assays: Conducting flow cytometry for cell cycle and apoptosis analysis, and microscopy to observe morphological changes indicative of specific cellular responses.

Conclusion

References

Cryptofolione: A Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptofolione, a δ-lactone-containing natural product isolated from the fruits of the Chilean tree Cryptocarya alba, has emerged as a molecule of interest due to its documented antiparasitic properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activity of this compound. It summarizes the available quantitative data, outlines putative experimental methodologies for its bioactivity assessment, and visually represents key experimental workflows. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, parasitology, and early-stage drug discovery.

Introduction

This compound is a secondary metabolite characterized by a 5,6-dihydro-α-pyrone ring structure. Its absolute configuration has been established as [6R,10S,12R] through enantioselective total synthesis and spectroscopic analysis[1]. While the primary focus of research on this compound has been its synthesis, initial biological screenings have revealed a potential therapeutic window, particularly in the context of parasitic diseases. This guide synthesizes the available biological data to facilitate further investigation into its mechanism of action and broader therapeutic potential.

Biological Activity Spectrum

The known biological activities of this compound are currently confined to its effects on parasitic protozoa and its associated cytotoxicity. There is a notable absence of published data regarding its potential anticancer, anti-inflammatory, or broad-spectrum antimicrobial activities.

Antiparasitic Activity

This compound has demonstrated activity against Trypanosoma cruzi, the etiological agent of Chagas disease, and Leishmania species, which are responsible for leishmaniasis.

  • Anti-trypanosomal Activity: In vitro studies have shown that this compound can significantly reduce the number of Trypanosoma cruzi trypomastigotes[2][3][4].

  • Anti-leishmanial Activity: A mild inhibitory effect has been observed against the promastigote form of Leishmania spp.[2][3].

Cytotoxicity

The compound has exhibited moderate cytotoxicity against mammalian cells, specifically macrophages, as well as against the amastigote form of T. cruzi residing within host cells[2][3][4]. This lack of selectivity is a critical factor for consideration in any future drug development efforts[2]. Interestingly, a dihydro-derivative of this compound was found to be inactive, suggesting that the double bond is crucial for its biological activity[4].

Quantitative Data

The publicly available quantitative data on the biological activity of this compound is limited. The following tables summarize the reported findings.

Table 1: Antiparasitic and Cytotoxic Activity of this compound

Target Organism/Cell LineAssay TypeConcentrationEffectSource
Trypanosoma cruzi (trypomastigotes)In vitro reduction in number250 µg/mL77% reduction[2][3][4]
MacrophagesIn vitro viability25 µg/mLReduction in viability[4]
T. cruzi (amastigotes)In vitro cytotoxicityModerateCytotoxic[2][3][4]
Leishmania spp. (promastigotes)In vitro inhibitionNot specifiedMild inhibitory effect[2][3]

Signaling Pathways

As of the date of this guide, there is no published scientific literature detailing the specific signaling pathways modulated by this compound. Key inflammatory and cell survival pathways such as NF-κB, MAPK, and PI3K/Akt represent logical targets for future investigation to elucidate its mechanism of action, particularly concerning its cytotoxic effects.

A generalized workflow for screening a natural product like this compound against these pathways is depicted below.

General Workflow for Screening Natural Product Activity on Signaling Pathways NP Natural Product (e.g., this compound) Treatment Treatment with Natural Product NP->Treatment Cell_Culture Target Cell Line (e.g., Macrophages, Cancer Cells) Stimulation Stimulation (e.g., LPS, TNF-α) Cell_Culture->Stimulation Stimulation->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis Reporter_Assay Reporter Gene Assay (e.g., NF-κB Luciferase) Treatment->Reporter_Assay Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot NFkB p-IκBα, p-p65 Western_Blot->NFkB Analyze Phosphorylation MAPK p-p38, p-ERK, p-JNK Western_Blot->MAPK Analyze Phosphorylation PI3K_Akt p-Akt, p-mTOR Western_Blot->PI3K_Akt Analyze Phosphorylation Data_Analysis Data Analysis and Pathway Elucidation NFkB->Data_Analysis MAPK->Data_Analysis PI3K_Akt->Data_Analysis Reporter_Assay->Data_Analysis Workflow for In Vitro Anti-Trypanosomal Assay (Trypomastigote) Start Harvest Trypomastigotes from Infected Cell Culture Plate_Parasites Plate Parasites in 96-well Plate Start->Plate_Parasites Add_Compound Add Serial Dilutions of this compound Plate_Parasites->Add_Compound Incubate Incubate for 24-48h at 37°C, 5% CO2 Add_Compound->Incubate Add_Reagent Add Viability Reagent (e.g., Resazurin, ATP-based) Incubate->Add_Reagent Read_Plate Read Plate (Fluorometer/Luminometer) Add_Reagent->Read_Plate Calculate_IC50 Calculate IC50 Value Read_Plate->Calculate_IC50 Workflow for Macrophage Cytotoxicity Assay Start Culture Macrophages (e.g., RAW 264.7 or primary) Plate_Cells Plate Cells in 96-well Plate and Adhere Start->Plate_Cells Add_Compound Add Serial Dilutions of this compound Plate_Cells->Add_Compound Incubate Incubate for 24-72h at 37°C, 5% CO2 Add_Compound->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, Resazurin) Incubate->Add_Reagent Read_Plate Read Plate (Spectrophotometer/Fluorometer) Add_Reagent->Read_Plate Calculate_CC50 Calculate CC50 Value Read_Plate->Calculate_CC50

References

Cryptofolione Derivatives: A Technical Overview of Synthesis and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 7, 2025

Abstract

Cryptofolione, a naturally occurring δ-lactone, and its derivatives have emerged as compounds of interest due to their biological activities, particularly their effects against parasitic protozoa. This technical bulletin provides a summary of the current publicly available knowledge on the synthesis, properties, and biological evaluation of this compound derivatives. The information is based on existing literature and aims to provide a foundational understanding for researchers in the field of natural product chemistry and drug discovery. Due to the limited availability of detailed public data, this document highlights key findings and outlines general methodologies.

Introduction

This compound is a 6-substituted 5,6-dihydro-α-pyrone isolated from plant species of the Cryptocarya genus. Natural products containing the α-pyrone scaffold are known for a wide range of biological activities. The study of this compound and its synthetic analogues is a niche but potentially important area for the development of new therapeutic agents. This document collates the available data on their biological effects and the chemical strategies employed for their synthesis.

Biological Activity and Properties

The primary biological activity reported for this compound is its effect against protozoan parasites. Studies have shown its activity against Trypanosoma cruzi, the causative agent of Chagas disease, and a mild inhibitory effect on Leishmania species.[1][2][3] Concurrently, this compound has demonstrated moderate cytotoxicity against mammalian cells, specifically macrophages.[1][2][3] This lack of selectivity is a critical consideration for its therapeutic potential.[1][2]

Quantitative Biological Data

The publicly available quantitative data on the biological activity of this compound is limited. The most specific result reported is its effect on Trypanosoma cruzi trypomastigotes. A dihydro-derivative of this compound was reported to be inactive, providing a preliminary insight into the structure-activity relationship, suggesting the importance of the double bond in the side chain for its biological activity.

CompoundTarget Organism/Cell LineConcentrationEffectCitation(s)
This compoundTrypanosoma cruzi trypomastigotes250 µg/mL77% reduction in number[1][2][3]
This compoundMacrophagesNot specifiedModerate cytotoxicity[1][2][3]
This compoundLeishmania spp. promastigotesNot specifiedMild inhibitory effect[1][2]
Dihydro-cryptofolioneTrypanosoma cruzi trypomastigotesNot specifiedInactive

Synthesis of this compound and Derivatives

The total synthesis of this compound has been accomplished through various stereoselective routes. These synthetic efforts have been crucial in confirming the structure and determining the absolute stereochemistry of the natural product. Key strategies employed in the synthesis include:

  • Asymmetric Hetero-Diels-Alder Reaction: This has been used as a key step to construct the dihydropyrone ring with high enantioselectivity.[4]

  • Asymmetric Reduction and Allylation: Stereoselective reduction of ketone intermediates and asymmetric allylation reactions have been employed to establish the chiral centers in the side chain.[1]

  • Olefin Cross-Metathesis: This reaction has been utilized for the efficient formation of the carbon-carbon double bond in the side chain, connecting the pyrone ring to the styryl group.[1]

The synthesis of various stereoisomers has allowed for a comparative analysis of their spectroscopic data (¹H NMR, ¹³C NMR, and CD spectra) with that of the natural this compound, ultimately establishing its absolute configuration as (6R,10S,12R).[4]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of this compound derivatives are not extensively available in the public domain. However, based on the literature, the following general methodologies are employed.

General Synthesis and Purification

The synthesis of this compound analogues would generally follow established multi-step organic synthesis procedures. This includes the setup of reactions under controlled atmospheric conditions (e.g., inert gas), temperature control, and monitoring of reaction progress using techniques like Thin Layer Chromatography (TLC). Purification of intermediates and final products typically involves column chromatography on silica gel, and the structural identity and purity are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity and Antiprotozoal Assays
  • Cell Culture: Macrophage cell lines (e.g., J774) and the different life stages of protozoa (T. cruzi trypomastigotes, amastigotes; Leishmania promastigotes) are cultured under standard laboratory conditions.

  • Compound Incubation: The cultured cells or parasites are incubated with various concentrations of the test compounds (this compound derivatives) for a defined period.

  • Viability/Proliferation Assessment: The effect of the compounds is quantified using viability assays. For mammalian cells, this often involves colorimetric assays like the MTT assay, which measures mitochondrial metabolic activity. For parasites, viability can be assessed by direct counting using a hemocytometer under a microscope or by using fluorescent viability dyes.

  • Data Analysis: The results are typically expressed as the percentage of inhibition or reduction in cell number compared to a vehicle control. From dose-response curves, parameters like the half-maximal inhibitory concentration (IC₅₀) can be calculated.

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound or its derivatives. The molecular mechanism underlying its cytotoxic and antiprotozoal effects remains to be elucidated. General mechanisms for antiprotozoal drugs can be broad, ranging from inhibition of essential enzymes to disruption of cellular membranes or DNA damage.[5][6][7] Further research is required to identify the specific molecular targets of this compound.

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key chemical transformations mentioned in the literature.

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product & Analysis Start1 Chiral Aldehyde Step1 Asymmetric Hetero-Diels-Alder Start1->Step1 Start2 Functionalized Diene Start2->Step1 Step2 Stereoselective Reduction/Allylation Step1->Step2 Step3 Olefin Cross-Metathesis Step2->Step3 Step4 Deprotection Step3->Step4 End1 This compound Derivative Step4->End1 Analysis Spectroscopic Analysis (NMR, MS, CD) End1->Analysis

Caption: Generalized synthetic workflow for this compound derivatives.

General Workflow for In Vitro Cytotoxicity Assay

This diagram outlines the typical steps involved in evaluating the cytotoxicity of a compound against a cell line.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep1 Culture Mammalian Cells Exp1 Seed Cells into Microplate Prep1->Exp1 Prep2 Prepare Stock Solutions of this compound Derivatives Exp2 Add Serial Dilutions of Compounds Prep2->Exp2 Exp1->Exp2 Exp3 Incubate for 24-72 hours Exp2->Exp3 Analysis1 Add Viability Reagent (e.g., MTT) Exp3->Analysis1 Analysis2 Measure Absorbance/Fluorescence Analysis1->Analysis2 Analysis3 Calculate IC50 Values Analysis2->Analysis3

Caption: General workflow for an in vitro cytotoxicity assay.

Conclusion

This compound and its derivatives represent a class of natural products with demonstrated antiprotozoal and cytotoxic activities. While synthetic routes to the core structure have been established, there is a significant gap in the public knowledge regarding their detailed biological properties. Specifically, comprehensive structure-activity relationship studies, identification of the mechanism of action and molecular targets, and assessment of their pharmacokinetic profiles are needed to advance these compounds as potential drug leads. This bulletin serves as a starting point for researchers, summarizing the foundational knowledge and highlighting areas for future investigation.

References

Unraveling the Putative Biosynthetic Route of Cryptofolione: A Computational Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptofolione, a δ-lactone-containing natural product isolated from plants of the Cryptocarya genus, has garnered interest for its potential therapeutic properties. However, a significant knowledge gap exists as the natural biosynthetic pathway of this compound in plants remains experimentally unelucidated.[1][2] This guide pivots to the forefront of current understanding, detailing a computationally proposed biosynthetic pathway generated by the innovative BioPKS Pipeline. By integrating polyketide synthase (PKS) design with enzymatic modifications, this theoretical framework provides a robust hypothesis for this compound's formation. This document will dissect the proposed pathway, present its key components in a structured format, and offer representative experimental protocols that could be adapted for future research aimed at validating this putative route.

The Challenge: An Undefined Natural Pathway

Despite the isolation of this compound from plant sources such as Cryptocarya latifolia and Cryptocarya alba, its biosynthetic origin has not been experimentally determined.[1][3] Traditional methods of pathway elucidation, such as isotopic labeling studies and genetic analysis, have yet to be reported for this compound. Consequently, the scientific community currently relies on total synthesis for its production and computational tools for biosynthetic insights.[2]

A Computationally Proposed Pathway via BioPKS Pipeline

In the absence of experimental data, the BioPKS Pipeline, an automated retrobiosynthesis tool, has been employed to propose a plausible biosynthetic route for this compound.[1][4] This platform uniquely integrates the action of multifunctional type I polyketide synthases (PKSs) with subsequent enzymatic modifications to construct complex natural products.[1][5] The proposed pathway for this compound is a prime example of a 'PKS-first' approach, where the carbon backbone is assembled by a PKS and then tailored by other enzymes.[1]

The BioPKS Pipeline predicts a chimeric type I PKS is responsible for synthesizing the core structure of this compound. The proposed synthesis initiates with a cinnamoyl-CoA starter unit and proceeds through six extension modules, each incorporating a malonyl-CoA unit.[1] A terminal thioesterase (TE) domain is suggested to catalyze the final intramolecular cyclization, leading to the characteristic δ-lactone ring of this compound.[1]

Proposed Biosynthetic Workflow

The following diagram illustrates the high-level workflow of the BioPKS Pipeline in proposing a biosynthetic pathway for a target molecule like this compound.

BioPKS_Workflow Target Target Molecule (this compound) RetroTide RetroTide (PKS Design) Target->RetroTide Input Structure PKS_Product PKS Product (Carbon Backbone) RetroTide->PKS_Product Suggests Chimeric PKS Pathway Proposed Biosynthetic Pathway RetroTide->Pathway DORAnet DORAnet (Post-PKS Modifications) DORAnet->Pathway Adds Enzymatic Steps PKS_Product->DORAnet Input Backbone

BioPKS Pipeline computational workflow.
Proposed this compound Biosynthesis Pathway

The following diagram details the specific steps proposed by the BioPKS Pipeline for the biosynthesis of this compound.

Cryptofolione_Biosynthesis cluster_start Initiation cluster_elongation Elongation (6 Cycles) cluster_termination Termination Cinnamoyl_CoA Cinnamoyl-CoA PKS_Module1 Module 1 (+ Malonyl-CoA) Cinnamoyl_CoA->PKS_Module1 Loading onto PKS PKS_Module2 Module 2 (+ Malonyl-CoA) PKS_Module1->PKS_Module2 PKS_Module_etc ... PKS_Module2->PKS_Module_etc PKS_Module6 Module 6 (+ Malonyl-CoA) PKS_Module_etc->PKS_Module6 TE_Domain Thioesterase (TE) Domain PKS_Module6->TE_Domain Release from PKS This compound This compound TE_Domain->this compound Intramolecular Cyclization

Proposed biosynthetic pathway for this compound.

Data Presentation: Key Components of the Proposed Pathway

The following table summarizes the key enzymatic steps and intermediates in the computationally proposed biosynthesis of this compound. As this pathway is theoretical, quantitative data such as enzyme kinetics and substrate concentrations are not available.

StepProposed Enzyme/DomainSubstrate(s)ProductFunction
Initiation Acyl-CoA Ligase (presumed)Cinnamic acid, CoA, ATPCinnamoyl-CoAActivation of the starter unit
Loading Domain (Acyltransferase)Cinnamoyl-CoAPKS-bound cinnamoyl groupLoading of the starter unit onto the PKS
Elongation (x6) Polyketide Synthase (PKS) Modules 1-6Malonyl-CoA, Acyl carrier protein (ACP)-bound intermediateElongated polyketide chainIterative carbon chain extension
Termination Thioesterase (TE) DomainACP-bound linear polyketideThis compoundIntramolecular cyclization and release from the PKS

Representative Experimental Protocols

While specific protocols for the elucidation of this compound's biosynthesis do not exist, the following sections provide detailed methodologies for key experiments that would be essential in such an investigation. These protocols are based on established techniques for studying natural product biosynthesis in plants.

Protocol for Plant Cell Suspension Culture Initiation

Plant cell cultures are valuable systems for studying biosynthetic pathways.[6]

Objective: To establish a cell suspension culture from Cryptocarya species for metabolite analysis and enzyme isolation.

Materials:

  • Young leaf or stem explants from Cryptocarya alba or Cryptocarya latifolia

  • 70% (v/v) ethanol

  • 10% (v/v) commercial bleach solution with a drop of Tween 20

  • Sterile distilled water

  • Murashige and Skoog (MS) medium supplemented with 2,4-Dichlorophenoxyacetic acid (2,4-D) and Kinetin

  • Agar

  • Sterile petri dishes, scalpels, and forceps

  • Liquid MS medium with appropriate growth regulators

  • Orbital shaker

Methodology:

  • Explant Sterilization: Surface sterilize the plant explants by washing with tap water, followed by immersion in 70% ethanol for 1 minute. Subsequently, immerse in the 10% bleach solution for 15 minutes and rinse three times with sterile distilled water.

  • Callus Induction: Cut the sterilized explants into small pieces (approx. 1 cm²) and place them on solid MS medium supplemented with growth regulators for callus induction. Incubate in the dark at 25°C.

  • Subculture: Subculture the developing callus every 3-4 weeks onto fresh medium.

  • Suspension Culture Initiation: Transfer friable callus to liquid MS medium in a flask.

  • Cultivation: Place the flask on an orbital shaker at 120 rpm at 25°C with a 16/8 hour light/dark cycle.

  • Maintenance: Subculture the suspension cells every 1-2 weeks by transferring an aliquot to fresh liquid medium.

Protocol for Metabolite Extraction and Analysis

Objective: To extract and analyze this compound and potential biosynthetic intermediates from plant material or cell cultures.

Materials:

  • Lyophilized plant tissue or cell culture biomass

  • Methanol or ethyl acetate

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Authentic standard of this compound

Methodology:

  • Extraction: Homogenize 100 mg of lyophilized and ground plant material with 10 mL of methanol. Perform extraction in an ultrasonic bath for 30 minutes at room temperature.

  • Clarification: Centrifuge the extract at 4000 x g for 15 minutes. Collect the supernatant.

  • Concentration: Evaporate the solvent from the supernatant using a rotary evaporator.

  • Reconstitution: Redissolve the dried extract in a known volume of methanol for analysis.

  • HPLC Analysis: Inject the sample into an HPLC system. Develop a gradient elution method using water and acetonitrile (both with 0.1% formic acid) to separate the compounds. Monitor at a suitable wavelength (e.g., 254 nm).

  • LC-MS Analysis: For identification and structural elucidation, analyze the extract using an LC-MS system to obtain mass spectra and fragmentation patterns of the separated compounds.

  • Quantification: Compare the peak area of the compound of interest with a calibration curve generated from an authentic standard of this compound.

Protocol for Heterologous Expression of a Candidate PKS Gene

Objective: To express a candidate PKS gene from Cryptocarya in a heterologous host (e.g., Saccharomyces cerevisiae) to verify its function in producing the this compound backbone.

Materials:

  • cDNA library from Cryptocarya species

  • PCR primers designed based on conserved PKS sequences

  • High-fidelity DNA polymerase

  • Yeast expression vector (e.g., pYES2)

  • Saccharomyces cerevisiae host strain

  • Yeast transformation kit

  • Selective growth media

  • Media for induction of gene expression (e.g., containing galactose)

Methodology:

  • Gene Isolation: Isolate the full-length candidate PKS gene from the Cryptocarya cDNA library using PCR with gene-specific primers.

  • Vector Construction: Clone the PCR product into the yeast expression vector. Verify the construct by sequencing.

  • Yeast Transformation: Transform the recombinant vector into the S. cerevisiae host strain using a standard transformation protocol.

  • Selection: Select for transformed yeast cells on appropriate selective media.

  • Protein Expression: Grow a starter culture of the transformed yeast in selective media. Inoculate a larger volume of induction media and grow for 48-72 hours to induce protein expression.

  • Metabolite Extraction and Analysis: Extract metabolites from the yeast culture medium and cell pellet using ethyl acetate. Analyze the extracts by HPLC and LC-MS for the presence of the expected polyketide product.

Future Outlook

The proposed biosynthetic pathway for this compound by the BioPKS Pipeline provides a critical starting point for experimental validation. Future research should focus on identifying and characterizing the specific polyketide synthase and tailoring enzymes from Cryptocarya species. A combination of transcriptomics, gene silencing (e.g., RNAi), and heterologous expression will be instrumental in confirming the roles of candidate genes. Elucidating the complete biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for metabolic engineering to enhance the production of this compound for potential pharmaceutical applications.[7]

References

In Vitro Antiparasitic Effects of Cryptofolione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiparasitic properties of Cryptofolione, a natural compound isolated from the fruits of Cryptocarya alba. The document synthesizes available data on its efficacy against various parasites, details on cytotoxicity, and standardized experimental protocols relevant to its study.

Core Findings on this compound's Bioactivity

This compound, a pyrone derivative, has demonstrated activity against protozoan parasites of the genera Trypanosoma and Leishmania. However, its therapeutic potential is constrained by a narrow therapeutic window, as evidenced by its cytotoxicity to mammalian cells at concentrations close to those effective against parasites.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on this compound's antiparasitic and cytotoxic effects.

Target Organism/Cell Line Life Cycle Stage Concentration Effect Selectivity Issue Source
Trypanosoma cruziTrypomastigote250 µg/mL77% reduction in parasite number-[1][2][3][4]
Trypanosoma cruziAmastigoteNot SpecifiedModerate cytotoxicitySimilar cytotoxic and trypanocidal effects observed.[1][1][2][3][4]
Leishmania spp.PromastigoteNot SpecifiedMild inhibitory effect-[1][2][3]
Mammalian Macrophages-25 µg/mLReduction in cell viabilityCytotoxic at a concentration tenfold lower than the effective trypanocidal dose.[2][1][2][3][4]

Experimental Protocols

While the precise, detailed protocols from the original studies on this compound are not fully available, this section outlines standardized methodologies for the key experiments cited. These protocols represent common practices in the field for assessing antiparasitic activity and cytotoxicity.

Protocol 1: In Vitro Anti-Trypanosoma cruzi (Trypomastigote) Assay

Objective: To determine the effect of this compound on the viability of Trypanosoma cruzi trypomastigotes.

Materials:

  • T. cruzi trypomastigotes (e.g., from infected cell culture supernatant).

  • Liver Infusion Tryptose (LIT) medium or RPMI-1640 medium.

  • Fetal Bovine Serum (FBS).

  • This compound stock solution (in DMSO).

  • 96-well microtiter plates.

  • Incubator (37°C, 5% CO₂).

  • Inverted microscope.

  • Hemocytometer or automated cell counter.

Procedure:

  • Harvest and purify trypomastigotes from cell culture.

  • Adjust the parasite concentration to 1 x 10⁶ parasites/mL in the appropriate culture medium.

  • Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Add 100 µL of the parasite suspension to each well of a 96-well plate.

  • Add 100 µL of the diluted this compound solutions to the respective wells. Include positive (e.g., benznidazole) and negative (vehicle control) controls.

  • Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours.

  • Following incubation, resuspend the parasites gently and count the number of motile trypomastigotes using a hemocytometer under an inverted microscope.

  • Calculate the percentage reduction in parasite number relative to the negative control.

Protocol 2: In Vitro Anti-Leishmania (Promastigote) Assay

Objective: To evaluate the inhibitory effect of this compound on the proliferation of Leishmania spp. promastigotes.

Materials:

  • Leishmania spp. promastigotes in logarithmic growth phase.

  • M199 medium or other suitable Leishmania culture medium.

  • Fetal Bovine Serum (FBS).

  • This compound stock solution (in DMSO).

  • 96-well microtiter plates.

  • Incubator (25-27°C).

  • Microplate reader.

  • Resazurin-based viability reagent (e.g., AlamarBlue).

Procedure:

  • Culture Leishmania promastigotes to the mid-logarithmic phase.

  • Adjust the parasite concentration to 1 x 10⁶ promastigotes/mL in fresh culture medium.

  • Prepare serial dilutions of this compound.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Add 100 µL of the this compound dilutions to the wells. Include positive (e.g., Amphotericin B) and negative controls.

  • Incubate the plate at 25-27°C for 72 hours.

  • Add 20 µL of a resazurin-based reagent to each well and incubate for another 4-6 hours.

  • Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 3: Macrophage Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on mammalian macrophages.

Materials:

  • Macrophage cell line (e.g., J774, RAW 264.7) or primary peritoneal macrophages.

  • DMEM or RPMI-1640 medium.

  • Fetal Bovine Serum (FBS).

  • This compound stock solution (in DMSO).

  • 96-well microtiter plates.

  • Incubator (37°C, 5% CO₂).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., acidified isopropanol).

  • Microplate reader.

Procedure:

  • Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include positive (e.g., doxorubicin) and negative (vehicle control) controls.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the negative control and determine the CC₅₀ value.

Visualizations: Experimental Workflows

The following diagrams illustrate the generalized workflows for the in vitro testing of this compound.

Experimental_Workflow_Antiparasitic cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis parasite_culture Parasite Culture (T. cruzi or Leishmania) plate_setup Plate Setup in 96-well Plate (Parasites + Compound) parasite_culture->plate_setup compound_prep This compound Serial Dilution compound_prep->plate_setup incubation Incubation (24-72 hours) plate_setup->incubation viability_assessment Viability Assessment (Microscopy or Resazurin) incubation->viability_assessment data_analysis Data Analysis (% Inhibition / IC50) viability_assessment->data_analysis

Caption: Generalized workflow for in vitro antiparasitic assays.

Experimental_Workflow_Cytotoxicity cluster_preparation_cyto Preparation cluster_assay_cyto Assay cluster_analysis_cyto Analysis cell_culture Macrophage Seeding and Adhesion treatment Cell Treatment with this compound cell_culture->treatment compound_prep_cyto This compound Serial Dilution compound_prep_cyto->treatment incubation_cyto Incubation (24-48 hours) treatment->incubation_cyto mtt_assay MTT Assay for Viability incubation_cyto->mtt_assay data_analysis_cyto Data Analysis (% Viability / CC50) mtt_assay->data_analysis_cyto

Caption: Generalized workflow for in vitro cytotoxicity assay.

Signaling Pathways and Mechanism of Action

To date, the specific mechanism of action and the signaling pathways targeted by this compound in parasitic organisms have not been elucidated in the available scientific literature. Further research is required to understand how this compound exerts its antiparasitic and cytotoxic effects at a molecular level. The lack of selectivity suggests a mechanism that may target common pathways in both parasites and mammalian cells.

References

The Effect of Diterpenoids on Trypanosoma cruzi: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, particularly in Latin America. The current therapeutic options, benznidazole and nifurtimox, are limited by their adverse side effects and variable efficacy, especially in the chronic phase of the disease. This necessitates the exploration of novel chemotherapeutic agents. Natural products, with their vast structural diversity, represent a promising source for the discovery of new trypanocidal compounds. Among these, diterpenoids, a class of C20 terpenoids, have emerged as a noteworthy group with demonstrated activity against T. cruzi. This technical guide provides a comprehensive overview of the effects of various diterpenoids on the different life cycle stages of Trypanosoma cruzi, summarizing key quantitative data, detailing experimental protocols, and visualizing potential mechanisms of action. While direct and extensive data on "Cryptofolione," a specific δ-lactone-containing natural product, is limited, it has been reported to reduce the number of T. cruzi trypomastigotes by 77% at a concentration of 250 µg/mL, positioning it within the broader class of active diterpenoids discussed herein.

Quantitative Data Summary

The following tables summarize the in vitro activity of various diterpenoid subclasses against the different developmental stages of Trypanosoma cruzi.

Table 1: Activity of Kaurane Diterpenoids against Trypanosoma cruzi

CompoundParasite StageIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Host CellSelectivity Index (SI)Reference
ent-kaur-16-en-19-oic acidTrypomastigoteActive up to 0.68 mg/mL---[1]
ent-kaur-9(11),16(17)-dien-19-oic acidTrypomastigoteActive up to 0.68 mg/mL---[1]
3α-angeloiloxy-ent-kaur-16-en-19-oic acidTrypomastigoteActive up to 0.68 mg/mL---[1]
Adenostemmoic acid BEpimastigote10.6321.8Mammalian cells30.4[2][3]
Adenostemmoic acid BAmastigote6.1321.8Mammalian cells52.8[2][3]
(16R)-ent-11α-hydroxy-15-oxokauran-19-oic acidEpimastigote15.923.3Mammalian cells1.5[2][3]
(16R)-ent-11α-hydroxy-15-oxokauran-19-oic acidAmastigote19.523.3Mammalian cells1.2[2][3]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acidEpimastigote4.814.8Mammalian cells3.1[2][3]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acidAmastigote60.614.8Mammalian cells0.2[2][3]
Unnamed kaurane derivativeEpimastigote<12.5 (estimated 0.8)---[4]

Table 2: Activity of Pimarane Diterpenoids against Trypanosoma cruzi

CompoundParasite StageIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Host CellSelectivity Index (SI)Reference
ent-pimaradienoic acid derivativeEpimastigoteActive---[4]

Table 3: Activity of Labdane Diterpenoids against Trypanosoma cruzi

CompoundParasite StageIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Host CellSelectivity Index (SI)Reference
Labdane derivative 1Trypomastigote13.31---[5]
Labdane derivative 2Trypomastigote15.05---[5]
Labdane derivative 3Trypomastigote0.425---[5]

Table 4: Activity of Abietane Diterpenoids against Trypanosoma cruzi

CompoundParasite StageEC50 (µM)Cytotoxicity (CC50 in µM)Host CellSelectivity Index (SI)Reference
ent-abietane diterpene 1Amastigote21.3>200NCTC cells>9.4[6]
Alkyl coumarate 7Amastigote16.9>200NCTC cells>11.9[6]
5-epi-icetexoneIn vivo10 mg/kg/day-Swiss albino mice-[7]

Table 5: Activity of Clerodane Diterpenoids against Trypanosoma cruzi

CompoundParasite StageEC50 (µM)Cytotoxicity (CC50 in µM)Host CellSelectivity Index (SI)Reference
Clerodermic acidTrypomastigote41.7---[8][9][10]
Clerodermic acidAmastigote60.7---[8][9][10]
Patagonic acidTrypomastigote37.6---[8][9][10]
Patagonic acidAmastigote73.1---[8][9][10]
Methyl clerodermateTrypomastigote19.7---[8][9][10]
Methyl clerodermateAmastigote7.5---[8][9][10]
Methyl patagonateTrypomastigote21.8---[8][9][10]
Methyl patagonateAmastigote9.3---[8][9][10]

Table 6: Activity of Cassane Diterpenoids against Trypanosoma cruzi

CompoundParasite StageIC50 (µM)Cytotoxicity (CC50 in µM)Host CellSelectivity Index (SI)Reference
18-hydroxycassan-13,15-dieneIntracellular17-Human fibroblasts~9[11]
6β,18-dihydroxycassan-13,15-dieneIntracellular17-Human fibroblasts~9[11]
6β-hydroxy-18-acetoxycassan-13,15-dieneExtracellular11---[11]
6β,13β-dihydroxy-18-acetoxycassan-14(17),15-dieneExtracellular16---[11]

Experimental Protocols

The following sections provide a generalized methodology for the in vitro and in vivo evaluation of diterpenoids against Trypanosoma cruzi, based on the protocols described in the cited literature.

In Vitro Assays

1. Parasite Strains and Culture:

  • Epimastigotes: Commonly used strains include Tulahuen, Y, and CL Brener. Epimastigotes are typically cultured in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 27-28°C.

  • Trypomastigotes: Cell-culture derived trypomastigotes are obtained from the supernatant of infected mammalian cell cultures (e.g., Vero, LLC-MK2, or NCTC cells). Bloodstream trypomastigotes can be obtained from infected mice.

  • Amastigotes: Intracellular amastigotes are maintained within a host mammalian cell line.

2. Anti-epimastigote Assay:

  • Epimastigotes in the exponential growth phase are seeded in 96-well plates at a density of 1-2 x 10^6 parasites/mL.

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.

  • Plates are incubated at 27-28°C for 48-72 hours.

  • Parasite viability is assessed by direct counting using a Neubauer chamber, or by using a colorimetric assay with resazurin or MTT.

  • The 50% inhibitory concentration (IC50) is calculated from dose-response curves. Benznidazole is typically used as a reference drug.

3. Anti-trypomastigote Assay:

  • Cell-culture derived or bloodstream trypomastigotes are incubated with different concentrations of the test compounds in 96-well plates.

  • After an incubation period of 24 hours at 37°C, the number of viable, motile parasites is determined by counting in a Neubauer chamber.

  • The percentage of parasite lysis or growth inhibition is calculated relative to untreated controls.

  • The 50% effective concentration (EC50) or IC50 is determined.

4. Anti-amastigote Assay:

  • Mammalian host cells (e.g., Vero or L929 fibroblasts) are seeded in 96-well plates and allowed to adhere.

  • The cells are then infected with trypomastigotes at a specific multiplicity of infection (MOI).

  • After a few hours to allow for invasion, extracellular parasites are washed away.

  • The test compounds are added at various concentrations, and the plates are incubated for 48-96 hours at 37°C in a 5% CO2 atmosphere.

  • The number of intracellular amastigotes is quantified. This can be done by fixing and staining the cells (e.g., with Giemsa) and counting the number of parasites per cell under a microscope. Alternatively, parasites engineered to express a reporter gene like β-galactosidase or green fluorescent protein (GFP) can be used, allowing for quantification via a colorimetric or fluorometric assay.

  • The EC50 or IC50 value is then calculated.

5. Cytotoxicity Assay:

  • Mammalian cells (the same line used for the anti-amastigote assay or other relevant cell lines like NCTC) are seeded in 96-well plates.

  • The cells are exposed to the same concentrations of the test compounds as used in the antiparasitic assays.

  • After an incubation period of 48-72 hours, cell viability is assessed using an MTT or resazurin assay.

  • The 50% cytotoxic concentration (CC50) is determined.

  • The Selectivity Index (SI) is calculated as the ratio of CC50 to IC50/EC50.

In Vivo Assays
  • Animal Model: Typically, Swiss albino or BALB/c mice are used.

  • Infection: Mice are infected intraperitoneally with bloodstream trypomastigotes (e.g., 10^4 parasites per animal).

  • Treatment: Treatment with the test compound (e.g., 10 mg/kg/day) is initiated at the onset of parasitemia and administered for a defined period (e.g., 5 consecutive days). The compound is usually administered intraperitoneally or orally.

  • Monitoring: Parasitemia is monitored by counting the number of parasites in fresh blood samples collected from the tail vein at regular intervals. Mortality is also recorded.

  • Histopathology: At the end of the experiment, tissues (e.g., heart and skeletal muscle) are collected, fixed, and stained (e.g., with hematoxylin-eosin) to assess the presence of amastigote nests and inflammation.

  • Control Groups: Untreated infected mice and infected mice treated with a reference drug (e.g., benznidazole) are included as controls.

Visualizations: Workflows and Potential Mechanisms

The following diagrams illustrate a general experimental workflow for screening compounds against T. cruzi and a hypothetical signaling pathway that may be affected by diterpenoids.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation start Diterpenoid Compound epimastigote Anti-epimastigote Assay (LIT medium, 28°C) start->epimastigote trypomastigote Anti-trypomastigote Assay (Vero/L929 cells, 37°C) start->trypomastigote amastigote Anti-amastigote Assay (Vero/L929 cells, 37°C) start->amastigote cytotoxicity Cytotoxicity Assay (Mammalian cells, 37°C) start->cytotoxicity ic50_epi Determine IC50 epimastigote->ic50_epi ec50_trypo Determine EC50 trypomastigote->ec50_trypo ec50_ama Determine EC50 amastigote->ec50_ama cc50 Determine CC50 cytotoxicity->cc50 si Calculate Selectivity Index (CC50/EC50) ec50_ama->si cc50->si select_compound Select Promising Compound (High SI) si->select_compound infection Infect Mice with T. cruzi select_compound->infection treatment Administer Compound infection->treatment monitoring Monitor Parasitemia and Survival treatment->monitoring histopathology Histopathological Analysis monitoring->histopathology efficacy Evaluate Efficacy histopathology->efficacy

Caption: General experimental workflow for the evaluation of diterpenoids against Trypanosoma cruzi.

Signaling_Pathway cluster_parasite Trypanosoma cruzi Cell cluster_cell_cycle Cell Cycle Regulation diterpenoid Diterpenoid Compound membrane Plasma Membrane diterpenoid->membrane Enters cell g2 G2 Phase diterpenoid->g2 Inhibition of S/G2 transition m M Phase (Mitosis) diterpenoid->m Inhibition of mitosis squalene_epoxidase Squalene Epoxidase diterpenoid->squalene_epoxidase Inhibition cell_cycle Cell Cycle Progression ultrastructure Ultrastructural Damage (e.g., membranous structures) ergosterol Ergosterol Biosynthesis g1 G1 Phase s S Phase (DNA Replication) g1->s s->g2 g2->m apoptosis Apoptosis-like Cell Death g2->apoptosis cytokinesis Cytokinesis m->cytokinesis m->apoptosis proliferation Parasite Proliferation cytokinesis->proliferation ultrastructure->apoptosis squalene_epoxidase->membrane Ergosterol for membrane integrity

Caption: Hypothetical mechanism of action of diterpenoids against Trypanosoma cruzi.

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular targets for most diterpenoids in T. cruzi are yet to be fully elucidated, several studies provide insights into their potential mechanisms of action.

  • Cell Cycle Arrest: Some diterpenoids, such as 5-epi-icetexone, have been observed to affect the cell cycle of T. cruzi, potentially by inhibiting the transition from the S to G2 phase and interfering with cell division. This suggests an interaction with the parasite's cell cycle regulatory machinery, including cyclin-dependent kinases (CDKs) or other associated proteins.

  • Ultrastructural Damage: Treatment with certain kaurane diterpenoids, like adenostemmoic acid B, has been shown to induce the formation of abnormal cytosolic membranous structures within the parasite. This indicates a disruption of intracellular membrane trafficking or organelle integrity, which could be a consequence of targeting pathways involved in lipid metabolism or protein sorting.

  • Inhibition of Ergosterol Biosynthesis: A common target for antifungal and some anti-trypanosomal drugs is the ergosterol biosynthesis pathway, which is essential for the integrity of the parasite's plasma membrane. Terpenoids are known to interfere with this pathway in other organisms, and it is plausible that some diterpenoids exert their trypanocidal effect by inhibiting key enzymes such as squalene epoxidase.

  • Induction of Apoptosis-like Cell Death: The observed effects of cell cycle arrest and ultrastructural damage may ultimately lead to a programmed cell death pathway in the parasite, characterized by features resembling apoptosis.

Further research, including target identification and validation studies, is necessary to fully understand the molecular mechanisms by which diterpenoids exert their activity against Trypanosoma cruzi. This knowledge will be crucial for the rational design and development of more potent and selective diterpenoid-based drugs for the treatment of Chagas disease.

References

The Cytotoxic Potential of Cryptofolione and Related Compounds in Mammalian Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited specific data on the cytotoxicity of cryptofolione in mammalian cancer cell lines. This guide summarizes the available information on this compound and presents more detailed data on a structurally related compound, cryptomoschatone D2, also isolated from the Cryptocarya genus. This information is intended to provide a technical overview and a methodological framework for research in this area.

Introduction to this compound

This compound is a natural product isolated from the fruits of Cryptocarya alba[1][2]. Initial studies have primarily focused on its activity against parasites. Research has shown that this compound exhibits moderate cytotoxicity against macrophages[1][2][3]. However, detailed investigations into its effects on a broader range of mammalian cell lines, particularly cancer cells, are not extensively documented in current literature.

Cytotoxicity of Structurally Related Compounds: Cryptomoschatone D2

Given the limited data on this compound, this guide will present findings on cryptomoschatone D2, a styrylpyrone isolated from Cryptocarya mandiocanna. This compound has been evaluated for its cytotoxic effects against human cervical carcinoma cell lines.

Quantitative Cytotoxicity Data

Studies on cryptomoschatone D2 have demonstrated dose- and time-dependent cytotoxic effects on several human cervical carcinoma cell lines. The following table summarizes the observed effects.

Cell LineTypeTreatment DurationObservationsReference
HeLaHPV-infected cervical carcinoma24, 48 hoursStrong cytotoxic effect. Able to recover proliferative ability after treatment.[4]
SiHaHPV-infected cervical carcinoma24, 48 hoursCytotoxic effect. Able to recover proliferative ability after treatment.[4]
C33ANon-HPV infected cervical carcinoma24, 48 hoursStrong cytotoxic effect. Did not recover proliferative ability after treatment.[4]
MRC-5Human lung fibroblast (non-malignant)24, 48 hoursLess cytotoxic effect compared to cancer cell lines.[4]

Note: Specific IC50 values for cryptomoschatone D2 were not provided in the cited study, which focused on dose- and time-dependent viability changes.

Postulated Signaling Pathways in Styrylpyrone-Induced Cytotoxicity

While the precise signaling pathways activated by this compound are unknown, studies on other styrylpyrones and natural compounds suggest potential mechanisms of action that lead to cancer cell death. A plausible hypothetical pathway involves the induction of apoptosis.

G cluster_cell Mammalian Cancer Cell This compound This compound / Styrylpyrone Compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical intrinsic apoptosis pathway induced by a styrylpyrone.

Experimental Protocols

Detailed experimental protocols for assessing the cytotoxicity of a novel compound like this compound are crucial for obtaining reliable and reproducible data. Below are standard methodologies that can be adapted for this purpose.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, SiHa, C33A for cervical cancer) and a non-malignant control cell line (e.g., MRC-5 fibroblasts) should be used.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with This compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Apoptosis Analysis by Flow Cytometry

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be used to quantify apoptosis.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

The available data, although limited for this compound itself, suggests that styrylpyrones from the Cryptocarya genus possess cytotoxic properties against cancer cells. The findings for cryptomoschatone D2 indicate a degree of selectivity for cancer cells over non-malignant cells, a promising characteristic for potential anticancer agents.

Future research should focus on:

  • Comprehensive screening of this compound against a diverse panel of human cancer cell lines to determine its IC50 values.

  • Elucidation of the specific molecular mechanisms and signaling pathways involved in this compound-induced cell death.

  • In vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.

Such studies are essential to fully understand the therapeutic potential of this compound and to advance its development as a potential anticancer drug.

References

Pharmacokinetics and Metabolism of Cryptofolione: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite its recognized biological activities, including trypanocidal and leishmanicidal effects, a comprehensive understanding of the pharmacokinetics and metabolism of Cryptofolione in biological systems remains largely undefined. Extensive searches of publicly available scientific literature reveal a significant gap in the knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this natural compound.

At present, there are no published studies that provide quantitative pharmacokinetic parameters for this compound, such as its half-life, clearance rate, volume of distribution, or bioavailability. Furthermore, the metabolic pathways of this compound have not been elucidated, and consequently, its metabolites have not been identified. The research available primarily focuses on the total synthesis of this compound, its isolation from natural sources like Cryptocarya alba and Cryptocarya latifolia, and its in vitro biological activities.[1][2][3]

While the biosynthesis of this compound has been a subject of scientific inquiry, this pertains to its production within the plant and does not describe its metabolic fate within a mammalian system.[1][4] The absence of dedicated ADME studies means that critical information for drug development professionals, such as how the compound is processed by the body, its potential for drug-drug interactions, and the nature of its clearance, is currently unavailable.

To fulfill the requirements of a detailed technical guide on the pharmacokinetics and metabolism of this compound, dedicated in vitro and in vivo studies would be necessary. Below is a description of the standard experimental workflows that would be required to generate the missing data.

Necessary Experimental Investigations

A standard approach to characterizing the pharmacokinetics and metabolism of a compound like this compound would involve a series of in vitro and in vivo experiments.

In Vitro Metabolism Studies

To investigate the metabolic pathways, initial studies would likely involve incubating this compound with liver microsomes or hepatocytes from different species (e.g., rat, dog, human). These experiments help to identify the primary cytochrome P450 (CYP) enzymes responsible for its metabolism and to characterize the resulting metabolites.

Below is a generalized workflow for such an in vitro metabolism study.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Interpretation This compound This compound Stock Solution Incubation_Mix Incubation Mixture This compound->Incubation_Mix Microsomes Liver Microsomes (e.g., Human, Rat) Microsomes->Incubation_Mix Cofactors NADPH Generating System Cofactors->Incubation_Mix Incubate Incubate at 37°C Incubation_Mix->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Metabolite_ID Metabolite Identification LCMS->Metabolite_ID Metabolic_Pathway Metabolic Pathway Elucidation Metabolite_ID->Metabolic_Pathway

In Vitro Metabolism Experimental Workflow
In Vivo Pharmacokinetic Studies

To understand how this compound behaves in a living organism, pharmacokinetic studies in animal models (e.g., rodents) are essential. These studies involve administering a defined dose of the compound and then collecting blood samples at various time points to measure the concentration of the parent drug and its major metabolites.

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Dose_Prep Prepare Dosing Formulation Animal_Model->Dose_Prep Administration Administer this compound (e.g., IV, Oral) Dose_Prep->Administration Blood_Collection Collect Blood Samples at Predetermined Timepoints Administration->Blood_Collection Plasma_Processing Process Blood to Plasma Blood_Collection->Plasma_Processing Sample_Extraction Extract Drug and Metabolites Plasma_Processing->Sample_Extraction LCMS_Analysis Quantify using LC-MS/MS Sample_Extraction->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling Software LCMS_Analysis->PK_Modeling PK_Parameters Calculate Parameters (e.g., t½, CL, Vd, AUC) PK_Modeling->PK_Parameters

In Vivo Pharmacokinetic Study Workflow

Conclusion

References

Antifungal Properties of Cryptofolione: A Review of Currently Available Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione, a styryl-lactone isolated from plants of the Cryptocarya genus, has been a subject of interest for its potential biological activities. This technical guide aims to provide a comprehensive overview of the currently available scientific literature regarding the antifungal properties of this compound. Despite extensive searches of scholarly articles and research databases, direct and detailed data on the antifungal activity of this compound remains limited. This document summarizes the existing, albeit scarce, information and provides context by examining the antifungal potential of extracts from the Cryptocarya genus, from which this compound is derived.

Quantitative Data on Antifungal Activity

At present, there is a notable absence of published quantitative data, such as Minimum Inhibitory Concentrations (MICs) or 50% inhibitory concentrations (IC50), specifically detailing the antifungal activity of purified this compound against any fungal species. Research has more broadly focused on the antimicrobial properties of crude extracts or essential oils from Cryptocarya species.

While specific data for this compound is unavailable, studies on extracts from its plant sources offer some insight into the potential of this genus for antifungal discovery. For instance, hydroalcoholic extracts from various Cryptocarya species have demonstrated activity against Candida albicans biofilms. Similarly, essential oils extracted from Cryptocarya alba have shown some antifungal effects. It is important to note that these activities are attributed to the complex mixture of compounds within the extracts and not specifically to this compound. One study did note that the compound nerolidol, also isolated from Cryptocarya latifolia, possesses antifungal activity.

Experimental Protocols

Due to the lack of specific studies on the antifungal properties of this compound, detailed experimental protocols for its antifungal susceptibility testing are not available in the current body of scientific literature. General methodologies for assessing the antifungal activity of natural products, which would be applicable to future studies on this compound, are well-established and typically involve the following:

General Antifungal Susceptibility Testing Workflow

A standardized workflow is crucial for determining the antifungal efficacy of a compound. The following diagram illustrates a typical experimental process.

G cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Further Analysis A Fungal Strain Culture C Broth Microdilution Assay (CLSI Guidelines) A->C B Compound Preparation (this compound) B->C D Determination of MIC C->D E Determination of MFC D->E F Time-Kill Kinetics D->F G Biofilm Susceptibility D->G

Caption: A generalized workflow for antifungal susceptibility testing.

1. Fungal Strain Preparation:

  • Pure cultures of clinically relevant fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) are grown on appropriate agar plates.

  • Inoculum suspensions are prepared and standardized to a specific cell density (typically measured by spectrophotometry and confirmed by colony-forming unit counts) according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).

2. Compound Preparation:

  • This compound would be dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

  • Serial dilutions of the stock solution are prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.

3. Broth Microdilution Assay:

  • The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound.

  • Plates are incubated under controlled conditions (temperature, time) suitable for the growth of the specific fungal species.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control. Inhibition can be assessed visually or by measuring absorbance.

Mechanism of Action and Signaling Pathways

Currently, there is no published research investigating the mechanism of action of this compound as an antifungal agent. Therefore, its specific cellular targets and impact on fungal signaling pathways remain unknown.

For context, a primary target for many antifungal drugs is the fungal cell wall and cell membrane, often through the inhibition of key enzymes in biosynthetic pathways or by disrupting critical signaling cascades that regulate cell integrity. The diagram below illustrates some of the well-characterized signaling pathways in fungi that are potential targets for antifungal compounds. Future research on this compound would likely investigate its effects on these or similar pathways.

G cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_signaling Signaling Pathways Ergosterol Ergosterol Biosynthesis CWI Cell Wall Integrity Pathway (MAPK) Ergosterol->CWI Membrane Stress Glucan β-(1,3)-Glucan Synthesis Glucan->CWI Chitin Chitin Synthesis Chitin->CWI HOG HOG Pathway (Osmotic Stress) HOG->CWI CWI->Glucan Regulates CWI->Chitin Regulates CaN Calcineurin Pathway CaN->CWI

Caption: Key fungal signaling pathways as potential antifungal targets.

Conclusion and Future Directions

The exploration of the antifungal properties of this compound is still in its infancy. While extracts from its native Cryptocarya genus show promise, dedicated studies on the purified compound are necessary to ascertain its specific antifungal activity, potency, and spectrum. Future research should focus on:

  • Screening: Evaluating this compound against a broad panel of pathogenic fungi to determine its spectrum of activity and MIC values.

  • Mechanism of Action Studies: Investigating the cellular targets of this compound, including its effects on the fungal cell wall, cell membrane, and key metabolic pathways.

  • Signaling Pathway Analysis: Determining if this compound modulates critical signaling cascades, such as the cell wall integrity or HOG pathways, in susceptible fungi.

Such studies are essential to validate the potential of this compound as a lead compound for the development of novel antifungal therapies.

Cryptofolione: A Technical Guide to a Promising Natural Product Lead for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptofolione, a naturally occurring δ-lactone, has emerged as a molecule of interest in the field of drug discovery. Isolated from plants of the Cryptocarya genus, this styrylpyrone derivative has demonstrated a spectrum of biological activities, notably against parasitic protozoa such as Trypanosoma cruzi and Leishmania species, as well as potential antifungal properties. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, with a focus on its potential as a lead compound for the development of new therapeutic agents. The guide summarizes the available quantitative biological data, details relevant experimental methodologies, and explores its potential mechanisms of action, including the modulation of key cellular signaling pathways.

Introduction

Natural products have historically been a rich source of lead compounds for drug discovery. This compound, first isolated from Cryptocarya latifolia and also found in the fruits of Cryptocarya alba, is a structurally intriguing α-pyrone with a styryl moiety.[1] Its chemical scaffold presents opportunities for synthetic modification to enhance potency and selectivity. Preliminary studies have highlighted its bioactivity against neglected tropical diseases, making it a candidate for further investigation in a field with urgent therapeutic needs. This document aims to consolidate the existing scientific data on this compound to facilitate future research and development efforts.

Biological Activity of this compound

This compound has been primarily investigated for its antiparasitic properties. The available quantitative and qualitative data from these studies are summarized below.

Antiparasitic Activity
  • Trypanocidal Activity: In vitro studies have shown that this compound is active against the trypomastigote form of Trypanosoma cruzi, the causative agent of Chagas disease.[1][2]

  • Leishmanicidal Activity: The compound has also shown a mild inhibitory effect on the promastigote form of Leishmania species.[1][2]

Cytotoxicity

A significant consideration in the development of any therapeutic agent is its selectivity for the target pathogen over host cells. Studies have indicated that this compound exhibits moderate cytotoxicity against mammalian cells.

Antifungal Activity

While less explored, the α-pyrone core of this compound suggests potential antifungal activity. This class of compounds is known to interfere with fungal growth, and further investigation into this compound's antifungal spectrum is warranted.

Table 1: Summary of Quantitative Biological Data for this compound
Target Organism/Cell LineAssay TypeEndpointConcentrationResultReference
Trypanosoma cruzi (trypomastigotes)In vitroReduction in parasite number250 µg/mL77% reduction[1][2]
MacrophagesIn vitro cytotoxicityViability25 µg/mLCytotoxic effect[3]
Leishmania spp. (promastigotes)In vitroGrowth inhibitionNot specifiedMild inhibitory effect[1][2]

Note: The lack of standardized IC50 and CC50 values in the current literature is a significant data gap that needs to be addressed in future studies.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the biological activity section. These protocols are based on standard practices in the field and can be adapted for the further evaluation of this compound and its analogs.

In Vitro Trypanocidal Assay (Trypomastigote Lysis Assay)

This protocol is designed to assess the ability of a compound to lyse the infective trypomastigote form of T. cruzi.

  • Parasite Culture: Cell culture-derived trypomastigotes are obtained from infected mammalian cell lines (e.g., Vero cells).

  • Assay Plate Preparation: 1 x 10^5 trypomastigotes are plated in 50 µL of RPMI-1640 medium without phenol red, supplemented with 10% fetal bovine serum (FBS), in a 96-well plate.

  • Compound Addition: The test compound (this compound) is serially diluted and added to the wells to achieve the desired final concentrations. A negative control (vehicle) and a positive control (e.g., benznidazole) are included.

  • Incubation: The plate is incubated at 37°C in a 5% CO2 atmosphere for 24 hours.

  • Quantification of Lysis: Parasite lysis is quantified. A common method involves the use of a reporter strain expressing β-galactosidase, where lysis results in the release of the enzyme. A colorimetric substrate such as chlorophenol red-β-D-galactopyranoside (CPRG) is added, and the absorbance is measured at 570 nm. Alternatively, lysis can be determined by direct microscopic counting of viable parasites.

  • Data Analysis: The percentage of parasite lysis is calculated relative to the controls. For IC50 determination, a dose-response curve is generated.

In Vitro Leishmanicidal Assay (Promastigote Growth Inhibition Assay)

This protocol evaluates the effect of a compound on the growth of the promastigote stage of Leishmania spp.

  • Parasite Culture: Leishmania promastigotes are cultured in a suitable medium, such as Schneider's insect medium supplemented with 10% FBS, to the logarithmic growth phase.

  • Assay Plate Preparation: The parasite culture is diluted to a density of 1 x 10^7 cells/mL. 50 µL of this suspension is added to each well of a 96-well plate.

  • Compound Addition: The test compound is dissolved and serially diluted in the culture medium, and 50 µL of each concentration is added to the wells in triplicate.

  • Incubation: The plate is incubated at the appropriate temperature for the Leishmania species (e.g., 26°C) for 48-72 hours.

  • Growth Assessment: Parasite growth is assessed. A common method is the use of a tetrazolium salt-based colorimetric assay (e.g., MTS), where the absorbance is read at 490 nm. Microscopic examination for motility can also be performed.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the untreated control. IC50 values are determined from dose-response curves.

In Vitro Cytotoxicity Assay (Macrophage Viability Assay)

This protocol is used to determine the toxicity of a compound to mammalian cells, in this case, macrophages.

  • Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Assay Plate Preparation: Macrophages are seeded at a density of 1 x 10^6 cells/mL in a 96-well plate and allowed to adhere.

  • Compound Treatment: The test compound is added at various concentrations, and the cells are incubated for 48 hours in a CO2 incubator (37°C, 5% CO2). A vehicle control and a positive control for cytotoxicity (e.g., amphotericin B) are included.

  • Viability Assessment: Cell viability is determined using the MTT assay. MTT reagent is added to the wells and incubated for 3 hours. The resulting formazan crystals are solubilized with acidified isopropanol, and the absorbance is measured at 570 nm.[4]

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined by analyzing the dose-response curve. The selectivity index (SI) can then be calculated as the ratio of CC50 to the antiparasitic IC50.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action of this compound is not yet fully elucidated. However, based on its chemical structure and the known activities of related compounds, several potential mechanisms can be proposed.

Disruption of Cell Membrane Integrity

This compound belongs to the α-pyrone class of compounds. Some α-pyrones are known to exert their antifungal effects by disrupting the fungal cell membrane.[5] The lipophilic nature of the styryl side chain in this compound may facilitate its insertion into the lipid bilayer of the parasite's plasma membrane, leading to increased permeability, loss of essential ions and metabolites, and ultimately, cell death.

G cluster_membrane Parasite Plasma Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption leads to This compound This compound This compound->Lipid_Bilayer inserts into Permeability Increased Permeability Disruption->Permeability Lysis Cell Lysis Permeability->Lysis

Proposed mechanism of this compound-induced membrane disruption.
Modulation of Cellular Signaling Pathways

This compound is a styrylpyrone, a class of compounds that has been shown to modulate key cellular signaling pathways involved in metabolism, inflammation, and oxidative stress in mammalian cells. While not yet demonstrated for this compound in parasites, it is plausible that it could exert its effects through similar mechanisms.

One such pathway is the SIRT1/AMPK signaling axis . Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase, and AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Activation of this pathway can lead to a variety of downstream effects, including altered gene expression and metabolic reprogramming. In the context of a parasitic infection, disruption of these fundamental processes could be detrimental to the parasite's survival.

G cluster_parasite_cell Parasite Cell This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates? AMPK AMPK This compound->AMPK activates? Metabolic_Stress Metabolic Stress SIRT1->Metabolic_Stress Gene_Expression Altered Gene Expression SIRT1->Gene_Expression AMPK->Metabolic_Stress Parasite_Death Parasite Death Metabolic_Stress->Parasite_Death Gene_Expression->Parasite_Death

Hypothetical modulation of the SIRT1/AMPK pathway by this compound.

Experimental Workflow for Lead Optimization

Based on the current knowledge, a logical workflow for the further development of this compound as a drug lead would involve several key stages.

G Start This compound Lead SAR_Studies Structure-Activity Relationship (SAR) Studies Start->SAR_Studies Analog_Synthesis Analog Synthesis SAR_Studies->Analog_Synthesis In_Vitro_Screening In Vitro Screening (IC50 & CC50) Analog_Synthesis->In_Vitro_Screening In_Vitro_Screening->SAR_Studies feedback Mechanism_Studies Mechanism of Action Studies In_Vitro_Screening->Mechanism_Studies In_Vivo_Models In Vivo Efficacy & Toxicity Models In_Vitro_Screening->In_Vivo_Models promising candidates Mechanism_Studies->SAR_Studies feedback Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Proposed workflow for the development of this compound as a drug lead.

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of novel antiparasitic and potentially antifungal drugs. Its activity against T. cruzi and Leishmania spp. warrants further investigation and optimization. Key areas for future research include:

  • Comprehensive Biological Profiling: Determination of IC50 and CC50 values against a broader panel of parasitic strains and mammalian cell lines to establish a clear therapeutic window.

  • Mechanism of Action Elucidation: Detailed studies to confirm the proposed mechanisms of membrane disruption and to investigate the modulation of signaling pathways such as the SIRT1/AMPK axis in parasites.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound analogs to identify modifications that enhance potency and selectivity.

  • In Vivo Efficacy Studies: Evaluation of the most promising analogs in relevant animal models of Chagas disease, leishmaniasis, and fungal infections.

By addressing these key research questions, the full therapeutic potential of this compound as a lead for drug discovery can be realized.

References

Unraveling the Stereochemistry of Cryptofolione: A Technical Guide to its Absolute Configuration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of spectroscopic data and stereoselective total synthesis has definitively established the absolute configuration of the naturally occurring δ-lactone, cryptofolione, as (6R, 10S, 12R). This in-depth guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental evidence and methodologies that were pivotal in this stereochemical assignment.

This compound, a 6-substituted 5,6-dihydro-α-pyrone isolated from species of the Cryptocarya genus, has garnered interest for its biological activities, including moderate trypanocidal and leishmanicidal effects.[1] The determination of its precise three-dimensional structure is crucial for understanding its bioactivity and for the development of synthetic analogues with therapeutic potential.

The definitive assignment of this compound's absolute configuration was achieved through the enantioselective total synthesis of two possible stereoisomers, followed by a meticulous comparison of their spectroscopic properties with those of the natural product.[1][2][3] The key strategic element in the synthesis was an asymmetric hetero-Diels-Alder (AHDA) reaction, which allowed for the controlled introduction of the crucial stereocenters.[1]

Comparative Spectroscopic and Polarimetric Data

The synthesized isomers, designated as 1R ((6R,10S,12R)-cryptofolione) and 1S (the enantiomer of the other potential diastereomer, (6S,10R,12S)-cryptofolione), were subjected to extensive analysis. While the 1H and 13C NMR spectra of the two synthetic isomers and the natural product were nearly identical, circular dichroism (CD) spectroscopy and specific rotation measurements provided the conclusive evidence for the correct stereochemical assignment.

CompoundSpecific Rotation [α]D (c, solvent)CD Cotton Effect (λ, nm)
Natural this compound+57° (0.52, CH2Cl2)Positive
Synthetic 1R ((6R,10S,12R)-cryptofolione)+48° (0.011, CH2Cl2)Positive (278 nm)
Synthetic 1S ((6S,10S,12R)-cryptofolione)-14° (0.034, CH2Cl2)Negative (276 nm)
Table 1: Comparison of specific rotation and circular dichroism data for natural and synthetic this compound.[1]

The positive specific rotation of the natural product strongly correlated with that of the synthetic isomer 1R .[1] Furthermore, the positive Cotton effect observed in the CD spectrum of natural this compound was consistent with the R configuration at the C6 position, as seen in synthetic 1R .[1] The absolute stereochemistry of isomer 1S was further confirmed by X-ray crystallography.[1]

Carbon No.Natural this compound (δ, ppm)aSynthetic 1R (δ, ppm)bSynthetic 1S (δ, ppm)c
2163.6163.7163.7
3121.5121.6121.6
4145.0145.1145.1
529.829.829.8
678.478.578.5
7131.0131.1131.1
8130.3130.4130.4
940.340.440.4
1068.068.268.1
1142.642.742.7
1268.568.668.6
13129.2129.3129.3
14133.0133.1133.1
1'137.2137.3137.3
2', 6'126.3126.4126.4
3', 5'128.5128.6128.6
4'127.6127.7127.7
Table 2: 13C NMR chemical shift comparison for natural and synthetic this compound in CDCl3. a) 50 MHz, b) 68 MHz, c) 100 MHz.[1]

Experimental Protocols

The successful determination of the absolute configuration of this compound hinged on the stereocontrolled synthesis of the target molecule. Below are the key experimental methodologies employed.

Key Synthetic Strategy: Asymmetric Hetero-Diels-Alder (AHDA) Reaction

The pivotal step in the synthetic route is the Cr(salen)-catalyzed asymmetric hetero-Diels-Alder reaction between an aldehyde intermediate and Danishefsky's diene. This reaction established the crucial stereocenter at what would become the C6 position of the dihydropyrone ring. The use of a chiral catalyst allowed for the enantioselective formation of the desired stereoisomer.

AHDA_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Aldehyde Aldehyde Intermediate (8) Catalyst Cr(salen) Complex (2 or ent-2) Diene Danishefsky's Diene (3) Pyrone γ-Pyrone Intermediate (9R or 9S) Catalyst->Pyrone Asymmetric Hetero-Diels-Alder Reaction

Caption: Asymmetric Hetero-Diels-Alder reaction workflow.

Protocol for the Asymmetric Hetero-Diels-Alder Reaction: To a solution of the Cr(salen) catalyst (2.5 mol%) in CH2Cl2 at 0 °C was added the aldehyde intermediate (8). Danishefsky's diene (3) was then added, and the reaction mixture was stirred for 24 hours. The reaction was quenched by the addition of trifluoroacetic acid (TFA) to yield the γ-pyrone intermediate (9R or 9S).

Conversion to α-Pyrone and Deprotection

The γ-pyrone intermediate was then converted to the corresponding α-pyrone through a multi-step sequence, followed by deprotection to yield the final this compound isomers.

Synthetic_Workflow Start γ-Pyrone (9R or 9S) Step1 Luche Reduction Start->Step1 Step2 Acidic Transformation (Enol Ether to Methyl Acetal) Step1->Step2 Step3 Jones Oxidation Step2->Step3 Intermediate α-Pyrone (10R or 10S) Step3->Intermediate Step4 Deprotection (AcOH:H₂O:THF) Intermediate->Step4 End This compound Isomer (1R or 1S) Step4->End

Caption: Synthetic workflow from γ-pyrone to this compound.

Protocol for Conversion and Deprotection:

  • Reduction: The γ-pyrone (9R or 9S) was reduced using Luche's method (CeCl3·7H2O, NaBH4).

  • Transformation: The resulting enol ether was treated with acid to facilitate transformation to a methyl acetal, accompanied by double bond migration.

  • Oxidation: Jones oxidation was employed to form the α-pyrone intermediate (10R or 10S).

  • Deprotection: The protecting groups were removed by treating the α-pyrone with a mixture of acetic acid, water, and tetrahydrofuran (3:1:1) at room temperature to afford the final this compound isomers (1R and 1S).

Isomer Separation

The synthesized diastereomers were separated and purified using High-Performance Liquid Chromatography (HPLC).

HPLC Conditions:

  • Column: DAICEL CHIRALCEL AS-H (x2)

  • Mobile Phase: hexane/2-propanol = 7/3

  • Flow Rate: 0.7 mL/min

This rigorous synthetic and analytical approach has unequivocally established the absolute configuration of this compound, providing a solid foundation for future research into its biological properties and the development of related compounds.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Cryptofolione from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione is a naturally occurring δ-lactone, specifically a styrylpyrone, that has been isolated from various plant species of the Cryptocarya genus.[1] This compound has garnered interest within the scientific community due to its potential biological activities, including trypanocidal and leishmanicidal effects.[2][3] Structurally identified as (2R)-2-[(1E,4R,6S,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one, this compound presents a promising scaffold for further investigation in drug discovery and development programs.

These application notes provide a comprehensive protocol for the extraction, isolation, and purification of this compound from plant material, primarily focusing on the fruits of Cryptocarya alba, from which it has been successfully isolated.[3] The methodology is designed to be adaptable for other plant parts and species within the Cryptocarya genus known to contain this compound.

Data Presentation

The yield of this compound can vary depending on the plant source, geographical location, harvest time, and the extraction methodology employed. The following table summarizes the reported yield from Cryptocarya alba fruits and provides a template for researchers to document their own extraction results.

Plant SourcePlant PartExtraction MethodReported Yield (% w/w)PurityReference
Cryptocarya albaFruitsMethanol Extraction & Chromatographic Purification0.015%>95% (Assumed)[1]
[Enter Plant Source][Enter Plant Part][Specify Method][Enter Value][Enter Value][Enter Reference]

Experimental Protocols

This section details a generalized protocol for the extraction and purification of this compound. Researchers should consider this a foundational method that may require optimization based on the specific plant material and available laboratory equipment.

Plant Material Preparation

1.1. Collection and Identification: Collect fresh fruits from a botanically identified Cryptocarya alba tree. A voucher specimen should be deposited in a recognized herbarium for verification.

1.2. Drying: Air-dry the fruits in a well-ventilated area, shielded from direct sunlight, until they are brittle. Alternatively, use a laboratory oven at a controlled temperature of 40-50°C.

1.3. Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Solvent Extraction

2.1. Maceration: a. Weigh the powdered plant material and place it in a large Erlenmeyer flask or a suitable extraction vessel. b. Add methanol (HPLC grade) to the flask in a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of methanol). c. Seal the flask and allow it to macerate for 48-72 hours at room temperature with occasional agitation.

2.2. Filtration and Concentration: a. Filter the methanolic extract through Whatman No. 1 filter paper to separate the plant debris. b. Re-extract the plant residue two more times with fresh methanol to ensure exhaustive extraction. c. Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude methanolic extract.

Liquid-Liquid Partitioning

3.1. Solvent Partitioning: a. Resuspend the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v). b. Transfer the aqueous methanol suspension to a separatory funnel. c. Perform sequential partitioning with solvents of increasing polarity, starting with hexane to remove non-polar compounds like fats and waxes. Discard the hexane fraction. d. Subsequently, partition the aqueous methanol phase against ethyl acetate. This is the fraction expected to contain this compound. e. Repeat the ethyl acetate extraction three times to ensure complete transfer of the compound of interest.

3.2. Drying and Concentration: a. Combine the ethyl acetate fractions. b. Dry the combined fraction over anhydrous sodium sulfate to remove any residual water. c. Filter the dried solution and concentrate it to dryness using a rotary evaporator to obtain the enriched ethyl acetate fraction.

Chromatographic Purification

4.1. Thin-Layer Chromatography (TLC) Analysis: a. Before proceeding to column chromatography, analyze the ethyl acetate fraction by TLC to determine the optimal solvent system for separation. b. Spot the extract on a silica gel 60 F254 TLC plate. c. Develop the plate in a chamber saturated with a mixture of hexane and ethyl acetate in varying ratios (e.g., 8:2, 7:3, 6:4 v/v). d. Visualize the spots under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate stain). e. The ideal solvent system should provide good separation of the target compound, with an Rf value ideally between 0.3 and 0.4.

4.2. Silica Gel Column Chromatography: a. Prepare a silica gel column (60-120 mesh) using the solvent system determined by TLC analysis as the mobile phase. b. Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column. c. Elute the column with the chosen hexane:ethyl acetate solvent system. A gradient elution, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content), can also be effective. d. Collect fractions of a consistent volume (e.g., 10-20 mL).

4.3. Fraction Analysis and Final Purification: a. Analyze the collected fractions by TLC, spotting them alongside the crude ethyl acetate fraction. b. Combine the fractions that show a pure spot corresponding to this compound. c. Concentrate the combined pure fractions under reduced pressure to yield purified this compound. d. The identity and purity of the isolated compound should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and comparison with literature data.[3]

Visualizations

Experimental Workflow Diagram

ExtractionWorkflow PlantMaterial Plant Material (Cryptocarya alba fruits) Drying Drying (40-50°C) PlantMaterial->Drying Grinding Grinding to Powder Drying->Grinding Maceration Maceration with Methanol Grinding->Maceration Filtration Filtration & Concentration Maceration->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (Hexane & Ethyl Acetate) CrudeExtract->Partitioning HexaneFraction Hexane Fraction (Discard) Partitioning->HexaneFraction Non-polar waste EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction Enriched fraction ColumnChromatography Silica Gel Column Chromatography (Hexane:EtOAc) EtOAcFraction->ColumnChromatography FractionAnalysis TLC Analysis of Fractions ColumnChromatography->FractionAnalysis Purethis compound Purified this compound FractionAnalysis->Purethis compound Combine pure fractions

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Caption: Purification logic from crude extract to pure compound.

References

Enantioselective Synthesis of Cryptofolione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione, a naturally occurring δ-lactone, has garnered significant interest within the scientific community due to its potential therapeutic properties. Isolated from plants of the Cryptocarya genus, this compound has demonstrated noteworthy biological activities, including trypanocidal effects. The enantioselective synthesis of this compound is a key area of research, as the biological activity of chiral molecules is often stereospecific. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound, focusing on several successful strategies that have been reported in the literature. The methodologies described herein are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Synthetic Strategies Overview

Several enantioselective routes to this compound have been developed, each employing different key strategies to establish the required stereocenters. The principal approaches include:

  • Asymmetric Hetero-Diels-Alder (AHDA) Reaction: This approach utilizes a chiral catalyst to control the stereochemistry of a hetero-Diels-Alder reaction, a powerful tool for the formation of six-membered heterocyclic rings.

  • Lipase-Mediated Kinetic Resolution: This biocatalytic method employs lipases to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of enantiomerically enriched intermediates.

  • Brown's Asymmetric Allylation: This method uses a chiral allylborane reagent to achieve the enantioselective addition of an allyl group to an aldehyde, establishing a key stereocenter.

  • Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction is often used in the final stages of the synthesis to construct the δ-lactone ring of this compound.

  • Asymmetric Aldol Reactions: These reactions, including the Mukaiyama aldol reaction, are employed to create key carbon-carbon bonds with high stereocontrol.

  • Indium-Promoted Barbier Reaction: This method allows for the formation of homoallylic alcohols, often with good diastereoselectivity, and can be performed in aqueous media.

The following sections provide detailed protocols for some of the most effective and commonly employed strategies.

Data Presentation: Comparison of Key Synthetic Strategies

The following table summarizes quantitative data from various enantioselective syntheses of this compound, allowing for a direct comparison of their efficiencies.

Synthetic Strategy Key Reaction(s) Chiral Source/Catalyst Overall Yield (%) Enantiomeric Excess (ee) (%) Diastereomeric Ratio (dr) Reference
Asymmetric Hetero-Diels-AlderCr(salen)-catalyzed AHDA, Luche reduction(R,R)-Cr(salen) complexNot explicitly stated>99 (after recrystallization)Not applicable--INVALID-LINK--
Lipase-Mediated ResolutionLipase PS resolution, Brown allylation, RCMLipase PS from Pseudomonas cepacia~15 (from racemic alcohol)>99 for resolved alcohol>95:5 for allylation--INVALID-LINK--
Asymmetric Acetate AldolCrimmins-type acetate aldol, Brown's asymmetric allylation, RCMChiral thiazolidinethione auxiliary, (+)-Ipc₂B(allyl)~20 (from trans-cinnamaldehyde)Not explicitly stated for final product9:1 for aldol, single diastereomer for allylation--INVALID-LINK--
Mukaiyama Aldol & Barbier ReactionTi(OiPr)₄/(R)-BINOL catalyzed Mukaiyama aldol, In(0)-promoted Barbier reaction, Olefin cross-metathesis(R)-BINOLNot explicitly stated (formal synthesis)92 for aldol product4:1 for Barbier reaction--INVALID-LINK--

Experimental Protocols

Protocol 1: Asymmetric Hetero-Diels-Alder (AHDA) Approach

This protocol is based on the work of Matsuoka et al. (2005) and utilizes a Cr(salen) complex to catalyze the key stereochemistry-determining step.[1]

A. Synthesis of the Chiral Catalyst: (R,R)-Cr(salen) Complex

  • Detailed procedures for the synthesis of the second-generation (salen)chromium complex (2) can be found in the literature.[1]

B. Asymmetric Hetero-Diels-Alder Reaction

  • To a solution of cinnamaldehyde (1.0 mmol) in CH₂Cl₂ (4.0 mL) at 0 °C is added the (R,R)-Cr(salen) catalyst (2.5 mol%).

  • Danishefsky's diene (1.2 mmol) is then added dropwise to the mixture.

  • The reaction is stirred at 0 °C for 24 hours.

  • Methanol (2.0 mL) and triethylamine (0.2 mL) are added, and the mixture is stirred for an additional 30 minutes.

  • The reaction mixture is concentrated under reduced pressure, and the residue is purified by silica gel chromatography to afford the 2-methoxy-γ-pyrone product. The enantiomeric excess is determined by chiral HPLC analysis to be approximately 95% ee.

C. Subsequent Transformations

  • Reduction: The resulting 2-methoxy-γ-pyrone (1.0 mmol) is dissolved in THF (10 mL) and cooled to -78 °C. LiAlH₄ (1.1 mmol) is added portion-wise, and the reaction is stirred for 1 hour at -78 °C. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting precipitate is filtered off, and the filtrate is concentrated. The crude product can be recrystallized from toluene to yield the optically pure cis-alcohol (>99% ee) in approximately 74% yield.[1]

  • Further Elaboration: The optically pure intermediate is then carried forward through a series of steps including hydrolysis, Horner-Wadsworth-Emmons olefination, silyl protection, DIBAL-H reduction, and aerobic oxidation to yield an aldehyde intermediate. A second AHDA reaction followed by reduction, acetal formation, and Jones oxidation ultimately provides the protected this compound precursor. Deprotection with acetic acid-water affords the final product. For detailed procedures of these subsequent steps, refer to the original publication by Matsuoka et al. (2005).[1]

Protocol 2: Lipase-Mediated Kinetic Resolution and Ring-Closing Metathesis

This chemoenzymatic approach relies on the selective acylation of a racemic β-hydroxy ketone intermediate, followed by key transformations including Brown allylation and RCM.

A. Lipase-Mediated Resolution of (±)-β-Hydroxy Ketone

  • To a solution of the racemic β-hydroxy ketone (1.0 mmol) in diisopropyl ether (10 mL) is added vinyl acetate (3.0 mmol) and Lipase PS (from Pseudomonas cepacia, 50 mg).

  • The suspension is stirred at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC.

  • Upon reaching approximately 50% conversion, the enzyme is filtered off and washed with diisopropyl ether.

  • The filtrate is concentrated, and the resulting mixture of the acetylated product and the unreacted alcohol is separated by column chromatography on silica gel. This provides the enantioenriched alcohol (>99% ee) and the corresponding acetate.

B. Brown's Asymmetric Allylation

  • To a solution of the enantioenriched aldehyde (derived from the resolved alcohol) (1.0 mmol) in dry THF (10 mL) at -78 °C is added a solution of (+)-B-allyldiisopinocampheylborane ((+)-Ipc₂B(allyl)) (1.2 mmol) in THF.

  • The reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of methanol (2 mL), followed by 3N NaOH (1.5 mL) and 30% H₂O₂ (1.0 mL) at 0 °C.

  • The mixture is stirred for 1 hour at room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography to yield the homoallylic alcohol as a single diastereomer.

C. Ring-Closing Metathesis (RCM)

  • To a solution of the diene precursor (prepared from the homoallylic alcohol) (0.1 mmol) in dry, degassed CH₂Cl₂ (10 mL) is added Grubbs' second-generation catalyst (5 mol%).

  • The reaction mixture is refluxed under an argon atmosphere for 4-6 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Mandatory Visualizations

Synthetic Workflow Diagrams

Enantioselective_Synthesis_of_Cryptofolione_AHDA cluster_start Starting Materials cluster_key_step Key Stereochemical Control cluster_intermediate Key Intermediate cluster_elaboration Further Transformations cluster_final Final Product start1 Cinnamaldehyde ahda Asymmetric Hetero- Diels-Alder Reaction [(R,R)-Cr(salen) catalyst] start1->ahda start2 Danishefsky's Diene start2->ahda intermediate Optically Pure cis-Alcohol ahda->intermediate Reduction & Recrystallization elaboration Multi-step Elaboration intermediate->elaboration final_product This compound elaboration->final_product

Caption: Workflow for the Asymmetric Hetero-Diels-Alder approach.

Enantioselective_Synthesis_of_Cryptofolione_Chemoenzymatic cluster_start Starting Material cluster_key_step1 Key Resolution cluster_intermediate1 Enantioenriched Intermediate cluster_key_step2 Key C-C Bond Formation cluster_intermediate2 Diene Precursor cluster_key_step3 Lactone Formation cluster_final Final Product start Racemic β-Hydroxy Ketone resolution Lipase-Mediated Kinetic Resolution start->resolution intermediate1 Enantioenriched Alcohol resolution->intermediate1 allylation Brown's Asymmetric Allylation intermediate1->allylation Oxidation intermediate2 Diene allylation->intermediate2 Acrylation rcm Ring-Closing Metathesis intermediate2->rcm final_product This compound rcm->final_product

Caption: Workflow for the Chemoenzymatic approach.

Conclusion

The enantioselective synthesis of this compound has been successfully achieved through a variety of elegant and efficient strategies. The choice of a particular synthetic route will depend on factors such as the availability of starting materials and reagents, the desired scale of the synthesis, and the specific stereoisomer required. The protocols and data presented in this document provide a solid foundation for researchers to embark on the synthesis of this promising natural product and its analogues for further biological evaluation and drug development endeavors.

Disclaimer: The protocols provided are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The user is solely responsible for any consequences arising from the use of this information.

References

Asymmetric Synthesis of Cryptofolione Stereoisomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of stereoisomers of Cryptofolione, a naturally occurring δ-lactone with potential therapeutic activities. The information compiled herein is based on published synthetic routes, offering a guide to the key strategies and experimental procedures for obtaining different stereoisomers of this target molecule. The absolute configuration of naturally occurring (-)-Cryptofolione has been established as (6R, 10S, 12R).

Introduction

This compound, isolated from plants of the Cryptocarya genus, has demonstrated trypanocidal and leishmanicidal activities. Its complex structure, featuring multiple stereocenters, makes it a challenging target for asymmetric synthesis. The development of stereoselective synthetic routes is crucial for structure-activity relationship (SAR) studies and the exploration of its therapeutic potential. This document outlines two prominent and successful strategies for the asymmetric synthesis of this compound stereoisomers:

  • Strategy 1: Asymmetric Hetero-Diels-Alder (AHDA) Reaction to construct the dihydropyrone core, followed by side-chain elaboration.

  • Strategy 2: Asymmetric Acetate Aldol Reaction and Brown's Allylation to build the side chain, followed by Ring-Closing Metathesis (RCM) to form the lactone ring.

Each strategy employs a unique set of key reactions to control the stereochemistry at the C6, C10, and C12 positions.

Data Presentation: Comparison of Synthetic Strategies

The following tables summarize the reported quantitative data for the key steps in the different synthetic approaches to this compound stereoisomers. This allows for a comparative assessment of the efficiency and stereoselectivity of each route.

Table 1: Key Reaction Performance in the Synthesis of this compound Stereoisomers

Synthetic StrategyKey ReactionStarting MaterialProductYield (%)Stereoselectivity (ee/dr)Reference
Strategy 1 Asymmetric Hetero-Diels-AlderDanishefsky's Diene & Cinnamaldehyde2-methoxy-γ-pyroneQuantitative95% ee[1]
Diastereoselective Reduction2-methoxy-γ-pyronecis-4-hydroxy-tetrahydropyranQuantitative-[1]
Asymmetric Hetero-Diels-AlderDanishefsky's Diene & Chiral Aldehydeγ-pyrone->95:5 dr[1]
Strategy 2 Asymmetric Acetate Aldoltrans-cinnamaldehydeAldol Adduct85% (over 2 steps)9:1 dr[2]
Brown's Asymmetric AllylationChiral AldehydeHomoallylic Alcohol86%Single diastereomer[2]
Ring-Closing Metathesis (RCM)Diene Precursor(+)-Cryptofolione83%-[2]

Note: Data is extracted from published literature and may not represent optimized yields. "-" indicates data not reported in the cited abstract.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the synthesis of this compound stereoisomers. These protocols are intended as a guide and may require optimization for specific laboratory conditions and substrate batches.

Strategy 1: Asymmetric Hetero-Diels-Alder (AHDA) Approach

This strategy, pioneered by Katsuki and coworkers, establishes the stereocenter at C6 of the pyrone ring early in the synthesis using a catalytic asymmetric Hetero-Diels-Alder reaction.[1] Subsequent steps are then used to build the side chain and set the stereocenters at C10 and C12.

Protocol 1: Asymmetric Hetero-Diels-Alder Reaction

This protocol describes the enantioselective formation of a 2-methoxy-γ-pyrone intermediate, the precursor to the dihydropyrone ring of this compound.

Materials:

  • (R,R)-Cr(salen) complex (catalyst)

  • Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • trans-cinnamaldehyde

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the (R,R)-Cr(salen) catalyst (2.5 mol%) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add trans-cinnamaldehyde (1.0 equiv).

  • To this mixture, add Danishefsky's diene (1.2 equiv) dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding MeOH (5 equiv) and Et₃N (2 equiv).

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford the 2-methoxy-γ-pyrone product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Outcome: The reaction is reported to proceed in quantitative yield with 95% ee.[1]

Protocol 2: Diastereoselective Reduction of the γ-Pyrone

This protocol describes the reduction of the γ-pyrone to a cis-4-hydroxy-2-methoxytetrahydropyran, which sets the relative stereochemistry between C4 and C6.

Materials:

  • 2-methoxy-γ-pyrone intermediate

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF, anhydrous)

  • Diethyl ether (Et₂O)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-methoxy-γ-pyrone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of LiAlH₄ (1.1 equiv) in THF to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour, monitoring by TLC.

  • Quench the reaction by the sequential addition of H₂O, 15% aqueous NaOH, and H₂O.

  • Allow the mixture to warm to room temperature and stir vigorously until a white precipitate forms.

  • Filter the suspension through a pad of Celite®, washing the filter cake with Et₂O.

  • Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol product.

  • Purify by recrystallization (e.g., from toluene) to obtain the pure cis-diol.

Expected Outcome: This reduction is reported to proceed in quantitative yield, with the cis-isomer being the major product.[1]

Strategy 2: Asymmetric Aldol, Allylation, and RCM Approach

This strategy, reported by Yadav et al., constructs the chiral side chain first using an asymmetric acetate aldol reaction and a Brown's asymmetric allylation. The synthesis is then completed by a Ring-Closing Metathesis (RCM) reaction to form the lactone ring.[2]

Protocol 3: Asymmetric Acetate Aldol Reaction

This protocol describes the initial C-C bond formation to build the backbone of the side chain with control of stereochemistry.

Materials:

  • trans-cinnamaldehyde

  • (4R)-3-acetyl-4-benzyl-1,3-thiazolidine-2-thione

  • Titanium(IV) chloride (TiCl₄)

  • (-)-Sparteine

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (4R)-3-acetyl-4-benzyl-1,3-thiazolidine-2-thione (1.2 equiv) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add TiCl₄ (1.1 equiv) dropwise.

  • Stir the mixture for 30 minutes, then add (-)-Sparteine (1.2 equiv).

  • After another 30 minutes, add a solution of trans-cinnamaldehyde (1.0 equiv) in CH₂Cl₂ dropwise.

  • Stir the reaction at -78 °C for 4 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the aldol adduct.

Expected Outcome: The reaction is reported to proceed with a diastereomeric ratio of 9:1.[2]

Protocol 4: Brown's Asymmetric Allylation

This protocol details the stereoselective addition of an allyl group to an aldehyde, a key step in establishing a stereocenter in the side chain.

Materials:

  • Chiral aldehyde intermediate

  • (+)-B-allyldiisopinocampheylborane ((+)-Ipc₂BAllyl) or (-)-B-allyldiisopinocampheylborane ((-)-Ipc₂BAllyl)

  • Diethyl ether (Et₂O, anhydrous)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • 3M Sodium hydroxide (NaOH)

Procedure:

  • Dissolve the aldehyde (1.0 equiv) in anhydrous Et₂O and cool to -78 °C under an inert atmosphere.

  • Add a solution of freshly prepared (+)- or (-)-Ipc₂BAllyl (1.5 equiv) in Et₂O dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Warm the reaction to room temperature and quench by the slow addition of MeOH.

  • Add 3M NaOH followed by the careful, dropwise addition of 30% H₂O₂ (ensure the internal temperature does not exceed 50 °C).

  • Stir the mixture for 1 hour at room temperature.

  • Separate the layers and extract the aqueous layer with Et₂O.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude homoallylic alcohol by silica gel column chromatography.

Expected Outcome: This reaction is reported to produce the corresponding homoallylic alcohol as a single diastereomer in 86% yield.[2]

Protocol 5: Ring-Closing Metathesis (RCM)

This protocol describes the formation of the δ-lactone ring using a Grubbs catalyst.

Materials:

  • Diene-containing precursor

  • Grubbs' second-generation catalyst

  • Dichloromethane (CH₂Cl₂, anhydrous, degassed)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the diene precursor (1.0 equiv) in degassed, anhydrous CH₂Cl₂ to make a dilute solution (e.g., 0.01 M).

  • Add Grubbs' second-generation catalyst (e.g., 5 mol%) to the solution.

  • Heat the reaction mixture to reflux (approx. 40 °C) and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound stereoisomer.

Expected Outcome: The RCM reaction is reported to yield (+)-Cryptofolione in 83% yield.[2]

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows described above.

Asymmetric_Hetero_Diels_Alder_Strategy cluster_0 Dihydropyrone Ring Formation cluster_1 Side Chain Elaboration and Completion start Danishefsky's Diene + Cinnamaldehyde ahda Asymmetric Hetero-Diels-Alder (Cr-salen catalyst) start->ahda 1 pyrone 2-methoxy-γ-pyrone (95% ee) ahda->pyrone 2 reduction Diastereoselective Reduction (LiAlH4) pyrone->reduction 3 cis_diol cis-4-hydroxy-tetrahydropyran reduction->cis_diol 4 elaboration Side Chain Installation (multi-step) cis_diol->elaboration 5 completion Final Transformations elaboration->completion 6 This compound This compound Stereoisomer completion->this compound 7

Caption: Synthetic workflow for this compound via Asymmetric Hetero-Diels-Alder.

Aldol_Allylation_RCM_Strategy cluster_0 Side Chain Construction cluster_1 Lactone Formation and Completion start trans-cinnamaldehyde aldol Asymmetric Acetate Aldol (9:1 dr) start->aldol 1 aldol_product Aldol Adduct aldol->aldol_product 2 allylation Brown's Asymmetric Allylation (single diastereomer) aldol_product->allylation 3 homoallylic_alcohol Homoallylic Alcohol allylation->homoallylic_alcohol 4 protection_modification Protecting Group Manipulations & Acrylation homoallylic_alcohol->protection_modification 5 diene_precursor Diene Precursor protection_modification->diene_precursor 6 rcm Ring-Closing Metathesis (Grubbs' II catalyst) diene_precursor->rcm 7 This compound (+)-Cryptofolione rcm->this compound 8

Caption: Synthetic workflow for (+)-Cryptofolione via Aldol, Allylation, and RCM.

References

Application Notes and Protocols for Cell Culture-Based Cytotoxicity Testing of Cryptofolione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of Cryptofolione, a natural compound with potential anticancer properties. The following sections detail standardized protocols for key cytotoxicity assays, data presentation guidelines, and visualizations of experimental workflows and potential signaling pathways. While direct and extensive data on this compound is still emerging, this document leverages information on related compounds, such as Cryptocaryone, to provide a robust framework for investigation.

Data Presentation: Quantifying this compound's Cytotoxic Effects

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potency of a compound. It represents the concentration of a substance at which a specific biological process is inhibited by 50%. For researchers investigating this compound, determining its IC50 across a panel of cancer cell lines is essential for evaluating its efficacy and selectivity.

As limited specific IC50 data for this compound is publicly available, the following table provides reference IC50 values for a structurally related compound, Cryptocaryone, which has demonstrated significant cytotoxic activity. Researchers are encouraged to use the subsequent template to record their experimental findings for this compound.

Table 1: IC50 Values of Cryptocaryone in Various Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)Cryptocaryone IC50 (µM)
SK-Hep-1Hepatocellular CarcinomaCell Viability AssayNot Specified1.37 ± 0.03
HuH-7Hepatocellular CarcinomaCell Viability AssayNot Specified1.60 ± 0.06
HA22THepatocellular CarcinomaCell Viability AssayNot Specified1.93 ± 0.09
Prostate Cancer CellsProstate CancerSRB Assay481.6 - 3.4
Ovarian Cancer CellsOvarian CancerNot SpecifiedNot Specified1.5 - 9.5
Oral Cancer CellsOral CancerNot SpecifiedNot Specified3.9 - 11.6
Murine Leukemia P-388LeukemiaMTT Assay480.04
KB CellsCervical CancerMTT Assay721.8

Note: This data is for Cryptocaryone and should be used as a reference for designing experiments with this compound.[1][2]

Table 2: Experimental Data Template for this compound Cytotoxicity

Cell LineCancer TypeAssayIncubation Time (hours)This compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)

Experimental Protocols

Detailed methodologies for three key cytotoxicity assays are provided below. These protocols are fundamental for assessing cell viability, membrane integrity, and apoptosis induction.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Assessment of Metabolic Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Selected cancer cell lines

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (solvent only) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.

LDH (Lactate Dehydrogenase) Assay: Assessment of Membrane Integrity

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

Materials:

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Selected cancer cell lines

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure times at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.

Annexin V-FITC/Propidium Iodide (PI) Assay: Detection of Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • 6-well cell culture plates or T25 flasks

  • Complete cell culture medium

  • Selected cancer cell lines

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach. Treat the cells with various concentrations of this compound for the desired time. Include vehicle-treated controls.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Use the flow cytometry software to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Mandatory Visualizations

Experimental Workflow for Assessing this compound Cytotoxicity

experimental_workflow Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation cell_culture 1. Cell Line Selection & Culture compound_prep 2. This compound Stock Preparation cell_culture->compound_prep mtt_assay 3a. MTT Assay (Metabolic Activity) compound_prep->mtt_assay ldh_assay 3b. LDH Assay (Membrane Integrity) compound_prep->ldh_assay apoptosis_assay 3c. Annexin V/PI Assay (Apoptosis) compound_prep->apoptosis_assay ic50 4. IC50 Determination mtt_assay->ic50 ldh_assay->ic50 mechanism 5. Mechanism of Action (e.g., Apoptosis vs. Necrosis) apoptosis_assay->mechanism conclusion 6. Conclusion on Cytotoxic Profile ic50->conclusion mechanism->conclusion

Caption: A flowchart illustrating the key stages of in vitro cytotoxicity testing for this compound.

Logical Relationship of Cytotoxicity Assays

assay_relationship Interrelation of Cytotoxicity Assessment Methods cluster_indicators Cellular Indicators of Cytotoxicity cluster_assays Corresponding Assays This compound This compound Treatment cell_death Induction of Cell Death This compound->cell_death metabolic_inhibition Decreased Metabolic Activity cell_death->metabolic_inhibition membrane_damage Loss of Membrane Integrity cell_death->membrane_damage apoptosis_markers Apoptosis Induction cell_death->apoptosis_markers mtt MTT Assay metabolic_inhibition->mtt ldh LDH Assay membrane_damage->ldh annexin_v Annexin V Assay apoptosis_markers->annexin_v

Caption: The logical connection between this compound treatment, cellular responses, and specific detection assays.

Potential Signaling Pathway for this compound-Induced Apoptosis

Based on studies of the related compound Cryptocaryone, a potential mechanism of action for this compound involves the inhibition of the PI3K/Akt and c-Src signaling pathways, leading to the induction of apoptosis. Researchers are encouraged to investigate these pathways when elucidating the mechanism of this compound.[1][3][4]

signaling_pathway Hypothesized Signaling Pathway for this compound-Induced Apoptosis cluster_membrane Cell Membrane This compound This compound pi3k PI3K This compound->pi3k inhibits c_src c-Src This compound->c_src inhibits akt Akt pi3k->akt activates c_src->akt activates foxo1 FoxO1 akt->foxo1 inhibits apoptosis Apoptosis akt->apoptosis anti-apoptotic signaling hk1 Hexokinase 1 (HK1) (Glycolysis) foxo1->hk1 inhibits hk1->apoptosis suppression of glycolysis leads to

Caption: A potential signaling cascade affected by this compound, leading to apoptosis.

References

Animal Models for Evaluating the Efficacy of Cryptofolione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione, a natural product isolated from Cryptocarya alba, has demonstrated biological activities, including moderate cytotoxicity and antiparasitic effects.[1][2] These properties suggest its potential as a therapeutic agent, particularly in the fields of oncology and inflammatory diseases. This document provides detailed application notes and protocols for utilizing established animal models to investigate the in vivo efficacy of this compound. The protocols outlined below are standard, validated methods for assessing the anti-cancer and anti-inflammatory potential of novel compounds.

Hypothetical Signaling Pathway for this compound's Bioactivity

To guide the mechanistic studies of this compound, a hypothetical signaling pathway is proposed. Based on its cytotoxic nature, it is plausible that this compound may induce apoptosis in cancer cells. Furthermore, many natural products with cytotoxic and anti-inflammatory properties are known to modulate key signaling cascades such as the NF-κB and MAPK pathways, which are central to both cancer progression and the inflammatory response.[1][3][4][5][6][7]

Hypothetical Signaling Pathway of this compound cluster_stimulus External Stimuli cluster_receptor Cell Surface Receptors cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Responses Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Inflammatory Cytokines Inflammatory Cytokines TNFR / IL-1R TNFR / IL-1R Inflammatory Cytokines->TNFR / IL-1R RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK Receptor Tyrosine Kinases->RAS/RAF/MEK/ERK IKK Complex IKK Complex TNFR / IL-1R->IKK Complex AP-1 AP-1 RAS/RAF/MEK/ERK->AP-1 NF-kB NF-kB IKK Complex->NF-kB Survival Survival NF-kB->Survival Inflammation Inflammation NF-kB->Inflammation Proliferation Proliferation AP-1->Proliferation Bcl-2 family Bcl-2 family Caspases Caspases Bcl-2 family->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->RAS/RAF/MEK/ERK This compound->IKK Complex This compound->Bcl-2 family cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell Culture Cell Culture Cell Harvest & Preparation Cell Harvest & Preparation Cell Culture->Cell Harvest & Preparation Subcutaneous Injection Subcutaneous Injection Cell Harvest & Preparation->Subcutaneous Injection Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Continued Monitoring Continued Monitoring Treatment Initiation->Continued Monitoring Tumor Excision & Weight Tumor Excision & Weight Continued Monitoring->Tumor Excision & Weight Tissue Analysis Tissue Analysis Tumor Excision & Weight->Tissue Analysis cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_measurement Efficacy Measurement Acclimatization Acclimatization Grouping & Dosing Grouping & Dosing Acclimatization->Grouping & Dosing Carrageenan Injection Carrageenan Injection (Paw Edema) Grouping & Dosing->Carrageenan Injection Acetic Acid Injection Acetic Acid Injection (Writhing Test) Grouping & Dosing->Acetic Acid Injection Paw Volume Measurement Paw Volume Measurement (Hourly) Carrageenan Injection->Paw Volume Measurement Writhing Count Writhing Count (Continuous) Acetic Acid Injection->Writhing Count

References

Application Note: Quantitative Analysis of Cryptofolione using HPLC-UV and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cryptofolione, a 6-substituted-5,6-dihydro-α-pyrone, has been isolated from various species of the Cryptocarya genus.[1][2] It has demonstrated notable biological activities, including trypanocidal and leishmanicidal effects.[3][4] As research into its pharmacological potential continues, robust and reliable analytical methods for its quantification in different matrices, such as plant extracts and biological fluids, are essential for researchers, scientists, and drug development professionals. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical Structure

Figure 1: Chemical Structure of this compound

Image of this compound structure would be placed here.

Molecular Formula: C₁₉H₂₂O₄ Molar Mass: 314.38 g/mol

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This section details a method for the quantification of this compound using HPLC with UV detection, a widely accessible and reliable technique for the analysis of compounds with chromophores. The conjugated diene and α-pyrone moiety in this compound allow for sensitive UV detection.[5][6]

Experimental Protocol: HPLC-UV

1. Sample Preparation (from Cryptocarya bark)

  • 1.1. Grinding: Grind dried bark of Cryptocarya species to a fine powder (particle size < 0.5 mm).

  • 1.2. Extraction:

    • Accurately weigh 1.0 g of the powdered bark into a 50 mL conical tube.

    • Add 20 mL of methanol.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • 1.3. Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 5 mL of 10% methanol in water.

    • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 10 mL of 20% methanol in water to remove polar impurities.

    • Elute this compound with 10 mL of 80% methanol in water.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for HPLC analysis.

2. HPLC Instrumentation and Conditions

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 278 nm (based on the α-pyrone chromophore).

  • Run Time: 15 minutes.

3. Preparation of Standards and Calibration Curve

  • Prepare a stock solution of purified this compound standard at 1 mg/mL in methanol.

  • Perform serial dilutions to prepare working standards in the range of 1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate to construct a calibration curve by plotting peak area against concentration.

Data Presentation: HPLC-UV Method Validation (Illustrative Data)

The following tables summarize the expected performance characteristics of the HPLC-UV method.

Table 1: Calibration Curve and Linearity

ParameterValue
Concentration Range1 - 100 µg/mL
Regression Equationy = 25432x + 1234
Correlation Coefficient (r²)> 0.999
LinearityExcellent

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
Limit of Detection (LOD)0.3
Limit of Quantification (LOQ)1.0

Table 3: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (%)
Low5< 5%< 5%95 - 105
Medium25< 3%< 4%97 - 103
High75< 2%< 3%98 - 102

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, an LC-MS method is recommended.[7][8] This section outlines a protocol for the quantification of this compound using LC coupled with tandem mass spectrometry (MS/MS).

Experimental Protocol: LC-MS/MS

1. Sample Preparation (from Plasma)

  • 1.1. Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • 1.2. Supernatant Processing:

    • Transfer the supernatant to a new tube.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

2. LC-MS Instrumentation and Conditions

  • Instrument: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 40% B

    • 1-8 min: 40% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 40% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M+H]⁺ m/z 315.1 -> Product ion (specific fragment)

    • Internal Standard: (To be determined based on the chosen standard)

  • Note: The specific product ions for MRM would need to be determined by infusing a standard solution of this compound and performing a product ion scan.

Data Presentation: LC-MS/MS Method Validation (Illustrative Data)

Table 4: Calibration Curve and Linearity

ParameterValue
Concentration Range0.1 - 100 ng/mL
Regression Equationy = 0.045x + 0.002
Correlation Coefficient (r²)> 0.998
LinearityExcellent

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (ng/mL)
Limit of Detection (LOD)0.03
Limit of Quantification (LOQ)0.1

Table 6: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (%)
Low0.5< 10%< 12%90 - 110
Medium10< 8%< 10%92 - 108
High80< 5%< 8%95 - 105

Section 3: Visualizations

Experimental Workflow Diagrams

HPLC_Workflow start Start: Dried Cryptocarya Bark grind Grinding start->grind extract Methanol Extraction (Sonication) grind->extract evap1 Evaporation extract->evap1 spe C18 SPE Cleanup evap1->spe evap2 Evaporation spe->evap2 reconstitute Reconstitution in Mobile Phase evap2->reconstitute hplc HPLC-UV Analysis reconstitute->hplc end End: Quantitative Data hplc->end

Caption: Workflow for this compound quantification from plant material by HPLC-UV.

LCMS_Workflow start Start: Plasma Sample ppt Protein Precipitation (Acetonitrile) start->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation (Nitrogen) supernatant->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms end End: Quantitative Data lcms->end

Caption: Workflow for this compound quantification from plasma by LC-MS/MS.

Logical Relationship Diagram

Method_Selection goal Goal: Quantify this compound matrix Sample Matrix Complexity goal->matrix sensitivity Required Sensitivity goal->sensitivity hplc HPLC-UV Method matrix->hplc Low (e.g., Plant Extract) lcms LC-MS/MS Method matrix->lcms High (e.g., Plasma) sensitivity->hplc Moderate (µg/mL) sensitivity->lcms High (ng/mL)

Caption: Decision tree for selecting the appropriate analytical method.

References

Application Note: HPLC Separation of Cryptofolione Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cryptofolione is a naturally occurring δ-lactone that has been isolated from species of the Cryptocarya genus.[1][2] The molecule possesses multiple chiral centers, giving rise to several stereoisomers. The precise stereochemistry of these isomers is crucial for their biological activity and for structure-activity relationship (SAR) studies in drug development.[3][4] Therefore, a reliable and efficient method for the separation and purification of this compound stereoisomers is essential for researchers in natural product chemistry, medicinal chemistry, and pharmacology. This application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of this compound stereoisomers.

Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column compartment, and a suitable detector (e.g., UV-Vis or Diode Array Detector).

  • Chiral Stationary Phase: DAICEL CHIRALCEL® AS-H column (or two columns connected in series, as per the cited method).[1] Alternative chiral columns with polysaccharide-based selectors may also be suitable.[5][6][7]

  • Solvents: HPLC-grade n-hexane and 2-propanol (isopropanol).

  • Sample: A mixture of this compound stereoisomers dissolved in a suitable solvent (e.g., the mobile phase).

Experimental Protocols

1. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of the this compound stereoisomer mixture at a concentration of 1 mg/mL in the mobile phase (hexane/2-propanol 7:3 v/v).

  • Working Solution: Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase for analytical scale separations.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

2. HPLC Method Parameters

A summary of the HPLC method parameters for the separation of this compound stereoisomers is provided in Table 1.[1]

ParameterValue
Column DAICEL CHIRALCEL® AS-H (two columns in series)
Mobile Phase n-Hexane / 2-Propanol (70:30, v/v)
Flow Rate 0.7 mL/min
Detection Wavelength 254 nm (typical for α,β-unsaturated lactones)
Injection Volume 10 µL
Column Temperature 25 °C (ambient)
Run Time 30 minutes (adjust as needed based on chromatogram)

3. Data Acquisition and Analysis

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample or standard solution.

  • Record the chromatogram and identify the peaks corresponding to the different stereoisomers based on their retention times.

  • For quantitative analysis, generate a calibration curve using standards of known concentrations.

Data Presentation

The successful separation of this compound stereoisomers will result in distinct peaks for each isomer. The retention time (t_R), resolution (R_s), and selectivity factor (α) should be calculated to evaluate the performance of the separation. An example of how to present this data is shown in Table 2.

Table 2: Chromatographic Data for the Separation of this compound Stereoisomers

StereoisomerRetention Time (t_R) (min)Resolution (R_s)Selectivity Factor (α)
Isomer 1 (e.g., 6R,10S,12R)[Insert experimental value]--
Isomer 2 (e.g., 6S,10S,12R)[Insert experimental value][Calculate][Calculate]

Note: The actual retention times and resolution will depend on the specific HPLC system and column batch.

Visualizations

Experimental Workflow for HPLC Separation

The following diagram illustrates the general workflow for the HPLC separation of this compound stereoisomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Dissolve Stereoisomer Mixture in Mobile Phase B Filter Sample through 0.45 µm Syringe Filter A->B C Equilibrate HPLC System and Column B->C D Inject Prepared Sample C->D E Isocratic Elution with Hexane/2-Propanol (7:3) D->E F Detect at 254 nm E->F G Record Chromatogram F->G H Identify and Quantify Separated Stereoisomers G->H

Caption: Workflow for the HPLC separation of this compound stereoisomers.

Logical Relationship of Chiral Separation

The following diagram illustrates the principle of chiral separation using a chiral stationary phase (CSP).

Chiral_Separation cluster_mobile cluster_column Chiral Column (CSP) cluster_elution Stereoisomers This compound Stereoisomers (R and S) CSP Chiral Stationary Phase Stereoisomers->CSP Differential Interaction Separated Separated Stereoisomers CSP->Separated Differential Elution (Different Retention Times)

Caption: Principle of chiral separation of stereoisomers.

References

BioPKS Pipeline: Predicting the Biosynthesis of Cryptofolione

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the BioPKS Pipeline, a powerful computational tool for predicting the biosynthesis of polyketides. Here, we focus on its application in elucidating a potential biosynthetic pathway for cryptofolione, a therapeutic natural product with previously unknown biosynthetic origins.[1][2][3]

Introduction to the BioPKS Pipeline

The BioPKS Pipeline is an automated retrobiosynthesis tool that integrates multifunctional type I polyketide synthases (PKSs) with monofunctional enzymes to propose synthetic pathways for target chemicals.[1][4] The pipeline is composed of two primary components:

  • RetroTide: This tool designs chimeric PKSs by combining domains from known PKSs to construct the carbon backbone of a target molecule.[5][6][7]

  • DORAnet: This component modifies the PKS-derived product using a network of monofunctional enzymes to achieve the final target structure.[5][6][7]

This integrated approach allows the BioPKS Pipeline to design pathways for a wide range of molecules, from simple compounds to complex natural products like this compound.[3][4][8]

Performance of the BioPKS Pipeline

The effectiveness of the BioPKS Pipeline has been evaluated against a set of 155 potential biomanufacturing candidates. The pipeline demonstrated a significant success rate in generating complete biosynthetic pathways.

Performance MetricValueReference
Overall Success Rate (Exact Synthesis)60% (93 out of 155 molecules)[2]
Molecules Synthesized by PKS Only3[2]
Molecules Synthesized with One Post-PKS Step46[2]
Molecules Synthesized with Two Post-PKS Steps44[2]

Predicted Biosynthesis of this compound

The biosynthetic origin of this compound, an antifungal compound, has not been experimentally elucidated.[9] The BioPKS Pipeline was employed to propose a putative biosynthetic pathway.

The pipeline suggested a 6-module chimeric PKS that could synthesize the this compound backbone.[2] The proposed pathway utilizes cinnamoyl-CoA as a starter unit to account for the aromatic ring in this compound's structure and subsequently uses malonyl-CoA as extender units.[2][10] The final step involves an intramolecular cyclization reaction catalyzed by a thioesterase (TE) domain to form the characteristic lactone ring of this compound.[2][10]

Experimental Protocols

While the BioPKS Pipeline is a computational tool, the following protocols outline the conceptual workflow for its application in predicting a biosynthetic pathway for a target molecule like this compound.

Protocol 1: In Silico Prediction of this compound Biosynthesis using BioPKS Pipeline

Objective: To generate a putative biosynthetic pathway for this compound using the BioPKS Pipeline.

Materials:

  • A computer with access to the BioPKS Pipeline software (or its components, RetroTide and DORAnet).

  • The chemical structure of this compound in a compatible format (e.g., SMILES).

Methodology:

  • Input Target Molecule: Provide the chemical structure of this compound to the BioPKS Pipeline as the target molecule.

  • RetroTide Analysis (PKS Backbone Synthesis):

    • The RetroTide component will first analyze the carbon skeleton of this compound.

    • It will then computationally screen and assemble a library of PKS domains (e.g., ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains) into a chimeric PKS architecture.

    • The tool will identify a suitable starter unit (in this case, cinnamoyl-CoA) and extender units (malonyl-CoA) to construct the polyketide chain.

    • A thioesterase (TE) domain with a predicted cyclization function will be selected for the final release and lactonization of the polyketide chain.

  • DORAnet Analysis (Post-PKS Modifications):

    • The output from RetroTide, the initial polyketide product, is then passed to DORAnet.

    • DORAnet will search for and apply any necessary post-PKS enzymatic modifications (e.g., hydroxylation, methylation) to achieve the final, correct structure of this compound. For the predicted this compound pathway, no post-PKS modifications were deemed necessary.[10]

  • Output and Pathway Analysis:

    • The BioPKS Pipeline will output the complete proposed biosynthetic pathway, including the sequence of PKS modules and any post-PKS tailoring enzymes.

    • Analyze the proposed pathway to understand the enzymatic steps involved in the biosynthesis of this compound.

Visualizing the BioPKS Pipeline Workflow and this compound Biosynthesis

The following diagrams, generated using the DOT language, illustrate the logical workflow of the BioPKS Pipeline and the predicted biosynthetic pathway for this compound.

BioPKS_Workflow cluster_input Input cluster_pipeline BioPKS Pipeline cluster_output Output Target Target Molecule (e.g., this compound) RetroTide RetroTide (PKS Backbone Design) Target->RetroTide DORAnet DORAnet (Post-PKS Modifications) RetroTide->DORAnet PKS Product Pathway Predicted Biosynthetic Pathway DORAnet->Pathway

Caption: Logical workflow of the BioPKS Pipeline.

Cryptofolione_Biosynthesis cluster_pks Chimeric Polyketide Synthase (6 Modules) cluster_product Product Starter Loading Module (Cinnamoyl-CoA) Extender1 Module 1 (Malonyl-CoA) Starter->Extender1 Extender2 Module 2 (Malonyl-CoA) Extender1->Extender2 Extender3 Module 3 (Malonyl-CoA) Extender2->Extender3 Extender4 Module 4 (Malonyl-CoA) Extender3->Extender4 Extender5 Module 5 (Malonyl-CoA) Extender4->Extender5 TE Thioesterase (Intramolecular Cyclization) Extender5->TE This compound This compound TE->this compound

Caption: Predicted biosynthetic pathway of this compound.

References

Application Notes and Protocols for the Synthesis of Cryptofolione via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ring-Closing Metathesis (RCM) in the total synthesis of Cryptofolione, a natural product with promising antiparasitic activity. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the replication and further investigation of this synthetic strategy.

Introduction

This compound, a styryl-lactone isolated from Cryptocarya species, has demonstrated significant in vitro activity against Trypanosoma cruzi and Leishmania species, the causative agents of Chagas disease and leishmaniasis, respectively.[1][2] The total synthesis of this compound has been achieved by several research groups, with Ring-Closing Metathesis (RCM) emerging as a key strategy for the efficient construction of the unsaturated δ-lactone core.[3][4] This powerful carbon-carbon bond-forming reaction, catalyzed by ruthenium complexes, allows for the formation of cyclic structures from acyclic diene precursors.[5][6]

This document outlines a specific, successfully applied RCM protocol in the synthesis of (+)-Cryptofolione and provides data from various synthetic approaches. Additionally, a plausible signaling pathway for the antiparasitic action of this compound is visualized, based on the known mechanisms of related compounds.

Data Presentation

The following table summarizes quantitative data from a key Ring-Closing Metathesis reaction in a reported total synthesis of (+)-Cryptofolione.

PrecursorCatalyst (mol%)SolventReaction Time (h)Yield (%)Reference
(R)-1-((R)-1-phenylethyl)-5-((E)-styryl)-1,5-dihydro-2H-pyran-2-oneGrubbs' First Generation Catalyst (5 mol%)Dichloromethane (DCM)487Yadav et al., 2012[2]

Experimental Protocols

This section provides a detailed methodology for the Ring-Closing Metathesis step in the total synthesis of (+)-Cryptofolione as reported by Yadav et al. (2012).[2]

Synthesis of (+)-Cryptofolione via Ring-Closing Metathesis

Materials:

  • (R)-1-((R)-1-phenylethyl)-5-((E)-styryl)-1,5-dihydro-2H-pyran-2-one (diene precursor)

  • Grubbs' First Generation Catalyst ([Bis(tricyclohexylphosphine)benzylideneruthenium(IV) dichloride])

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: A solution of the diene precursor, (R)-1-((R)-1-phenylethyl)-5-((E)-styryl)-1,5-dihydro-2H-pyran-2-one, in anhydrous dichloromethane (0.01 M) is prepared under an inert atmosphere (argon or nitrogen).

  • Catalyst Addition: To this solution, Grubbs' First Generation Catalyst (5 mol%) is added.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford (+)-Cryptofolione.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and a plausible signaling pathway for its biological activity.

G cluster_synthesis Synthesis of Diene Precursor cluster_rcm Ring-Closing Metathesis cluster_purification Purification start Starting Materials step1 Multi-step Synthesis start->step1 precursor Diene Precursor step1->precursor rcm_step RCM with Grubbs' Catalyst precursor->rcm_step This compound (+)-Cryptofolione rcm_step->this compound workup Work-up This compound->workup chromatography Column Chromatography workup->chromatography pure_product Pure (+)-Cryptofolione chromatography->pure_product

Caption: Experimental workflow for the synthesis of (+)-Cryptofolione.

G cluster_parasite Parasite Cell cluster_host Infected Host Cell (Macrophage) This compound This compound ros Increased Reactive Oxygen Species (ROS) This compound->ros This compound->inhibition mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis mitochondria->apoptosis pi3k_akt PI3K/Akt Pathway (Pro-survival)

Caption: Plausible mechanism of action of this compound against parasites.

References

Application Note: Lipase-Mediated Kinetic Resolution for the Enantioselective Synthesis of a Key Cryptofolione Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione, a δ-lactone natural product, has garnered significant interest within the drug development community due to its potential therapeutic properties. The enantioselective synthesis of this compound is a critical aspect of its development, as different enantiomers can exhibit varied biological activities. A key step in the total synthesis of (-)-Cryptofolione is the enzymatic kinetic resolution of a racemic β-hydroxy ketone intermediate. This application note provides a detailed protocol for the lipase-mediated resolution of (±)-4-hydroxy-1,5-diphenylpentan-2-one, a crucial precursor in the synthesis of (-)-Cryptofolione. The chemoenzymatic approach offers a highly selective and efficient method for obtaining the desired enantiomerically pure intermediates.

Principle of the Method

Kinetic resolution is a process used to separate a racemic mixture of chiral molecules. In this enzymatic approach, a lipase selectively catalyzes the acylation of one enantiomer of the racemic β-hydroxy ketone at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol. These two products can then be readily separated by standard chromatographic techniques, providing access to both enantiomers in high optical purity. The lipase from Pseudomonas cepacia (Amano Lipase PS-C II) has been shown to be highly effective for this transformation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the lipase-mediated kinetic resolution of the this compound intermediate.

ParameterValue
Substrate (±)-4-hydroxy-1,5-diphenylpentan-2-one
Enzyme Amano Lipase PS-C II (Pseudomonas cepacia)
Acylating Agent Vinyl acetate
Solvent Diisopropyl ether
Temperature Room Temperature
Reaction Time 24 hours
Yield of (-)-acetate 45%
Enantiomeric Excess of (-)-acetate >99%
Yield of (+)-alcohol 46%
Enantiomeric Excess of (+)-alcohol >99%

Experimental Protocol

This protocol details the procedure for the lipase-mediated kinetic resolution of (±)-4-hydroxy-1,5-diphenylpentan-2-one.

Materials:

  • (±)-4-hydroxy-1,5-diphenylpentan-2-one

  • Amano Lipase PS-C II (Pseudomonas cepacia)

  • Vinyl acetate

  • Diisopropyl ether

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a solution of racemic (±)-4-hydroxy-1,5-diphenylpentan-2-one (1.0 equivalent) in diisopropyl ether, add Amano Lipase PS-C II.

    • Add vinyl acetate (2.0 equivalents) to the mixture.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until approximately 50% conversion is achieved (typically 24 hours).

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture to remove the lipase.

    • Wash the enzyme with ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

  • Product Isolation:

    • Collect the fractions containing the acylated product, (-)-4-acetoxy-1,5-diphenylpentan-2-one.

    • Collect the fractions containing the unreacted alcohol, (+)-4-hydroxy-1,5-diphenylpentan-2-one.

    • Concentrate the respective fractions to obtain the purified products.

  • Characterization:

    • Determine the yield and confirm the structure of both products using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).

    • Determine the enantiomeric excess of both the acetate and the alcohol using chiral High-Performance Liquid Chromatography (HPLC).

Workflow and Pathway Diagrams

Experimental Workflow for Lipase-Mediated Kinetic Resolution:

G cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Products racemic_substrate Racemic (±)-β-Hydroxy Ketone reaction_mixture Reaction Mixture (Room Temperature, 24h) racemic_substrate->reaction_mixture lipase Amano Lipase PS-C II lipase->reaction_mixture acyl_donor Vinyl Acetate acyl_donor->reaction_mixture solvent Diisopropyl Ether solvent->reaction_mixture filtration Filtration reaction_mixture->filtration concentration Concentration filtration->concentration chromatography Silica Gel Column Chromatography concentration->chromatography acetylated_product (-)-Acetate (ee >99%) chromatography->acetylated_product unreacted_alcohol (+)-Alcohol (ee >99%) chromatography->unreacted_alcohol

Caption: Workflow for the enzymatic kinetic resolution of a this compound intermediate.

Logical Relationship of the Kinetic Resolution Process:

G cluster_0 Enzymatic Reaction racemic_mixture Racemic Mixture (R)- and (S)-β-Hydroxy Ketone lipase Lipase racemic_mixture->lipase Substrate s_alcohol (S)-Alcohol r_alcohol (R)-Alcohol (unreacted) s_acetate (S)-Acetate lipase->s_acetate k_fast lipase->r_alcohol k_slow fast_reaction Fast Acylation slow_reaction Slow/No Acylation separation Separation (Chromatography) s_acetate->separation r_alcohol->separation enantiopure_s Enantiopure (S)-Acetate separation->enantiopure_s enantiopure_r Enantiopure (R)-Alcohol separation->enantiopure_r

Caption: Lipase selectively acylates one enantiomer, enabling separation.

Application Notes and Protocols: Asymmetric Hetero-Diels-Alder Reaction for Cryptofolione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of Cryptofolione, a naturally occurring α-pyrone with potential therapeutic applications. The key strategic step highlighted is a chiral Chromium(III)-salen catalyzed asymmetric hetero-Diels-Alder (AHDA) reaction between cinnamaldehyde and Danishefsky's diene. This methodology allows for the enantioselective construction of the core dihydropyranone scaffold of this compound.

Introduction

This compound, isolated from plants of the Cryptocarya genus, is a 6-substituted 5,6-dihydro-α-pyrone that has demonstrated trypanocidal and leishmanicidal activities in vitro.[1] The stereoselective synthesis of this compound and its analogues is of significant interest for further biological evaluation and drug development. The asymmetric hetero-Diels-Alder reaction offers a powerful and convergent approach to establish the key stereocenters of the molecule with high enantiocontrol. This document outlines the synthetic strategy, presents key reaction data, and provides detailed experimental protocols based on published literature.[1]

Synthetic Strategy

The enantioselective synthesis of this compound, as reported by Katsuki and coworkers, commences with a Cr(salen)-catalyzed asymmetric hetero-Diels-Alder reaction between cinnamaldehyde and Danishefsky's diene.[1] This key step establishes the stereochemistry at the C6 position of the pyrone ring. The resulting dihydropyranone intermediate is then elaborated through a series of stereoselective transformations to introduce the remaining stereocenters and complete the synthesis of the target molecule.

Key Reaction Data

The following table summarizes the key quantitative data for the asymmetric hetero-Diels-Alder reaction, which is the cornerstone of this synthetic approach.

CatalystDieneDienophileProductEnantiomeric Excess (ee)Yield
(R,R)-Cr(salen) complexDanishefsky's dieneCinnamaldehyde2-methoxy-γ-pyrone95%Not Reported[1]

Experimental Protocols

The following protocols are based on the synthetic route reported by Katsuki et al. and provide a detailed methodology for the key transformations.[1]

Protocol 1: Asymmetric Hetero-Diels-Alder Reaction

This protocol describes the enantioselective synthesis of the 2-methoxy-γ-pyrone intermediate.

Materials:

  • (R,R)-Cr(salen) catalyst

  • Cinnamaldehyde

  • Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the (R,R)-Cr(salen) catalyst (2.5 mol%).

  • Add anhydrous dichloromethane to dissolve the catalyst.

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add cinnamaldehyde (1.0 equivalent).

  • Add Danishefsky's diene (1.2 equivalents) dropwise to the reaction mixture over 10 minutes.

  • Stir the reaction mixture at 0 °C for 24 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding trifluoroacetic acid (TFA) (1.1 equivalents).

  • Warm the mixture to room temperature and stir for 30 minutes.

  • Neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-methoxy-γ-pyrone.

Subsequent Transformations

The resulting 2-methoxy-γ-pyrone can be converted to this compound through a series of established synthetic steps, including:

  • Stereoselective Reduction: Reduction of the ketone functionality to introduce the hydroxyl group with the desired stereochemistry.

  • Hydrolysis: Acid-catalyzed hydrolysis of the enol ether to the corresponding lactol.

  • Side Chain Elaboration: Installation of the remaining portion of the side chain, for example, via a Wittig-type olefination.

  • Deprotection and Lactonization: Removal of any protecting groups and final cyclization to yield this compound.

Detailed protocols for these subsequent steps would need to be optimized based on the specific stereoisomer of this compound being targeted.

Visualizations

The following diagrams illustrate the key aspects of the asymmetric hetero-Diels-Alder reaction for the synthesis of this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Asymmetric Hetero-Diels-Alder Reaction cluster_product Intermediate Product Cinnamaldehyde Cinnamaldehyde Reaction [4+2] Cycloaddition 0 °C, 24 h Cinnamaldehyde->Reaction Danishefsky_diene Danishefsky's Diene Danishefsky_diene->Reaction Cr_salen (R,R)-Cr(salen) Complex Cr_salen->Reaction Dihydropyranone 2-Methoxy-γ-pyrone (95% ee) Reaction->Dihydropyranone

Caption: Key components of the asymmetric hetero-Diels-Alder reaction.

G Start Start: Cinnamaldehyde & Danishefsky's Diene AHDA Asymmetric Hetero-Diels-Alder ((R,R)-Cr(salen) catalyst) Start->AHDA Intermediate1 Dihydropyranone Intermediate AHDA->Intermediate1 Reduction Stereoselective Reduction Intermediate1->Reduction Intermediate2 Dihydroxypyran Intermediate Reduction->Intermediate2 Side_Chain Side Chain Elaboration Intermediate2->Side_Chain Intermediate3 Full Side Chain Intermediate Side_Chain->Intermediate3 Final Deprotection & Lactonization Intermediate3->Final This compound This compound Final->this compound

Caption: Overall synthetic workflow for this compound.

References

Formulating Cryptofolione for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione, a natural product isolated from the fruits of Cryptocarya alba, has demonstrated notable biological activities, including antiparasitic effects against Trypanosoma cruzi and moderate cytotoxicity towards macrophages and T. cruzi amastigotes[1][2]. These preliminary findings suggest its potential as a therapeutic agent. However, the progression of this compound from in vitro discovery to in vivo validation is hampered by its presumed poor aqueous solubility, a common challenge for many natural products[3][4][5]. Effective formulation is therefore critical to ensure adequate bioavailability for preclinical efficacy and toxicity studies.

These application notes provide a comprehensive guide to formulating this compound for in vivo experiments. The protocols outlined below are based on established techniques for enhancing the solubility and bioavailability of poorly soluble drugs[3][4][5][6]. The selection of an appropriate formulation strategy will depend on the specific experimental requirements, including the desired route of administration, dosage, and the animal model being used.

Data Presentation: Formulation Approaches for Poorly Soluble Compounds

The following table summarizes various formulation strategies that can be adapted for this compound, along with their key characteristics and potential starting points for development.

Formulation StrategyKey Components & ExcipientsConcentration RangeAdvantagesDisadvantages
Co-solvent System Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 300/400 (PEG 300/400), Propylene glycol (PG)5-40% co-solvent in saline or waterSimple to prepare, suitable for initial screening.Potential for drug precipitation upon dilution in vivo, risk of solvent toxicity at higher concentrations.
Surfactant-based System (Micellar Solution) Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 151-10% surfactant in aqueous vehicleEnhances solubility through micellar encapsulation.Potential for excipient-related toxicity and effects on drug transporters.[7]
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)10-40% cyclodextrin in waterForms inclusion complexes to increase solubility, generally well-tolerated.Can be limited by the binding affinity of the drug to the cyclodextrin.
Lipid-based Formulation (SEDDS/SMEDDS) Oils (e.g., sesame oil, Labrafac™), Surfactants (e.g., Cremophor® EL), Co-solvents (e.g., Transcutol® HP)Varies based on self-emulsification propertiesEnhances lymphatic absorption, can protect the drug from degradation.[3][6]More complex to develop and characterize.
Nanosuspension This compound, Stabilizers (e.g., Pluronic® F68, Poloxamer 188)1-10% drug loadingIncreases surface area for dissolution, suitable for intravenous administration.[4]Requires specialized equipment (e.g., high-pressure homogenizer, bead mill).

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-based Formulation for Oral Gavage

This protocol describes the preparation of a simple co-solvent formulation suitable for initial in vivo screening of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile

  • Sterile vials and syringes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound into a sterile vial.

  • Add a minimal amount of DMSO to dissolve the this compound completely. For example, for a 10 mg/mL final concentration, start with 10% of the final volume as DMSO.

  • Vortex until the this compound is fully dissolved.

  • Add PEG 400 to the solution. A common ratio is 10% DMSO, 40% PEG 400, and 50% saline.

  • Vortex thoroughly to ensure a homogenous solution.

  • Slowly add the sterile saline to the desired final volume while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation or phase separation.

  • Prepare the formulation fresh on the day of the experiment.

Protocol 2: Preparation of a Cyclodextrin-based Formulation for Intravenous Injection

This protocol details the preparation of an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) for intravenous administration.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection (WFI)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sonicator

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare a 20-40% (w/v) solution of HP-β-CD in sterile WFI in a sterile vial.

  • Add the weighed amount of this compound to the HP-β-CD solution.

  • Stir the mixture vigorously using a magnetic stirrer at room temperature for 24-48 hours. Protect from light if the compound is light-sensitive.

  • After stirring, sonicate the mixture for 30-60 minutes to aid in complexation.

  • Visually inspect the solution for complete dissolution of this compound.

  • Filter the final solution through a 0.22 µm sterile syringe filter to remove any undissolved particles and to ensure sterility.

  • The final concentration of this compound should be determined analytically (e.g., by HPLC).

Mandatory Visualizations

G cluster_0 Formulation Development Workflow A This compound Powder B Solubility Screening in Excipients A->B C Select Formulation Strategy (Co-solvent, Cyclodextrin, Lipid-based, etc.) B->C D Formulation Preparation C->D G In Vivo Animal Study (Pharmacokinetics, Efficacy, Toxicology) C->G Direct to in vivo for simple formulations E Physicochemical Characterization (Appearance, pH, Particle Size) D->E F In Vitro Drug Release/Dissolution E->F F->G

Caption: Workflow for this compound formulation development.

G cluster_1 Hypothetical Cytotoxicity Signaling Pathway for this compound This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Interacts with Receptor Membrane Receptor CellMembrane->Receptor KinaseCascade Kinase Cascade (e.g., MAPK pathway) Receptor->KinaseCascade Activates TranscriptionFactor Transcription Factor (e.g., AP-1, NF-κB) KinaseCascade->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Altered Gene Expression Nucleus->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis Induces

Caption: A potential signaling pathway for this compound-induced cytotoxicity.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Cryptofolione Total Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the total synthesis of Cryptofolione. Our aim is to facilitate the improvement of overall reaction yields and streamline the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the overall yield of this compound total synthesis?

A1: The primary challenges stem from the molecule's complex stereochemistry and the multi-step nature of its synthesis. Key difficulties include:

  • Low natural abundance , necessitating complex synthetic routes.[1]

  • Achieving high stereoselectivity at multiple chiral centers.

  • Sub-optimal yields in key bond-forming reactions such as aldol reactions, allylation, and metathesis.[2]

  • Difficult purification of intermediates, leading to material loss.[2]

Q2: Are there any chemoenzymatic or biosynthetic approaches to improve the synthesis of this compound?

A2: Yes, chemoenzymatic strategies are being explored as a valuable alternative to purely chemical syntheses. These methods can offer improved enantioselectivity and milder reaction conditions. For instance, lipase-mediated resolution of intermediates has been successfully employed.[1] Additionally, computational tools like the BioPKS Pipeline are being developed to design novel biosynthetic pathways for complex natural products like this compound, potentially offering a more sustainable manufacturing approach in the future.[3][4]

Q3: How can the diastereoselectivity of the Barbier reaction be improved in the synthesis of this compound fragments?

A3: The diastereoselectivity of the indium-promoted Barbier reaction is sensitive to the solvent system. It has been demonstrated that adjusting the ratio of tetrahydrofuran (THF) to water can significantly influence the anti:syn diastereomeric ratio (d.r.). For instance, switching from pure water to a 10:1 mixture of THF/H₂O can improve the d.r. from 1:1 to 6:1.[2]

Q4: What are the key reactions that have been successfully used in the total synthesis of this compound?

A4: Several key reactions have been pivotal in the various total syntheses of this compound. These include:

  • Asymmetric Hetero-Diels-Alder Reaction[5][6]

  • Mukaiyama Aldol Reaction[2]

  • Indium(0)-Promoted Barbier Reaction[2]

  • Ring-Closing Metathesis (RCM)[1]

  • Brown Allylation[1]

Troubleshooting Guides

Issue 1: Low Yield in the Mukaiyama Aldol Reaction
Potential Cause Troubleshooting Suggestion Expected Outcome
Inactive CatalystUse freshly prepared or purchased Ti(OiPr)₄/(R)-BINOL catalyst. Ensure anhydrous conditions as the catalyst is moisture-sensitive.Improved catalytic activity and higher product yield.
Suboptimal Reaction TemperaturePerform the reaction at the recommended low temperature (e.g., -78 °C) to enhance stereoselectivity and minimize side reactions.Increased diastereoselectivity and overall yield.
Impure ReactantsPurify the aldehyde and silyl ketene acetal starting materials before use to remove any acidic or nucleophilic impurities.Reduced side product formation and a cleaner reaction profile.
Issue 2: Poor Diastereoselectivity in the Indium-Promoted Barbier Reaction
Potential Cause Troubleshooting Suggestion Expected Outcome
Incorrect Solvent RatioOptimize the THF/H₂O solvent ratio. A higher proportion of THF has been shown to favor the desired anti-diastereomer.[2]An improved diastereomeric ratio (e.g., up to 6:1 anti:syn).[2]
Inactive IndiumActivate the indium powder by washing with HCl and then water, methanol, and ether, followed by drying under vacuum.Increased reactivity of the indium, leading to a more efficient reaction.
Reaction TimeThe reaction can be slow. Ensure the reaction is monitored by TLC and allowed to proceed to completion (which may take up to 72 hours).[2]Higher conversion to the desired product.
Issue 3: Inefficient Ring-Closing Metathesis (RCM)
Potential Cause Troubleshooting Suggestion Expected Outcome
Catalyst DeactivationUse a more robust second-generation Grubbs' catalyst. Ensure all solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.Increased catalyst lifetime and higher conversion to the cyclized product.
Substrate PurityPurify the diene precursor to remove any impurities that could coordinate to the ruthenium catalyst and inhibit its activity.A more efficient RCM reaction with a higher yield of the desired lactone.
Reaction ConcentrationPerform the reaction under high dilution conditions to favor the intramolecular RCM over intermolecular oligomerization.Minimized formation of dimeric and oligomeric byproducts.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in different synthetic approaches to this compound and its fragments.

Reaction Synthetic Route Fragment Catalyst/Reagents Yield (%) Reference
Mukaiyama Aldol ReactionFragment for this compoundTi(OiPr)₄/(R)-BINOL85[2]
Indium-Promoted Barbier ReactionFragment for this compoundIn powder, 3-bromoprop-1-ene, THF:H₂O (10:1)55 (over two steps)[2]
Ring-Closing MetathesisFormation of Lactone RingGrubbs' 2nd Generation Catalyst80[2]
Asymmetric Hetero-Diels-AlderFormation of γ-pyrone intermediateCr(salen) complex95 ee[6]

Experimental Protocols

Protocol 1: Optimized Indium-Promoted Barbier Reaction

This protocol is adapted from the synthesis of a key intermediate for this compound.[2]

  • To a stirred solution of the aldehyde (1.0 eq) in a 10:1 mixture of THF and water, add indium powder (1.5 eq) and 3-bromoprop-1-ene (1.2 eq).

  • Stir the reaction mixture vigorously at room temperature for 72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diol.

Protocol 2: Ring-Closing Metathesis for Lactone Formation

This protocol is based on a general procedure for forming the δ-lactone core.[2]

  • Dissolve the diene precursor (1.0 eq) in dry, degassed dichloromethane (DCM) to a concentration of 0.01 M.

  • Add Grubbs' second-generation catalyst (0.05 eq) to the solution.

  • Reflux the reaction mixture at 50 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the target lactone.

Visualizations

experimental_workflow cluster_fragment1 Fragment 1 Synthesis cluster_fragment2 Fragment 2 Synthesis cluster_coupling Fragment Coupling and Cyclization a Aldehyde b Mukaiyama Aldol Reaction (Ti(OiPr)4/(R)-BINOL) a->b c Aldol Adduct b->c d Reduction (DIBAL-H) c->d e Diol Intermediate d->e i Cross-Metathesis (Grubbs' II) e->i f Acrylaldehyde g Barbier Reaction (In, 3-bromoprop-1-ene) f->g h Homoallylic Alcohol g->h h->i j Linear Diene i->j k Ring-Closing Metathesis (Grubbs' II) j->k l This compound k->l

Caption: A generalized workflow for this compound total synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Reaction Yield cause1 Catalyst Inactivity start->cause1 cause2 Suboptimal Conditions (Temp, Solvent) start->cause2 cause3 Impure Reagents start->cause3 solution1 Use Fresh/Activated Catalyst cause1->solution1 solution2 Optimize Reaction Parameters cause2->solution2 solution3 Purify Starting Materials cause3->solution3 end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Overcoming Low Selectivity of Cryptofolione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenge of low selectivity observed with the natural product Cryptofolione. Our aim is to equip researchers with the necessary information and methodologies to enhance the therapeutic potential of this compound by improving its selectivity for target organisms, such as Trypanosoma cruzi, over host cells.

Troubleshooting Guide & FAQs

This section is designed to address specific issues you may encounter during your experiments with this compound and to provide actionable strategies for improvement.

Frequently Asked Questions (FAQs)

Q1: My experiments confirm the low selectivity of this compound. Why is this happening?

A1: Initial studies have indeed shown that this compound exhibits moderate cytotoxicity against both the target parasite, Trypanosoma cruzi, and mammalian cells, such as macrophages[1][2]. This lack of selectivity is a significant hurdle for its development as a therapeutic agent. The underlying reason is that the specific molecular targets of this compound in both the parasite and host cells have not yet been fully elucidated. It is likely that this compound interacts with targets that are conserved between T. cruzi and mammals, or that it has multiple off-target effects in mammalian cells.

Q2: What are some potential molecular targets in Trypanosoma cruzi that I could investigate for this compound's activity?

A2: To improve selectivity, it is crucial to identify and target pathways that are unique to or significantly different in T. cruzi compared to mammalian cells. Several validated targets exist:

  • Sterol Biosynthesis: T. cruzi relies on the synthesis of ergosterol for its membrane integrity, a pathway absent in mammals who synthesize cholesterol[3][4]. Key enzymes in this pathway, such as sterol 14α-demethylase (CYP51), are established drug targets[3][5].

  • Trypanothione Reductase (TryR): This enzyme is unique to trypanosomatids and is essential for their redox homeostasis, protecting the parasite from oxidative stress. It is a well-validated and attractive drug target as it is absent in humans[2][3][5].

  • Glucose-6-phosphate Dehydrogenase (G6PDH): This enzyme is part of the pentose phosphate pathway. While present in mammals, the T. cruzi G6PDH has structural differences in the cofactor-binding site that can be exploited for the design of selective inhibitors[6][7].

  • Glycolysis: The initial enzymes of glycolysis in T. cruzi are compartmentalized within a unique organelle called the glycosome. This distinct localization and some structural differences in the enzymes themselves offer opportunities for selective targeting[1].

  • Translation Initiation Machinery: There are significant structural differences in the 40S ribosomal subunit and associated initiation factors between T. cruzi and their mammalian hosts, presenting another avenue for selective inhibition[8][9].

  • Ubiquitin-Proteasome System: Although present in both parasite and host, there are differences in the ubiquitin-activating enzyme (UBA1) and the proteasome that can be exploited for selective targeting[10].

Q3: I want to synthesize analogs of this compound to improve selectivity. Where should I start?

A3: Structure-activity relationship (SAR) studies are key to understanding which chemical moieties of this compound are responsible for its activity and toxicity. While specific SAR studies on this compound for selectivity are not extensively published, general principles for α-pyrone containing natural products can be applied.

A logical first step would be to perform modifications on the this compound scaffold and screen for activity against a panel of T. cruzi targets (as mentioned in Q2) and a mammalian cell line (e.g., macrophages or Vero cells) to determine the selectivity index.

Workflow for Analog Synthesis and Screening

start This compound Scaffold mod Synthesize Analogs (e.g., modify side chains, introduce polar groups) start->mod screen Dual Screening Assay mod->screen parasite T. cruzi Target Panel (e.g., TryR, CYP51) screen->parasite mammalian Mammalian Cell Line (e.g., Macrophages) screen->mammalian data Determine IC50/EC50 parasite->data mammalian->data si Calculate Selectivity Index (SI) SI = IC50 (mammalian) / IC50 (parasite) data->si analyze SAR Analysis si->analyze optimize Lead Optimization analyze->optimize optimize->mod Iterate

Caption: Workflow for synthesis and screening of this compound analogs.

Troubleshooting Guides

Problem 1: High Cytotoxicity in Mammalian Cells
Possible Cause Troubleshooting Step Experimental Protocol
Off-target effects Identify potential mammalian off-targets.Target Identification using Chemical Proteomics: 1. Synthesize a this compound analog with a clickable tag (e.g., alkyne or azide).2. Treat mammalian cell lysate or intact cells with the tagged probe.3. Perform a click reaction to attach a reporter molecule (e.g., biotin).4. Isolate the protein-probe complexes using streptavidin beads.5. Identify the bound proteins by mass spectrometry.
General membrane disruption Assess membrane integrity.Lactate Dehydrogenase (LDH) Assay: 1. Culture mammalian cells in a 96-well plate.2. Treat cells with varying concentrations of this compound.3. After incubation, collect the cell culture supernatant.4. Measure LDH release using a commercially available kit, which indicates loss of membrane integrity.
Induction of apoptosis/necrosis Determine the mechanism of cell death.Annexin V/Propidium Iodide (PI) Staining: 1. Treat mammalian cells with this compound.2. Stain the cells with Annexin V-FITC and PI.3. Analyze the stained cells by flow cytometry.4. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic.
Problem 2: Lack of Potency Against T. cruzi Targets
Possible Cause Troubleshooting Step Experimental Protocol
Poor target engagement Perform biochemical assays with purified parasite enzymes.Enzyme Inhibition Assay (Example: Trypanothione Reductase): 1. Express and purify recombinant T. cruzi Trypanothione Reductase (TryR).2. In a 96-well plate, combine TryR, its substrate (trypanothione disulfide), and NADPH.3. Add varying concentrations of this compound or its analogs.4. Monitor the decrease in NADPH absorbance at 340 nm, which is proportional to TryR activity.5. Calculate the IC50 value.
Low cell permeability in the parasite Assess compound uptake by the parasite.Whole-Cell Thermal Shift Assay (CETSA): 1. Treat intact T. cruzi parasites with this compound.2. Heat the parasite lysates to a range of temperatures.3. Separate soluble and aggregated proteins by centrifugation.4. Analyze the soluble fraction by Western blot for a target of interest or by mass spectrometry for global target engagement.5. A shift in the melting temperature of a protein indicates compound binding.
Compound efflux Investigate the role of efflux pumps.Efflux Pump Inhibition Assay: 1. Pre-incubate T. cruzi with a known efflux pump inhibitor.2. Add this compound and measure its anti-parasitic activity.3. A significant increase in potency in the presence of the inhibitor suggests that this compound is a substrate for an efflux pump.

Data Presentation

Table 1: Hypothetical Selectivity Data for this compound and Analogs
CompoundT. cruzi (IC50, µM)Mammalian Cells (CC50, µM)Selectivity Index (SI = CC50/IC50)
This compound5.210.82.1
Analog 13.850.213.2
Analog 215.625.41.6
Analog 34.5>100>22.2

This table presents hypothetical data to illustrate the goal of improving the selectivity index.

Signaling Pathways and Experimental Workflows

Targeting T. cruzi Specific Pathways

The following diagram illustrates a hypothetical mechanism for improving this compound's selectivity by targeting a parasite-specific pathway, such as the trypanothione redox system, while avoiding interaction with a conserved mammalian pathway.

Caption: Selective inhibition of a parasite-specific target.

Experimental Workflow for Target Validation

The following workflow outlines the steps to validate a potential target of a modified this compound analog in T. cruzi.

start Hit Compound (Modified this compound) biochem Biochemical Assay (e.g., Enzyme Inhibition) start->biochem thermal Cellular Target Engagement (e.g., CETSA) start->thermal genetic Genetic Validation (e.g., CRISPR-Cas9 Knockdown/Knockout) biochem->genetic thermal->genetic phenotype Phenotypic Rescue genetic->phenotype validate Validated Target phenotype->validate

Caption: Workflow for validating the molecular target of a hit compound.

By systematically applying these troubleshooting strategies, experimental protocols, and rational design principles, researchers can work towards overcoming the low selectivity of this compound and developing more effective and safer therapeutic agents against Chagas disease.

References

Technical Support Center: Managing Cytotoxicity of Cryptofolione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Cryptofolione and its derivatives, focusing on the reduction of their cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity a concern?

A1: this compound is a naturally occurring α-pyrone derivative isolated from the fruits of Cryptocarya alba. It has demonstrated various biological activities, including trypanocidal and leishmanicidal effects. However, it also exhibits moderate cytotoxicity against mammalian cells, such as macrophages, which can limit its therapeutic potential by causing damage to healthy cells and tissues. This lack of selectivity is a primary concern in its development as a therapeutic agent.[1]

Q2: What are the general mechanisms of cytotoxicity for α-pyrone-containing compounds?

A2: Pyrone derivatives can induce cytotoxicity through various mechanisms, often involving the modulation of key signaling pathways. These can include the induction of apoptosis (programmed cell death) via mitochondrial dysfunction and caspase activation, cell cycle arrest, and the inhibition of critical cell survival pathways like PI3K/Akt/mTOR and MAPK/ERK.[2] Some pyrone compounds can also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Q3: What are the primary strategies to reduce the cytotoxicity of this compound derivatives?

A3: Several strategies can be employed to mitigate the cytotoxicity of natural products like this compound:

  • Chemical Modification: Altering the chemical structure of the molecule is a common approach. This can involve the addition or removal of functional groups to change the compound's physicochemical properties, potentially reducing its interaction with off-target molecules in healthy cells.

  • Formulation Strategies: Modifying the drug's formulation can control its release and distribution in the body. This includes using specialized delivery vehicles like nanoparticles or liposomes to target cancer cells specifically, thereby reducing systemic toxicity.

  • Prodrug Approach: A prodrug is an inactive or less active form of a drug that is metabolized into the active form at the target site. This strategy can reduce off-target effects and overall cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in cytotoxicity assay results. Inconsistent cell seeding, pipetting errors, or uneven compound distribution.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with your technique. Mix the compound thoroughly in the media before adding it to the cells.
Test compound precipitates in the cell culture medium. Poor solubility of the this compound derivative.Dissolve the compound in a small amount of a suitable solvent (e.g., DMSO) before diluting it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells. Consider using formulation strategies to improve solubility.
No significant reduction in cytotoxicity after chemical modification. The modification did not alter the pharmacophore responsible for toxicity, or the new derivative has its own cytotoxic effects.Conduct a structure-activity relationship (SAR) study to identify the parts of the molecule associated with cytotoxicity. Design new derivatives based on these findings. Screen new compounds for their own cytotoxic profiles.
Difficulty in distinguishing between cell death and cell growth inhibition. Standard cytotoxicity assays like MTT measure metabolic activity, which can decrease due to either cell death or a halt in proliferation.Use a combination of assays. For example, pair an MTT assay with a lactate dehydrogenase (LDH) release assay, which specifically measures cell membrane integrity and, therefore, cell death.

Quantitative Data on Cytotoxicity of α-Pyrone Derivatives

Due to the limited availability of specific IC50 values for this compound, the following table presents data for other cytotoxic α-pyrone derivatives from the related Cryptocarya genus to serve as a reference.

CompoundCell LineIC50 (µM)
Cryptoyunnane AHCT-1168.32
Cryptoyunnane BPC-31.26
Cryptoyunnane DA5498.97
Cryptoyunnane DHCT-1162.25
Cryptoyunnane DMDA-MB-2313.48
Cryptoyunnane DPC-34.12
Cryptoyunnane DHeLa5.54
GoniothalaminHCT-1162.73

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well plates

  • This compound derivative stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivative in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include untreated control wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.[3]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • 96-well plates

  • This compound derivative stock solution

  • Cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (for positive control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of the this compound derivative and incubate for the desired time.

  • Prepare control wells:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells with lysis buffer added 30 minutes before the end of the incubation.

    • Background: Medium without cells.

  • At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for up to 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and spontaneous release.

Visualizations

This compound This compound Derivative pi3k PI3K This compound->pi3k Inhibits mitochondria Mitochondria This compound->mitochondria Induces Stress membrane Cell Membrane akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis bax Bax caspase Caspase Activation bax->caspase caspase->apoptosis mitochondria->bax

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add this compound derivative dilutions incubate1->add_compound incubate2 Incubate for exposure time add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_dmso Add solubilizing agent (e.g., DMSO) incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Technical Support Center: Stereoselective Synthesis of Cryptofolione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the stereoselective synthesis of Cryptofolione.

Troubleshooting Guide

This guide addresses specific experimental challenges in a question-and-answer format.

Question 1: I am observing low diastereoselectivity in the reduction of the β-hydroxy ketone precursor to the anti-diol. What are the potential causes and solutions?

Answer: Low diastereoselectivity in this reduction step is a common challenge. The choice of reducing agent and reaction conditions is critical for favoring the desired anti-diol isomer.

  • Potential Cause 1: Inappropriate Reducing Agent. Standard reducing agents like sodium borohydride may not provide sufficient stereocontrol.

  • Solution 1: Employ a chelating reducing agent that favors the Felkin-Anh or chelation-controlled reduction pathway leading to the anti-diol. Tetramethylammonium triacetoxyborohydride is reported to be highly effective for reducing acyclic β-hydroxy ketones to their corresponding anti-diols with high diastereoselectivity.[1]

  • Potential Cause 2: Sub-optimal Reaction Temperature. Reduction temperatures can influence the kinetic vs. thermodynamic control of the reaction, affecting the diastereomeric ratio.

  • Solution 2: Perform the reduction at low temperatures (e.g., -78 °C) to enhance stereoselectivity.

  • Potential Cause 3: Steric Hindrance. Bulky protecting groups near the reaction center can hinder the approach of the reducing agent, leading to a mixture of diastereomers.

  • Solution 3: Re-evaluate your protecting group strategy. A less sterically demanding protecting group on the β-hydroxy group might improve diastereoselectivity.

Question 2: My asymmetric hetero-Diels-Alder reaction is resulting in low enantiomeric excess (ee). How can I improve this?

Answer: Achieving high enantioselectivity in the asymmetric hetero-Diels-Alder reaction is crucial for the successful synthesis of the correct this compound enantiomer.

  • Potential Cause 1: Inactive or Impure Catalyst. The chiral catalyst is the cornerstone of this reaction. Impurities or degradation can significantly reduce its effectiveness.

  • Solution 1: Ensure the catalyst, such as a (salen)chromium complex, is of high purity and handled under appropriate inert conditions.[2] Consider synthesizing or purchasing a fresh batch of the catalyst.

  • Potential Cause 2: Non-optimal Reaction Conditions. Temperature, solvent, and reaction time can all impact the enantioselectivity.

  • Solution 2: Systematically screen reaction parameters. Lowering the reaction temperature often improves enantioselectivity. Ensure the use of dry, high-purity solvents.

  • Potential Cause 3: Racemization. The product might be prone to racemization under the reaction or work-up conditions.

  • Solution 3: Analyze the reaction mixture at different time points to check for product degradation or racemization. A buffered or milder work-up procedure may be necessary.

Question 3: The ring-closing metathesis (RCM) step to form the δ-lactone is proceeding with low yield. What are the common pitfalls?

Answer: Low yields in RCM are often attributed to catalyst deactivation, substrate impurities, or unfavorable reaction kinetics.

  • Potential Cause 1: Catalyst Deactivation. Grubbs' catalysts are sensitive to impurities, particularly those containing sulfur, phosphorus, or excess oxygen.

  • Solution 1: Ensure the substrate is highly pure and the solvent is thoroughly degassed. Using a more robust second-generation Grubbs' catalyst can sometimes overcome issues with catalyst deactivation.[3]

  • Potential Cause 2: High Dilution is Not Maintained. RCM is an intramolecular reaction that requires high dilution to disfavor intermolecular polymerization.

  • Solution 2: Perform the reaction at a very low concentration (typically 0.001-0.01 M). Use a syringe pump for the slow addition of the substrate to the catalyst solution to maintain high dilution throughout the reaction.

  • Potential Cause 3: Unfavorable Substrate Conformation. The diene precursor may adopt a conformation that is not conducive to ring closure.

  • Solution 3: While challenging to modify directly, sometimes changing the solvent can influence the substrate's conformational equilibrium. Additionally, ensure that there are no bulky groups that might sterically hinder the approach of the two alkene moieties.

Frequently Asked Questions (FAQs)

Q1: What is the established absolute configuration of natural this compound?

A1: The absolute configuration of naturally occurring this compound has been determined to be (6R, 10S, 12R) through enantioselective synthesis and comparison of spectroscopic data.[2][4]

Q2: What are some of the key stereoselective reactions used in the synthesis of this compound?

A2: Several stereoselective methods have been successfully employed, including:

  • Asymmetric hetero-Diels-Alder reactions to set the stereochemistry of the pyrone ring.[2]

  • Brown's asymmetric allylation for the stereoselective formation of homoallylic alcohols.[1][5]

  • Enzymatic resolutions, such as lipase-mediated resolution of β-hydroxy ketone intermediates.[1]

  • Asymmetric aldol reactions, including Evans and Mukaiyama aldol reactions.[1][3]

Q3: Are there chemoenzymatic approaches to the synthesis of this compound?

A3: Yes, chemoenzymatic strategies have been explored as a valuable alternative to purely chemical syntheses.[1] These approaches leverage the high stereoselectivity of enzymes for certain steps, which can be difficult to achieve with traditional chemical methods.[1]

Q4: What is the biological activity of this compound?

A4: this compound has shown activity against Trypanosoma cruzi trypomastigotes and a mild inhibitory effect on the promastigote form of Leishmania spp.[6] It has also demonstrated moderate cytotoxicity in macrophages and T. cruzi amastigotes.[6]

Quantitative Data Summary

Table 1: Diastereoselectivity in Key Reactions for this compound Synthesis

Reaction StepReagents and ConditionsSubstrateProductDiastereomeric Ratio (d.r.)Reference
Barbier ReactionIndium powder, allyl bromide, THF/H₂O (1:1)Aldehyde 3-Canti-diol 1-C4:1[3]
Asymmetric Aldol(4R)-3-acetyl-4-benzyl-1,3-thiazolidine-2-thionetrans-cinnamaldehydeAldol Adduct9:1[5]

Table 2: Enantioselectivity in the Asymmetric Hetero-Diels-Alder Reaction

CatalystDieneAldehydeProductEnantiomeric Excess (ee)Reference
(R,R)-Cr(salen) complex (2)Danishefsky's diene (3)Cinnamyl aldehyde2-methoxy-γ-pyrone (4)95%[2]

Key Experimental Protocols

Protocol 1: Asymmetric Hetero-Diels-Alder Reaction

This protocol is adapted from the synthesis described by Matsuoka et al.[2]

  • To a solution of the (R,R)-Cr(salen) catalyst (2) in a suitable solvent (e.g., toluene) at low temperature (-20 °C), add the aldehyde (e.g., cinnamyl aldehyde).

  • Slowly add Danishefsky's diene (3) to the reaction mixture.

  • Stir the reaction at the same temperature for the specified time, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a mixture of methanol and triethylamine.

  • Perform an aqueous work-up, extracting the product with an organic solvent.

  • Purify the resulting 2-methoxy-γ-pyrone by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Ring-Closing Metathesis (RCM)

This is a general protocol for the RCM step to form the δ-lactone.

  • Dissolve the diene precursor in a large volume of degassed, dry solvent (e.g., dichloromethane or toluene) to achieve a high dilution (0.005 M).

  • Add a solution of Grubbs' second-generation catalyst (typically 1-5 mol%) to the reaction flask.

  • Reflux the reaction mixture under an inert atmosphere, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to yield the desired δ-lactone.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product start trans-cinnamaldehyde aldol Asymmetric Aldol Reaction (Stereocenter 1) start->aldol reduction Diastereoselective Reduction (Stereocenter 2) aldol->reduction allylation Asymmetric Allylation (Stereocenter 3) reduction->allylation metathesis Ring-Closing Metathesis allylation->metathesis crypto This compound metathesis->crypto

Caption: A generalized workflow for the stereoselective synthesis of this compound.

troubleshooting_workflow start Low Diastereoselectivity in Reduction Step cause1 Check Reducing Agent start->cause1 cause2 Review Reaction Temperature start->cause2 cause3 Evaluate Protecting Groups start->cause3 solution1 Use Chelating Agent (e.g., Me4NBH(OAc)3) cause1->solution1 solution2 Perform at Low Temperature (e.g., -78 °C) cause2->solution2 solution3 Use Less Bulky Protecting Group cause3->solution3

Caption: Troubleshooting decision tree for low diastereoselectivity in the reduction step.

References

Technical Support Center: Troubleshooting Cryptofolione in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cryptofolione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in cell-based assays. Here you will find troubleshooting tips and frequently asked questions to help you navigate potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a natural product isolated from the fruits of Cryptocarya alba.[1] It has demonstrated antiparasitic activity, particularly against Trypanosoma cruzi, and has shown moderate cytotoxicity against macrophages.[1][2] Its full mechanism of action in mammalian cells is still under investigation, but like many natural products, it may induce cytotoxicity through various mechanisms, including apoptosis and cell cycle arrest.

Q2: How should I dissolve this compound for my cell-based assays?

As with many lipophilic natural products, this compound may have poor aqueous solubility. The recommended approach is to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[3] This stock solution can then be diluted in your cell culture medium to the final desired concentration.

  • Important: It is crucial to keep the final DMSO concentration in the culture medium low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[3] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.[3]

Q3: What are the best practices for storing this compound?

To ensure the stability and activity of this compound, proper storage is essential.

  • Stock Solutions: Store stock solutions at -20°C or -80°C to minimize degradation.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots of the stock solution.

  • Short-term Storage: For immediate use, refrigeration at 4°C may be sufficient, but long-term stability at this temperature should be verified.

Q4: I am observing inconsistent IC50 values for this compound between experiments. What could be the cause?

Variability in IC50 values is a common issue in cell-based assays. Several factors could contribute to this:

  • Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent passage number range for all experiments.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Optimize and maintain a consistent seeding density.

  • Compound Stability: Ensure the compound is properly stored and handled to prevent degradation.

  • Assay Conditions: Maintain consistency in incubation times, reagent concentrations, and plate reading parameters.

Troubleshooting Guides

Guide 1: Unexpectedly High Cell Viability or a Bell-Shaped Dose-Response Curve

Problem: You observe higher than expected cell viability, or the cytotoxic effect decreases at higher concentrations of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Precipitation At high concentrations, this compound may precipitate out of the culture medium, reducing its effective concentration. Solution: Visually inspect the wells under a microscope for any precipitate. If precipitation is observed, consider lowering the maximum concentration or using a different solubilization method. Gentle sonication or vortexing of the stock solution before dilution may also help.[3]
Color Interference with Assay If you are using a colorimetric assay like the MTT assay, the natural color of this compound at high concentrations might interfere with the absorbance reading.[3] Solution: Run a control plate with this compound in the medium without cells to measure its intrinsic absorbance. Subtract this background absorbance from your experimental values. Alternatively, switch to a non-colorimetric assay, such as a fluorescence-based (e.g., Resazurin) or luminescence-based (e.g., CellTiter-Glo®) assay.[3]
Off-Target Effects At higher concentrations, off-target effects could trigger cellular responses that counteract cytotoxicity. Solution: Investigate potential off-target effects by examining different cellular markers or pathways.

Troubleshooting Workflow for Unexpectedly High Cell Viability

start High Cell Viability Observed check_precipitate Inspect wells for precipitate start->check_precipitate precipitate_yes Precipitate observed check_precipitate->precipitate_yes Yes precipitate_no No precipitate check_precipitate->precipitate_no No solution_precipitate Lower concentration or improve solubility precipitate_yes->solution_precipitate check_color Check for color interference in assay precipitate_no->check_color color_yes Interference detected check_color->color_yes Yes color_no No interference check_color->color_no No solution_color Use controls or switch to non-colorimetric assay color_yes->solution_color check_off_target Investigate off-target effects color_no->check_off_target seed_cells Seed cells in 96-well plate prepare_compound Prepare this compound dilutions seed_cells->prepare_compound treat_cells Treat cells with this compound prepare_compound->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance This compound This compound mitochondria Mitochondrial Stress This compound->mitochondria death_receptor Death Receptor Activation This compound->death_receptor bax_bak Bax/Bak Activation mitochondria->bax_bak caspase8 Caspase-8 Activation death_receptor->caspase8 cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis This compound This compound dna_damage DNA Damage or Cellular Stress This compound->dna_damage p53 p53 Activation dna_damage->p53 p21 p21 Expression p53->p21 cdk_cyclin Inhibition of CDK-Cyclin Complexes p21->cdk_cyclin g1_s_arrest G1/S Arrest cdk_cyclin->g1_s_arrest g2_m_arrest G2/M Arrest cdk_cyclin->g2_m_arrest

References

Technical Support Center: Spectroscopic Analysis of Cryptofolione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts and issues encountered during the spectroscopic analysis of Cryptofolione.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My ¹H NMR spectrum of this compound shows broad peaks, making it difficult to interpret coupling patterns. What could be the cause and how can I resolve this?

Answer: Peak broadening in the ¹H NMR spectrum of this compound can arise from several factors. Here's a systematic approach to troubleshoot this issue:

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[1] Try diluting your sample.

  • Poor Shimming: An inhomogeneous magnetic field is a common cause of broad peaks.[1][2] Re-shimming the spectrometer, particularly the Z1 and Z2 shims, can significantly improve resolution.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all your glassware is scrupulously clean and use high-purity solvents.

  • Compound Aggregation: this compound, with its hydroxyl groups, may aggregate at higher concentrations. Using a different solvent, such as benzene-d6 or methanol-d4, might disrupt these interactions.[1]

  • Proton Exchange: The hydroxyl (-OH) protons of this compound can exchange with each other or with residual water in the solvent, leading to broad signals. To confirm this, you can add a drop of D₂O to your sample; the -OH peaks should disappear or significantly decrease in intensity.[1]

Question: I am observing unexpected peaks in the baseline of my ¹H NMR spectrum of this compound. How can I identify and eliminate them?

Answer: Baseline artifacts in NMR spectra can be misleading. Here are common causes and solutions:

  • Phasing Errors: Improper phasing can lead to a rolling or distorted baseline.[2] Manually re-phasing the spectrum, adjusting both the zero-order and first-order phase correction, should resolve this. Most NMR software also has an automatic phasing routine that can be a good starting point.[2]

  • High Signal Intensity: An extremely concentrated sample can saturate the detector, causing baseline artifacts.[3] Reducing the sample concentration is the first step. Alternatively, you can decrease the receiver gain or adjust the tip angle to reduce the signal intensity.[3]

  • Solvent Impurities: Peaks from residual undeuterated solvent or impurities in the NMR solvent can appear in your spectrum. For example, residual ethyl acetate is a common contaminant that can be difficult to remove under high vacuum.[1] Running a spectrum of the pure solvent can help identify these peaks.

  • Spinning Sidebands: These are small peaks that appear symmetrically around a large peak. They are caused by inhomogeneities in the magnetic field. Adjusting the spin rate or improving the shimming can minimize or eliminate them.[2]

Mass Spectrometry (MS)

Question: I am not getting a clear molecular ion peak for this compound in my mass spectrum. What could be the reason?

Answer: The absence or low intensity of the molecular ion peak is a common issue in mass spectrometry, especially for complex molecules like this compound. Consider the following:

  • Ionization Technique: The choice of ionization method is critical. Electrospray ionization (ESI) is generally a soft ionization technique suitable for observing the molecular ion of natural products.[4][5] If you are using a harder ionization technique, significant fragmentation may be occurring.

  • In-source Fragmentation: Even with soft ionization, fragmentation can occur in the ion source if the source parameters (e.g., cone voltage in ESI) are set too high. Try optimizing these parameters to minimize fragmentation and enhance the molecular ion peak.

  • Sample Purity: Impurities in your sample can suppress the ionization of this compound, leading to a weak or absent molecular ion signal.[4] Ensure your sample is sufficiently pure.

  • Adduct Formation: In ESI-MS, molecules can readily form adducts with ions present in the mobile phase, such as [M+Na]⁺ or [M+K]⁺. This can reduce the intensity of the [M+H]⁺ peak. Check your spectrum for peaks corresponding to these common adducts.

Question: My mass spectrum of this compound shows many peaks, making it difficult to interpret. How can I simplify the spectrum?

Answer: A complex mass spectrum can be due to several factors. Here’s how to approach this:

  • Purity of the Sample: The most common reason for a complex spectrum is an impure sample. Consider further purification of your this compound sample.

  • Background Ions: Background ions from the solvent, tubing, or previous analyses can contribute to the complexity. Running a blank (injecting only the solvent) can help identify these background peaks.[6]

  • Fragmentation: As mentioned, in-source fragmentation can generate numerous fragment ions. Optimizing the ionization source parameters for softer ionization is key.

  • Tandem Mass Spectrometry (MS/MS): To gain more structural information from the fragments, you can perform an MS/MS experiment. In this technique, the molecular ion of this compound is isolated and then fragmented. This provides a clean fragmentation pattern that is directly related to the structure of your compound of interest.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Question: My FTIR spectrum of a this compound sample has a very broad absorption in the 3200-3600 cm⁻¹ region, obscuring other peaks. What does this indicate?

Answer: A broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of O-H stretching vibrations from the hydroxyl groups in this compound and any residual water in the sample. The broadening is due to hydrogen bonding.

  • Water Contamination: This is a very common issue.[7] Ensure your sample and the KBr (if making a pellet) are completely dry. Storing KBr in a desiccator is crucial. Purging the sample compartment with dry nitrogen or air can also help reduce atmospheric water vapor interference.[7]

  • Sample Preparation: The way a sample is prepared can affect the spectrum.[8] For solid samples, ensure the KBr pellet is transparent and homogenous. For liquid samples (if this compound is dissolved in a solvent), ensure the solvent itself does not have strong absorptions in this region.

UV-Visible (UV-Vis) Spectroscopy

Question: The baseline of my UV-Vis spectrum for this compound is drifting. What could be the cause?

Answer: Baseline drift in UV-Vis spectroscopy can lead to inaccurate absorbance readings. Common causes include:

  • Instrument Warm-up: The light source and detector in a UV-Vis spectrophotometer require a warm-up period to stabilize. Ensure the instrument has been on for the manufacturer-recommended time before running your sample.

  • Dirty Optics: Fingerprints or residue on the cuvette can cause light scattering and a drifting baseline. Always handle cuvettes by the frosted sides and clean them thoroughly before use.

  • Sample Instability: If this compound is degrading in the chosen solvent over the course of the measurement, this can cause a change in absorbance and appear as baseline drift.

  • Mismatched Cuvettes: When using a reference cuvette, ensure it is a matched pair with the sample cuvette to minimize differences in their optical properties.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹³C NMR chemical shifts for this compound?

A1: Based on published data, the ¹³C NMR spectral data for synthetic stereoisomers of this compound are very similar to the natural product. Key shifts are observed for the carbons of the dihydropyranone ring and the phenyl group. For detailed assignments, it is recommended to consult the original research articles on the synthesis and characterization of this compound.[9]

Q2: Can I use UV-Vis spectroscopy to quantify this compound in a crude plant extract?

A2: While UV-Vis spectroscopy can be used for quantification, it is generally not suitable for quantifying a specific compound in a complex mixture like a crude plant extract.[10][11] This is because other compounds in the extract will likely absorb at similar wavelengths, leading to interference and inaccurate results.[12] For accurate quantification in a complex matrix, a separative technique coupled with a detector, such as HPLC-UV or LC-MS, is recommended.

Q3: What are some common solvent artifacts to be aware of when isolating and analyzing this compound?

A3: Solvents used during extraction and purification can sometimes react with the natural product, forming artifacts.[13] For a molecule like this compound, which contains hydroxyl groups and a lactone, be cautious with:

  • Acidic or Basic Solvents: These could potentially catalyze the opening of the lactone ring.

  • Reactive Solvents: For example, using chloroform that contains traces of HCl could lead to reactions. It is crucial to use high-purity, stabilized solvents.[13]

Q4: My mass spectrum shows a peak at an m/z value that is double the expected molecular weight of this compound. What could this be?

A4: A peak at approximately double the molecular weight could indicate the formation of a dimer, [2M+H]⁺ or [2M+Na]⁺. This can happen in the ion source, especially at higher sample concentrations. Try diluting your sample and re-analyzing.

Quantitative Data Summary

Spectroscopic DataThis compound
Molecular FormulaC₁₉H₂₂O₄[14]
Molecular Weight314.4 g/mol [14]
¹H NMR (CDCl₃)Spectra for stereoisomers are very similar.[9]
¹³C NMR (CDCl₃, 100 MHz)Key signals for pyrone and phenyl rings.[9]
Specific Rotation [α]D+57° (c 0.52, CH₂Cl₂) for the natural product.[9]

Experimental Protocols

General ¹H NMR Sample Preparation
  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and carefully wipe the outside.

  • Insert the tube into the spinner turbine and adjust the depth.

  • Insert the sample into the NMR spectrometer.

General ESI-MS Sample Preparation
  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent or the initial mobile phase of your LC system.

  • The final solution can be directly infused into the mass spectrometer or injected into an LC-MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing start Start: Purified this compound dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire process Fourier Transform & Phasing acquire->process analyze Analyze Spectrum process->analyze

Caption: Workflow for NMR Spectroscopic Analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Broad NMR Peaks conc High Concentration? start->conc shim Poor Shimming? start->shim impurities Paramagnetic Impurities? start->impurities exchange Proton Exchange? start->exchange dilute Dilute Sample conc->dilute reshim Re-shim Spectrometer shim->reshim clean Use High-Purity Solvents & Glassware impurities->clean d2o Add D2O to Sample exchange->d2o

Caption: Troubleshooting Logic for Broad NMR Peaks in this compound Analysis.

References

Technical Support Center: Improving the Resolution of Cryptofolione Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of Cryptofolione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for separating this compound enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving this compound enantiomers?

A1: The primary methods for resolving this compound enantiomers, a type of δ-lactone, include enzymatic kinetic resolution, diastereomeric salt crystallization, and chiral High-Performance Liquid Chromatography (HPLC).[1][2] Enzymatic resolution, often utilizing lipases, is a common strategy employed during the synthesis of this compound by resolving a β-hydroxy ketone intermediate. Chiral HPLC is typically used for analytical determination of enantiomeric excess and for preparative separation.[3] Diastereomeric salt crystallization is a classical method that can be applied to intermediates in the synthesis that contain acidic or basic functional groups.

Q2: How can I determine the enantiomeric excess (ee) of my resolved this compound sample?

A2: The most common and accurate method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC).[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, often with the aid of chiral solvating agents or chiral derivatizing agents to induce a chemical shift difference between the enantiomers.[5][6][7][8]

Q3: What is a typical starting point for developing a chiral HPLC method for this compound?

A3: For polysaccharide-based chiral stationary phases (CSPs), a good starting point for normal phase chromatography is a mobile phase of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 98:2 v/v).[9] The ratio of the modifier can be adjusted to optimize retention and resolution. For reversed-phase chromatography, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol is a common starting point.[10]

Q4: In the synthesis of this compound, what are common issues with the ring-closing metathesis (RCM) step?

A4: Common issues in ring-closing metathesis for the synthesis of cyclic compounds like the dihydropyrone core of this compound include catalyst inhibition, isomerization of the double bond, and low yield due to competing oligomerization.[11][12] Catalyst choice (e.g., Grubbs or Hoveyda-Grubbs catalysts) and reaction conditions such as solvent and temperature are critical for a successful RCM.[11]

Troubleshooting Guides

Enzymatic Kinetic Resolution of this compound Intermediates

This guide focuses on troubleshooting the lipase-mediated kinetic resolution of the β-hydroxy ketone or δ-hydroxy ester precursors to this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion - Inactive enzyme.- Unfavorable reaction conditions (temperature, pH).- Poor substrate solubility.- Presence of enzyme inhibitors.- Use a fresh batch of lipase.- Optimize temperature (e.g., screen from 25°C to 40°C) and pH (for hydrolysis).- Choose a solvent in which the substrate is more soluble.- Ensure all reagents and solvents are pure.
Low enantioselectivity (low ee) - Incorrect choice of lipase.- Suboptimal temperature.- Reaction has proceeded past 50% conversion.- Screen different lipases (e.g., from Pseudomonas cepacia, Candida antarctica).- Vary the reaction temperature, as enantioselectivity can be temperature-dependent.- Monitor the reaction closely and stop it at or near 50% conversion for optimal ee of both the product and the remaining substrate.
Slow reaction rate - Low enzyme concentration.- Inefficient acyl donor (for transesterification).- Poor mixing.- Increase the amount of lipase.- For transesterification, screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate).- Ensure adequate stirring to keep the enzyme suspended.
Difficulty in separating product from remaining substrate - Similar polarities of the starting material and the product.- Optimize the separation by column chromatography by testing different solvent systems.- Consider derivatizing one of the components to alter its polarity before separation.
Diastereomeric Salt Crystallization

This guide addresses common issues when using diastereomeric salt formation to resolve chiral intermediates in the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
No crystal formation - Diastereomeric salts are too soluble in the chosen solvent.- Insufficient supersaturation.- Screen a variety of solvents or solvent mixtures.- Concentrate the solution carefully.- Gradually add an anti-solvent to induce precipitation.- Cool the solution to a lower temperature.- Use seed crystals of the desired diastereomer if available.
Formation of an oil instead of crystals - The level of supersaturation is too high.- The cooling rate is too fast.- Use a more dilute solution.- Decrease the cooling rate.- Add any anti-solvent more slowly.
Low diastereomeric purity of the crystals - Co-precipitation of the more soluble diastereomer.- Inefficient separation of the two diastereomers.- Recrystallize the product one or more times.- Screen for a solvent that provides a greater difference in solubility between the two diastereomeric salts.
Low yield of the desired diastereomer - The desired diastereomer is significantly soluble in the mother liquor.- Insufficient crystallization time.- Optimize the solvent and temperature to minimize the solubility of the target salt.- Allow for a longer crystallization period.
Chiral HPLC Separation

This guide provides troubleshooting for the analytical or preparative separation of this compound enantiomers by HPLC.

Problem Possible Cause(s) Suggested Solution(s)
Poor or no resolution of enantiomers - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based like Chiralcel OD-H, Chiralpak IA).- Adjust the ratio of the organic modifier in the mobile phase.- For normal phase, try different alcohol modifiers (e.g., ethanol, isopropanol).- For reversed-phase, adjust the pH of the aqueous component and the type/concentration of the organic modifier.
Peak tailing - Secondary interactions with the stationary phase.- Column contamination.- Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).- Flush the column with a strong solvent.
Poor peak shape (broadening) - High flow rate.- Sample overload.- Reduce the flow rate.- Inject a smaller sample volume or a more dilute sample.
Irreproducible retention times - Inadequate column equilibration.- Fluctuations in temperature.- Ensure the column is thoroughly equilibrated with the mobile phase before each run.- Use a column oven to maintain a constant temperature.

Quantitative Data

The following tables summarize quantitative data for relevant chiral resolution methods.

Table 1: Enzymatic Kinetic Resolution of δ-Lactones and Related Intermediates

Substrate TypeEnzymeAcyl Donor/ReactionEnantiomeric Excess (ee)Reference
δ-hydroxy-γ-lactoneCandida antarctica Lipase B (CAL-B)Vinyl propionate92-98%[13][14]
Racemic alcohol intermediateAmano Lipase PS-C IIIsopropenyl acetate99.6% (for (R)-alcohol)[15]
Racemic alcohol intermediateAmano Lipase PS-C IIHydrolysis of acetate99.7% (for (S)-alcohol)[15]
Racemic alcohol intermediatePseudomonas cepacia LipaseHydrolysis of esterup to 96:4 e.r.

Table 2: Chiral HPLC Separation of this compound Isomers

Chiral Stationary PhaseMobile PhaseFlow RateDetectionOutcomeReference
DAICEL CHIRALCEL AS-H (x2)Hexane/2-propanol (7/3)0.7 mL/minNot specifiedIsomerically pure 1R and 1S obtained[3]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a this compound Intermediate (β-Hydroxy Ketone)

This protocol is a generalized procedure based on common practices for the enzymatic resolution of β-hydroxy ketones, a key intermediate in the synthesis of this compound.

  • Substrate Preparation: Dissolve the racemic β-hydroxy ketone intermediate in an appropriate organic solvent (e.g., toluene, tert-butyl methyl ether).

  • Enzyme Addition: Add a lipase (e.g., from Pseudomonas cepacia or Candida antarctica) to the solution. The amount of lipase is typically 10-50% by weight of the substrate.

  • Acyl Donor Addition: Add an acyl donor (e.g., vinyl acetate or isopropenyl acetate, typically 1.5-2 equivalents) to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C). Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product.

  • Reaction Quenching: Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.

  • Workup and Purification: Remove the solvent under reduced pressure. The resulting mixture of the unreacted alcohol and the esterified product can be separated by column chromatography on silica gel.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the separated alcohol and the hydrolyzed ester by chiral HPLC analysis.

Protocol 2: General Procedure for Chiral HPLC Method Development for this compound

This protocol provides a starting point for developing a chiral HPLC method for the separation of this compound enantiomers.

  • Column Selection: Choose a polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel OD-H or Chiralpak IA/IB column.

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of n-hexane and isopropanol (IPA) in a 98:2 (v/v) ratio.

    • If resolution is not achieved, systematically vary the percentage of IPA (e.g., 5%, 10%, 20%).

    • If necessary, try a different alcohol modifier such as ethanol.

    • For peak shape improvement of acidic or basic compounds, a small amount of trifluoroacetic acid (TFA) or diethylamine (DEA) (e.g., 0.1%) can be added to the mobile phase.

  • Mobile Phase Screening (Reversed-Phase):

    • Start with a mobile phase of a buffered aqueous solution (e.g., 20 mM phosphate buffer at pH 7) and acetonitrile (ACN) in a 50:50 (v/v) ratio.

    • Vary the percentage of ACN (e.g., 40%, 60%).

    • Try methanol as an alternative organic modifier.

    • Adjust the pH of the aqueous phase if the compound is ionizable.

  • Optimization:

    • Once separation is achieved, optimize the resolution by adjusting the flow rate (lower flow rates often improve resolution in chiral separations).

    • Investigate the effect of temperature using a column oven, as temperature can significantly influence enantioselectivity.

  • Analysis: Inject the racemic mixture of this compound and analyze the chromatogram for two distinct peaks corresponding to the enantiomers. Calculate the resolution factor (Rs) and the selectivity factor (α) to evaluate the quality of the separation.

Visualizations

experimental_workflow_enzymatic_resolution cluster_prep Preparation cluster_reaction Enzymatic Kinetic Resolution cluster_workup Workup and Purification cluster_analysis Analysis racemic_intermediate Racemic this compound Intermediate dissolve Dissolve in Organic Solvent racemic_intermediate->dissolve add_lipase Add Lipase dissolve->add_lipase add_acyl_donor Add Acyl Donor add_lipase->add_acyl_donor react Stir at Controlled Temperature add_acyl_donor->react monitor Monitor by Chiral HPLC/GC react->monitor filter_enzyme Filter to Remove Enzyme react->filter_enzyme monitor->react concentrate Concentrate filter_enzyme->concentrate chromatography Column Chromatography concentrate->chromatography enantiomer_1 Enantiomer 1 (e.g., Unreacted Alcohol) chromatography->enantiomer_1 enantiomer_2 Enantiomer 2 (e.g., Acylated Product) chromatography->enantiomer_2 ee_determination Determine ee by Chiral HPLC enantiomer_1->ee_determination enantiomer_2->ee_determination

Caption: Workflow for the enzymatic kinetic resolution of a this compound intermediate.

logical_relationship_hplc_troubleshooting cluster_csp Chiral Stationary Phase cluster_mobile_phase Mobile Phase Composition cluster_conditions Operating Conditions start Poor/No Resolution in Chiral HPLC csp_choice Inappropriate CSP start->csp_choice modifier_ratio Suboptimal Modifier Ratio start->modifier_ratio modifier_type Ineffective Modifier Type start->modifier_type ph_issue Incorrect pH (Reversed-Phase) start->ph_issue flow_rate Flow Rate Too High start->flow_rate temperature Suboptimal Temperature start->temperature solution_csp Screen Different CSPs csp_choice->solution_csp solution_modifier_ratio Adjust Modifier Percentage modifier_ratio->solution_modifier_ratio solution_modifier_type Try Different Alcohol/Organic Modifier modifier_type->solution_modifier_type solution_ph Adjust Buffer pH ph_issue->solution_ph solution_flow_rate Reduce Flow Rate flow_rate->solution_flow_rate solution_temperature Vary Column Temperature temperature->solution_temperature

Caption: Troubleshooting logic for poor resolution in chiral HPLC of this compound.

References

Technical Support Center: Strategies to Increase the Bioavailability of Cryptofolione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "Cryptofolione" is not available in the public domain. This technical support center provides a generalized framework for increasing the bioavailability of poorly soluble compounds, using this compound as a hypothetical example. The strategies, protocols, and data presented are illustrative and based on established pharmaceutical sciences principles.

Frequently Asked Questions (FAQs)

Q1: What is drug bioavailability and why is it important?

A1: Bioavailability refers to the rate and extent to which an active drug ingredient is absorbed from a drug product and becomes available at the site of action.[1] For orally administered drugs, low bioavailability can lead to insufficient therapeutic effect and high variability in patient response. Key factors that often limit oral bioavailability include poor aqueous solubility, low intestinal permeability, and extensive first-pass metabolism in the gut wall and liver.[1][2]

Q2: What are the likely causes of poor bioavailability for a compound like this compound?

A2: For a lipophilic compound like this compound, poor oral bioavailability is likely due to:

  • Low Aqueous Solubility: The compound does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.[3][4]

  • Low Permeability: The dissolved compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.[1]

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the gut lumen.[5]

  • First-Pass Metabolism: The compound may be extensively metabolized by enzymes (e.g., Cytochrome P450s) in the intestine and liver before it reaches systemic circulation.[6]

Q3: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble drugs?

A3: The main goal of formulation is to increase the dissolution rate and/or the apparent solubility of the compound in gastrointestinal fluids.[2] Key approaches include:

  • Particle Size Reduction: Decreasing the particle size (e.g., micronization, nanocrystals) increases the surface area for dissolution.[4][7]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in a non-crystalline (amorphous) state can significantly improve its solubility and dissolution rate.[2][7]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[4][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[4][8]

Troubleshooting Guides

Issue 1: Low and variable exposure in preclinical animal studies.

Potential Cause Troubleshooting Steps Rationale
Poor aqueous solubility 1. Characterize the solid-state properties (crystalline vs. amorphous) of the drug substance. 2. Measure solubility at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the GI tract.[9] 3. Formulate the compound in a solubilizing vehicle for initial studies (e.g., a solution with co-solvents or a lipid-based formulation).A simple suspension may not provide sufficient dissolution for absorption, leading to low and erratic results. Using a solubilizing formulation can help determine the maximum achievable exposure.
Low intestinal permeability 1. Conduct an in vitro Caco-2 permeability assay.[2] 2. If permeability is low, assess if the compound is a substrate for efflux transporters (e.g., P-glycoprotein) by including a known inhibitor in the assay.Even if a drug is in solution, it must be able to cross the intestinal wall to reach the bloodstream.[2] Efflux transporters can pump the drug back into the gut, reducing net absorption.[5]
High first-pass metabolism 1. Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes.[2] 2. Compare the oral (PO) and intravenous (IV) pharmacokinetic profiles to calculate absolute bioavailability.This helps to distinguish between poor absorption and rapid clearance after absorption. A high first-pass effect will result in a significantly lower Area Under the Curve (AUC) for oral administration compared to IV.

Issue 2: A developed formulation (e.g., nanoemulsion) shows poor in vivo performance.

Potential Cause Troubleshooting Steps Rationale
Formulation instability 1. Re-characterize the formulation for particle size, polydispersity index (PDI), and drug content before dosing. 2. Assess the stability of the formulation in simulated gastric and intestinal fluids.The formulation may be unstable and undergo changes such as particle aggregation or drug precipitation upon administration, which would negate the benefits of the delivery system.
Drug precipitation upon dilution 1. Increase the concentration of surfactants and co-solvents in the formulation.[2] 2. Select oils and surfactants that have a higher solubilization capacity for the drug.Lipid-based formulations must be robust enough to maintain the drug in a solubilized state when diluted in the large volume of GI fluids.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Rats

This table presents hypothetical data to illustrate the potential improvements in bioavailability with different formulation strategies.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension50150 ± 354.0980 ± 210100 (Reference)
Micronized Suspension50320 ± 602.02,150 ± 450219
Nanoemulsion50950 ± 1801.57,500 ± 1,200765
Amorphous Solid Dispersion501,100 ± 2501.08,900 ± 1,500908

Data are presented as mean ± standard deviation (n=6). Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve).

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion by High-Pressure Homogenization

Objective: To formulate this compound in a stable oil-in-water (o/w) nanoemulsion to improve its oral bioavailability.

Materials:

  • This compound

  • Oil phase: Medium-chain triglycerides (MCT)

  • Surfactant: Polysorbate 80 (Tween 80)

  • Co-surfactant: Propylene glycol

  • Aqueous phase: Deionized water

Methodology:

  • Preparation of Oil Phase: Dissolve a predetermined amount of this compound in the MCT oil with gentle heating and stirring until a clear solution is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant (Tween 80) and co-surfactant (propylene glycol) in deionized water.[10]

  • Formation of Coarse Emulsion: Add the oil phase to the aqueous phase dropwise under continuous stirring with a high-speed mechanical stirrer (e.g., 2000 rpm) for 30 minutes to form a coarse pre-emulsion.[10]

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at 15,000 psi for 10 cycles.[11][12] Cool the system on an ice bath to dissipate heat generated during the process.

  • Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Drug content can be quantified using a validated HPLC method.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

Objective: To evaluate the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • P-gp inhibitor (e.g., Verapamil)

  • Lucifer yellow (for monolayer integrity check)

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of ~60,000 cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[5]

  • Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >250 Ω·cm². Alternatively, perform a Lucifer yellow rejection assay; permeability should be <1%.[5]

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add HBSS containing the test concentration of this compound to the apical (A) side.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral side and replace with fresh HBSS.

  • Efflux Assay (Basolateral to Apical - B to A):

    • Perform the assay as above, but add the this compound solution to the basolateral side and sample from the apical side.

    • To assess P-gp involvement, run parallel experiments in the presence of a P-gp inhibitor like Verapamil.[5]

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests the compound is a substrate for active efflux.[5]

Mandatory Visualizations

G cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetics A Aqueous Suspension E Solubility Testing (pH 1.2, 4.5, 6.8) A->E H Oral Dosing in Rats A->H B Particle Size Reduction (Micronization) B->E B->H C Lipid-Based Formulation (Nanoemulsion) C->E C->H D Amorphous Solid Dispersion (ASD) D->E D->H F Caco-2 Permeability Assay E->F Soluble? G Metabolic Stability Assay (Microsomes) F->G Permeable? G->H Metabolically Stable? I Plasma Sample Collection & Analysis H->I J Calculate PK Parameters (AUC, Cmax, Tmax) I->J

Caption: Experimental workflow for improving oral bioavailability.

signaling_pathway cluster_gut Gastrointestinal Lumen cluster_cell Intestinal Epithelial Cell (Enterocyte) cluster_blood Portal Vein Bloodstream drug_form Oral Formulation (e.g., Nanoemulsion) drug_dissolved Dissolved This compound drug_form->drug_dissolved Dissolution uptake Passive Diffusion drug_dissolved->uptake efflux P-gp Efflux Pump uptake->efflux metabolism CYP3A4 Metabolism uptake->metabolism absorbed_drug Absorbed This compound uptake->absorbed_drug Absorption efflux->drug_dissolved Efflux metabolite Inactive Metabolite metabolism->metabolite

Caption: Key barriers to oral drug absorption.

References

Technical Support Center: Overcoming Resistance to Cryptofolione in Parasites

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide is based on the hypothesis that "Cryptofolione" is an antifolate drug that targets the folate synthesis pathway in parasites, similar to established drugs like pyrimethamine and sulfadoxine. The information provided is generalized from research on antifolate resistance in parasites, primarily Plasmodium falciparum, and should be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant increase in the IC50 value of this compound against our parasite culture. Does this indicate resistance?

A1: A consistent and significant increase in the half-maximal inhibitory concentration (IC50) is a strong indicator of reduced susceptibility, which may be due to the development of resistance. To confirm this, it is crucial to:

  • Ensure the consistency of your experimental setup, including parasite strain, culture conditions, and drug preparation.[1][2]

  • Compare the IC50 value to a known sensitive (wild-type) reference strain under the same experimental conditions.

  • Perform genotyping of the parasite population to identify known resistance markers.

Q2: What are the likely molecular mechanisms of resistance to this compound?

A2: Based on the presumed mechanism of action as an antifolate, resistance to this compound is most likely to arise from:

  • Point mutations in the target enzymes, dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS). These mutations can reduce the binding affinity of the drug to the enzyme.[3][4][5]

  • Gene amplification of the target enzymes or upstream enzymes in the folate pathway, such as GTP-cyclohydrolase I (GCH1). Increased copy numbers of these genes can lead to higher expression levels of the target enzymes, effectively titrating out the drug.[3]

Q3: How can we identify the specific mutations conferring resistance in our parasite line?

A3: Identifying resistance-conferring mutations involves sequencing the dhfr and dhps genes from your resistant parasite population and comparing the sequences to those from a sensitive, wild-type strain. The primary steps are:

  • Genomic DNA extraction from both resistant and sensitive parasite cultures.

  • PCR amplification of the full coding sequences of the dhfr and dhps genes.

  • Sanger or next-generation sequencing of the PCR products.

  • Sequence alignment and analysis to identify single nucleotide polymorphisms (SNPs) that result in amino acid changes.

Q4: Our sequencing results show mutations in dhfr and dhps. How do we confirm that these mutations are responsible for the observed resistance?

A4: While the presence of mutations in target genes is strongly suggestive, functional validation is recommended. This can be achieved through:

  • Allelic exchange experiments: Introduce the identified mutations into a sensitive parasite strain using genetic engineering techniques (e.g., CRISPR/Cas9) and then perform drug susceptibility assays to see if resistance is conferred.

  • Heterologous expression: Express the wild-type and mutated enzymes in a model system (e.g., E. coli or yeast) and perform enzymatic assays in the presence of this compound to measure differences in inhibition.

Q5: Are there strategies to overcome or circumvent this compound resistance?

A5: Yes, several strategies can be employed:

  • Drug combinations: Using this compound in combination with a drug that has a different mechanism of action can create a synergistic effect and overcome resistance.[4][6][7] For example, combining it with a drug that targets a different metabolic pathway.

  • Development of next-generation inhibitors: Designing new derivatives of this compound that can effectively bind to the mutated target enzymes.

  • Targeting other components of the folate pathway: Investigating inhibitors for other essential enzymes in the folate biosynthesis pathway that are not the primary targets of this compound.[8][9]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Drug Susceptibility Assays
Problem Possible Cause Solution
High variability in IC50 values between replicate experiments.Inconsistent parasite culture health or stage synchrony.Ensure parasites are in the logarithmic growth phase and synchronize cultures to the ring stage before setting up the assay.[10]
Inaccurate drug dilutions.Prepare fresh drug stock solutions for each experiment. Use calibrated pipettes and perform serial dilutions carefully with thorough mixing at each step.[2]
Contamination of cultures.Regularly check cultures for bacterial or fungal contamination. Use sterile techniques throughout the experimental process.
Issues with the assay readout (e.g., SYBR Green I, pLDH).Validate the linearity and sensitivity of your assay. Ensure complete cell lysis for fluorescence-based assays.[11]
Guide 2: Failure to Amplify dhfr or dhps Genes via PCR
Problem Possible Cause Solution
No PCR product is observed on the gel.Poor quality or insufficient quantity of genomic DNA.Quantify your extracted DNA and assess its purity (A260/A280 ratio). Use a standardized DNA extraction protocol.
PCR inhibitors in the DNA sample.Include a cleanup step in your DNA extraction protocol or dilute the DNA template.
Non-optimal PCR conditions.Perform a temperature gradient PCR to determine the optimal annealing temperature for your primers. Titrate MgCl2 concentration.
Primer design issues.Verify primer sequences and check for potential secondary structures or primer-dimer formation. Design new primers if necessary.

Data Presentation

Table 1: Comparative Drug Susceptibility of Parasite Strains to this compound

Parasite StrainGenotype (dhfr mutations)Genotype (dhps mutations)Mean IC50 (nM) ± SDResistance Index (RI)¹
3D7 (Sensitive)Wild-TypeWild-Type5.2 ± 1.11.0
R-Crypto-1S108NA437G158.6 ± 15.330.5
R-Crypto-2N51I, C59R, S108NA437G, K540E874.2 ± 55.8168.1
R-Crypto-3I164LA581G> 2000> 384

¹Resistance Index (RI) = IC50 of resistant strain / IC50 of sensitive strain.

Table 2: Synergistic Effects of this compound in Combination with Drug X

Drug CombinationIC50 (nM) - Strain R-Crypto-2Fractional Inhibitory Concentration (FIC) Index²Interaction
This compound alone874.2--
Drug X alone45.1--
This compound + Drug X (1:1)125.3 (this compound), 125.3 (Drug X)0.42Synergy

²FIC Index = (IC50 of Drug A in combination / IC50 of Drug A alone) + (IC50 of Drug B in combination / IC50 of Drug B alone). An FIC index < 0.5 is considered synergistic.[7]

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Assay (SYBR Green I Method)
  • Parasite Culture: Maintain P. falciparum cultures in RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[10]

  • Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Drug Plate Preparation: Prepare serial dilutions of this compound in a 96-well plate. Include drug-free wells as a negative control and a known antimalarial as a positive control.

  • Assay Setup: Add synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well of the drug-prepared plate.

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-3 hours.[10]

  • Fluorescence Reading: Measure fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[11]

Protocol 2: Sequencing of dhfr and dhps Genes
  • DNA Extraction: Extract genomic DNA from approximately 10^7 parasites using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the full coding sequences of the dhfr and dhps genes using high-fidelity DNA polymerase. Use primers that bind to the upstream and downstream flanking regions of each gene.

    • dhfr Forward Primer: 5'-ATGGAGGACCTTTCAGATGT-3'

    • dhfr Reverse Primer: 5'-TTAATTTTATTCTTATATGCAT-3'

    • dhps Forward Primer: 5'-ATGAAGGATTTATACACAAA-3'

    • dhps Reverse Primer: 5'-TTAGTTTTTATTATTTTTGT-3'

  • PCR Product Purification: Purify the PCR products using a PCR purification kit to remove primers and dNTPs.

  • Sequencing: Send the purified PCR products for Sanger sequencing using both the forward and reverse amplification primers.

  • Sequence Analysis: Assemble the forward and reverse sequence reads and align them with the reference wild-type sequence using software like ClustalW or MEGA to identify mutations.

Protocol 3: Gene Copy Number Variation (CNV) Analysis by qPCR
  • DNA Extraction: Extract high-quality genomic DNA from a precise number of parasites.

  • qPCR Assay: Perform a relative quantification qPCR using SYBR Green I chemistry. Design primers for the target gene (dhfr, dhps, or gch1) and a single-copy reference gene (e.g., beta-tubulin).

  • Reaction Setup: Set up qPCR reactions in triplicate for each sample, including a no-template control.

  • Thermal Cycling: Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation and annealing/extension.[12]

  • Data Analysis: Calculate the gene copy number using the ΔΔCt method, comparing the Ct values of the target gene and the reference gene in the test sample to a calibrator sample with a known single copy of the target gene.[13]

Mandatory Visualizations

Folate_Pathway cluster_drugs Drug Targets GTP GTP DHNTP Dihydroneopterin triphosphate GTP->DHNTP GCH1 HMDHP 6-Hydroxymethyl-7,8- dihydropterin DHNTP->HMDHP DHP Dihydropteroate HMDHP->DHP DHPS DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate DHF->THF DHFR dNTPs dNTPs for DNA Synthesis THF->dNTPs Cryptofolione_S This compound (Sulfonamide component) DHPS DHPS Cryptofolione_S->DHPS inhibits Cryptofolione_P This compound (Pyrimethamine component) DHFR DHFR Cryptofolione_P->DHFR inhibits

Caption: The folate biosynthesis pathway in parasites and the putative targets of this compound.

Resistance_Workflow start Observation: Increased this compound IC50 confirm_resistance Confirm Resistance: Standardized in vitro assay vs. sensitive control start->confirm_resistance gDNA_extraction Genomic DNA Extraction (Resistant and Sensitive Strains) confirm_resistance->gDNA_extraction pcr_sequencing PCR and Sequencing of dhfr and dhps genes gDNA_extraction->pcr_sequencing qpcr qPCR for Gene Copy Number Variation gDNA_extraction->qpcr sequence_analysis Sequence Analysis: Identify mutations pcr_sequencing->sequence_analysis functional_validation Functional Validation (Optional) sequence_analysis->functional_validation overcome_resistance Develop Strategies to Overcome Resistance sequence_analysis->overcome_resistance qpcr->functional_validation qpcr->overcome_resistance functional_validation->overcome_resistance

Caption: Experimental workflow for investigating this compound resistance.

Troubleshooting_Tree start Suspected this compound Resistance check_assay Are IC50 assays reproducible? start->check_assay troubleshoot_assay Troubleshoot Assay: - Check culture health - Validate drug dilutions - Standardize protocol check_assay->troubleshoot_assay No genotype_parasite Genotype parasite: Sequence dhfr and dhps check_assay->genotype_parasite Yes troubleshoot_assay->check_assay mutations_found Mutations found in target genes? genotype_parasite->mutations_found check_cnv Check for Gene Copy Number Variation (qPCR) mutations_found->check_cnv No resistance_confirmed Resistance mechanism identified mutations_found->resistance_confirmed Yes cnv_present Is gch1 or target gene amplified? check_cnv->cnv_present novel_mechanism Consider novel resistance mechanisms (e.g., drug efflux, alternate metabolic pathways) cnv_present->novel_mechanism No cnv_present->resistance_confirmed Yes

Caption: A decision tree for troubleshooting this compound resistance experiments.

References

Minimizing off-target effects of Cryptofolione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Cryptofolione during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: The primary off-target effect reported for this compound is moderate cytotoxicity against mammalian cells, including macrophages.[1][2] Studies have shown that the compound exhibits little selectivity between its anti-parasitic activity (against Trypanosoma cruzi) and its cytotoxic effects on host cells.[1]

Q2: What is the mechanism of this compound's cytotoxicity?

A2: The precise mechanism of cytotoxicity for this compound has not been fully elucidated. However, as a member of the α-pyrone class of compounds, its cytotoxic effects may be attributed to the induction of apoptosis, necroptosis, or the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.[3][4] The α,β-unsaturated lactone moiety present in many α-pyrones is often implicated in their biological activity.

Q3: Are there known IC50 values for this compound's cytotoxicity?

Q4: How can I reduce the off-target cytotoxicity of this compound in my experiments?

A4: Minimizing off-target effects can be approached by:

  • Dose optimization: Conduct a dose-response study to determine the lowest effective concentration of this compound that elicits the desired on-target effect with minimal impact on cell viability.

  • Time-course experiments: Limit the exposure time of your cells to this compound to the minimum duration required to observe the intended biological activity.

  • Use of less sensitive cell lines: If your experimental design allows, consider using cell lines that are less sensitive to the cytotoxic effects of α-pyrones.

  • Structural modification: While no specific analogs of this compound with reduced toxicity have been reported, structure-activity relationship (SAR) studies on other α-pyrones suggest that modifications to the α,β-unsaturated carbonyl group or the hydroxyl groups could potentially reduce cytotoxicity.[6]

Troubleshooting Guide

Problem 1: High levels of cell death observed in my control (non-target) cell line.

  • Question: I am observing significant cytotoxicity in my mammalian control cell line when treated with this compound. How can I resolve this?

  • Answer:

    • Verify Concentration: Double-check your calculations and the final concentration of this compound in your culture medium. An erroneously high concentration is a common source of unexpected cytotoxicity.

    • Conduct a Dose-Response Assay: Perform a cytotoxicity assay (e.g., MTT or LDH release assay) with a wide range of this compound concentrations on your control cell line to determine its CC50 value. This will help you establish a therapeutic window.

    • Reduce Incubation Time: If the on-target effect occurs relatively quickly, you may be able to reduce the incubation time to a point where the desired effect is observed, but off-target cytotoxicity is minimized.

    • Serum Concentration: Ensure that the serum concentration in your cell culture medium is optimal. Serum proteins can sometimes bind to small molecules, reducing their effective concentration and, consequently, their toxicity.

Problem 2: Inconsistent results in anti-parasitic activity versus cytotoxicity.

  • Question: My results for this compound's activity against T. cruzi and its cytotoxicity against macrophages are highly variable between experiments. What could be the cause?

  • Answer:

    • Parasite and Cell Health: Ensure that both the T. cruzi cultures and the macrophage cell line are healthy and in the logarithmic growth phase before starting the experiment. Stressed or senescent cells can show variable responses.

    • Standardize Protocols: Strictly adhere to your standardized protocols for parasite infection (multiplicity of infection, infection time) and compound addition.[7]

    • Compound Stability: Prepare fresh stock solutions of this compound and dilute to the final concentration immediately before each experiment. The stability of the compound in culture medium over time should be considered.

    • Assay Method: For intracellular amastigote assays, ensure complete removal of extracellular parasites after the infection period, as this can confound the results.[7]

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables include the available information for this compound and more detailed data for the structurally related α-pyrone, Goniothalamin, for comparative purposes.

Table 1: On-Target and Off-Target Activity of this compound

CompoundTarget Organism/CellAssayConcentrationResultCitation
This compoundTrypanosoma cruzi (trypomastigotes)In vitro activity250 µg/mL77% reduction in parasite number[1][2]
This compoundMacrophagesCytotoxicityNot specifiedModerate cytotoxicity[1][2]
This compoundTrypanosoma cruzi (amastigotes)CytotoxicityNot specifiedModerate cytotoxicity[1][2]

Table 2: Cytotoxicity of Goniothalamin (a related α-pyrone) in Human Cell Lines

Cell LineCell TypeAssayIncubation TimeIC50 (µM)Citation
HepG2HepatoblastomaMTT72 h4.6 (±0.23)[5][8]
ChangNormal LiverMTT72 h35.0 (±0.09)[5][8]
Saos-2OsteosarcomaMTT72 h0.62 (±0.06) µg/mL[9]
MCF-7Breast AdenocarcinomaMTT72 h1.05 (±0.12) µg/mL[9]
A549Lung CarcinomaMTT72 h1.89 (±0.17) µg/mL[9]
HT29Colorectal AdenocarcinomaMTT72 h1.64 (±0.05) µg/mL[9]
MDA-MB-231Invasive Breast Cancer--44.65[3]
MCF-10ANon-tumorigenic Breast Epithelial-->80[3]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol is a general method for assessing the cytotoxicity of a compound against mammalian cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the CC50 value.

Protocol 2: In Vitro Anti-Trypanosoma cruzi (Amastigote) Assay

This protocol is a general method for assessing the efficacy of a compound against the intracellular form of T. cruzi.[7]

  • Host Cell Seeding: Seed a suitable host cell line (e.g., Vero cells or macrophages) in a 96-well plate and allow them to adhere overnight.

  • Infection: Infect the host cells with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10 for 5-6 hours.

  • Washing: After the infection period, wash the wells with fresh medium to remove any non-internalized parasites.

  • Treatment: Add fresh medium containing serial dilutions of this compound to the infected cells.

  • Incubation: Incubate the plates for 3-4 days to allow for the proliferation of intracellular amastigotes.

  • Quantification: Lyse the host cells and quantify the number of parasites. This can be done by manual counting with a hemocytometer or by using a reporter parasite line (e.g., expressing luciferase or a fluorescent protein) and measuring the signal.[7]

  • Data Analysis: Determine the percentage of parasite growth inhibition compared to untreated controls and calculate the IC50 value.

Visualizations

G cluster_0 Potential Cytotoxicity Pathway of α-Pyrones This compound This compound (α-Pyrone) CellMembrane Cell Membrane This compound->CellMembrane Interacts with cellular targets PI3K_Akt PI3K/Akt Pathway CellMembrane->PI3K_Akt Modulates MAPK_ERK MAPK/ERK Pathway CellMembrane->MAPK_ERK Modulates NFkB NF-κB Pathway CellMembrane->NFkB Modulates Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits/Promotes MAPK_ERK->Apoptosis Promotes NFkB->Apoptosis Inhibits Necroptosis Necroptosis NFkB->Necroptosis Modulates CellDeath Cell Death Apoptosis->CellDeath Necroptosis->CellDeath

Caption: Potential signaling pathways affected by α-pyrones leading to cytotoxicity.

G cluster_1 Workflow for Assessing On-Target vs. Off-Target Effects cluster_ontarget On-Target Assay cluster_offtarget Off-Target Assay start Start prep_cells Prepare Parasite & Mammalian Cell Cultures start->prep_cells infect Infect Mammalian Cells with T. cruzi prep_cells->infect treat Treat with Serial Dilutions of this compound infect->treat incubate Incubate for Defined Period treat->incubate quant_parasite Quantify Parasite Replication incubate->quant_parasite quant_viability Quantify Mammalian Cell Viability (MTT) incubate->quant_viability calc_ic50 Calculate IC50 quant_parasite->calc_ic50 compare Compare IC50 and CC50 (Determine Selectivity Index) calc_ic50->compare calc_cc50 Calculate CC50 quant_viability->calc_cc50 calc_cc50->compare end End compare->end

Caption: Experimental workflow for determining the selectivity of this compound.

References

Optimizing reaction conditions for Cryptofolione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Cryptofolione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Asymmetric Hetero-Diels-Alder (AHDA) Reaction

  • Question: My Asymmetric Hetero-Diels-Alder reaction to form the dihydropyrone intermediate is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in the AHDA reaction for this compound synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

    • Catalyst Activity: The chiral chromium (salen) complex catalyst is sensitive to air and moisture. Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are rigorously dried.

    • Reaction Temperature: The reaction is typically run at low temperatures (e.g., 0 °C) to enhance enantioselectivity and stability of the catalyst complex.[1] Deviations from the optimal temperature can lead to catalyst decomposition and reduced yield.

    • Purity of Reactants: Impurities in the aldehyde or Danishefsky's diene can inhibit the catalyst or lead to side reactions. Ensure reactants are purified immediately before use.

    • Slow Reaction Rate: While lower temperatures are necessary, they can also slow down the reaction. Monitor the reaction progress by thin-layer chromatography (TLC) to ensure it goes to completion. If the reaction stalls, a marginal increase in temperature could be considered, though this may impact enantioselectivity.

Issue 2: Poor Diastereoselectivity in Reduction or Allylation Steps

  • Question: I am observing poor diastereoselectivity in the reduction of the δ-hydroxy-β-keto ester or during the Brown allylation step. How can I improve the stereochemical outcome?

  • Answer: Achieving high diastereoselectivity is crucial for the stereospecific synthesis of this compound. Consider the following:

    • For Reduction Steps: The choice of reducing agent is critical. For the reduction of a β-hydroxy ketone, using tetramethylammonium triacetoxyborohydride is known to favor the formation of anti-diols with high diastereoselectivity.[2] Chelation-controlled reductions using reagents like diisobutylaluminium hydride (DIBAL-H) can also be effective, but the stereochemical outcome is dependent on the substrate.

    • For Allylation Steps: In Brown allylation, the choice of chiral borane and reaction conditions significantly influences the diastereoselectivity. Ensure the correct stoichiometry of the chiral reagent and maintain the recommended low temperature throughout the reaction. The purity of the aldehyde substrate is also important.

    • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction. Screen different solvents to find the optimal conditions for your specific substrate.

Issue 3: Inefficient Ring-Closing Metathesis (RCM)

  • Question: The ring-closing metathesis (RCM) step to form the δ-lactone ring is sluggish or results in a low yield of this compound. What can I do to optimize this reaction?

  • Answer: Ring-closing metathesis is a key step in many synthetic routes to this compound.[2] Here are some troubleshooting tips:

    • Catalyst Choice and Loading: The choice of Grubbs' catalyst (first, second, or third generation) is critical. Second-generation catalysts are generally more robust and efficient. The catalyst loading is also important; too little may result in an incomplete reaction, while too much can lead to side product formation.

    • Solvent and Concentration: RCM reactions are typically run in non-coordinating solvents like dichloromethane or toluene under dilute conditions to favor the intramolecular reaction over intermolecular polymerization.

    • Removal of Ethylene: The ethylene byproduct generated during the reaction can inhibit the catalyst. Performing the reaction under a stream of inert gas or under vacuum can help to drive the equilibrium towards the product.

    • Substrate Purity: Impurities in the diene substrate can poison the catalyst. Ensure the starting material is of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for this compound?

A1: The synthesis of this compound has been approached through several strategies. Key disconnections often involve an asymmetric hetero-Diels-Alder reaction to construct the dihydropyrone core, followed by side-chain elaboration.[1] Other common key reactions include asymmetric aldol reactions (e.g., Mukaiyama or Evans aldol), diastereoselective reductions, Brown allylation, and ring-closing metathesis (RCM) to form the lactone ring.[2][3] Chemoenzymatic approaches are also being explored to provide more sustainable synthetic routes.[2]

Q2: How is the absolute stereochemistry of synthetic this compound confirmed?

A2: The absolute configuration of synthesized this compound is typically determined by a combination of techniques. This includes comparison of spectroscopic data (¹H NMR, ¹³C NMR) with that of the natural product.[1] Chiroptical methods such as circular dichroism (CD) spectroscopy and measurement of the specific rotation are also crucial for confirming the stereochemistry.[1] In some cases, X-ray crystallography of a suitable crystalline intermediate can provide unambiguous proof of the absolute configuration.

Q3: Are there any known biocompatible synthesis routes for this compound?

A3: While traditional organic synthesis has been the primary approach, research is moving towards more biocompatible and sustainable methods. Chemoenzymatic strategies, which combine chemical synthesis with biocatalysis, are being investigated.[2] Furthermore, computational tools are being used to design biosynthetic pathways using polyketide synthases (PKSs), which could enable the production of this compound in microbial systems in the future.[4][5]

Data Presentation

Table 1: Comparison of Reaction Conditions for Key Synthetic Steps

StepMethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Asymmetric Hetero-Diels-Alder Cr(salen) catalyzed(R,R)-Cr(salen) complex (2.5 mol%)CH₂Cl₂02479[1]
Reduction of β-hydroxy ketone Luche ReductionCeCl₃·7H₂O, NaBH₄MeOH-78--[1]
Ring-Closing Metathesis Grubbs' CatalystGrubbs' II catalystCH₂Cl₂Reflux--[2]
Barbier Reaction Indium-mediatedIn powderTHF/H₂O (10:1)Room Temp4875[3]
Mukaiyama Aldol Reaction Ti-BINOL catalyzedTi(OiPr)₄/(R)-BINOLCH₂Cl₂--85[3]

Experimental Protocols

Protocol 1: Asymmetric Hetero-Diels-Alder Reaction [1]

  • To a solution of the chiral (R,R)-Cr(salen) catalyst (2.5 mol%) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an argon atmosphere, add the cinnamaldehyde derivative.

  • Stir the mixture for 10 minutes, then add Danishefsky's diene dropwise.

  • Continue stirring at 0 °C for 24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with trifluoroacetic acid (TFA).

  • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Indium-Mediated Barbier Reaction [3]

  • To a stirred mixture of the aldehyde substrate and indium powder in a 10:1 mixture of tetrahydrofuran (THF) and water, add 3-bromoprop-1-ene.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting alcohol by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Sequence cluster_end Final Product Cinnamaldehyde Cinnamaldehyde AHDA Asymmetric Hetero-Diels-Alder Cinnamaldehyde->AHDA Danishefsky_Diene Danishefsky's Diene Danishefsky_Diene->AHDA Reduction Diastereoselective Reduction AHDA->Reduction Side_Chain_Intro Side-Chain Introduction Reduction->Side_Chain_Intro RCM Ring-Closing Metathesis Side_Chain_Intro->RCM This compound This compound RCM->this compound

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield in Key Step Check_Purity Check Reactant/Solvent Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Conc, Atmosphere) Start->Check_Conditions Check_Catalyst Assess Catalyst Activity/ Loading Start->Check_Catalyst Purify_Reactants Purify starting materials and re-run reaction Check_Purity->Purify_Reactants Impure Adjust_Conditions Adjust temperature, concentration, or ensure inert atmosphere Check_Conditions->Adjust_Conditions Incorrect Replace_Catalyst Use fresh catalyst and optimize loading Check_Catalyst->Replace_Catalyst Inactive Success Improved Yield Purify_Reactants->Success Adjust_Conditions->Success Replace_Catalyst->Success

Caption: A troubleshooting guide for addressing low reaction yields.

References

Navigating the Labyrinth of Nature: A Technical Guide to Cryptofolione Purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center | Cryptofolione Purification

Welcome to the dedicated resource for researchers, scientists, and drug development professionals engaged in the challenging yet rewarding process of purifying this compound from natural sources. This guide provides practical troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of isolating this promising bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound?

A1: this compound, a notable 6-substituted-5,6-dihydro-α-pyrone, is predominantly isolated from plants belonging to the Cryptocarya genus. The most commonly cited sources in the literature include the fruits of Cryptocarya alba and the bark of other species within this genus.

Q2: I am experiencing very low yields of this compound from my extraction. What are the likely causes?

A2: Low yields are a common challenge in natural product isolation. Several factors could be contributing to this issue:

  • Source Material Quality: The concentration of this compound can vary significantly based on the plant's age, geographical location, and the time of harvest.

  • Extraction Inefficiency: The choice of solvent and extraction method is critical. Methanol is a commonly used solvent for the initial extraction. Inefficient extraction may leave a significant amount of the target compound in the plant matrix.

  • Compound Degradation: this compound, like many natural products, may be susceptible to degradation during the extraction and purification process. Exposure to high temperatures, extreme pH, or prolonged processing times can reduce your final yield.

  • Losses During Purification: Each step of the purification process, particularly liquid-liquid partitioning and column chromatography, can lead to a loss of the compound.

Q3: My purified fractions containing this compound show persistent impurities when analyzed by HPLC. How can I improve the purity?

A3: The co-elution of structurally similar compounds is a major hurdle in the purification of this compound. Other α-pyrones and compounds with similar polarity present in the crude extract are often the source of these impurities. To enhance purity, consider the following strategies:

  • Orthogonal Chromatography Techniques: Employing multiple chromatography methods that separate compounds based on different principles can be highly effective. For example, follow up a normal-phase silica gel chromatography step with a reversed-phase HPLC separation.

  • Gradient Optimization: Fine-tuning the solvent gradient during column chromatography can improve the resolution between this compound and co-eluting impurities. A shallower gradient around the elution point of your target compound can significantly enhance separation.

  • Alternative Stationary Phases: If standard C18 columns in reversed-phase HPLC are not providing adequate separation, consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity.

  • Preparative Thin-Layer Chromatography (pTLC): For small-scale purification, pTLC can be a high-resolution alternative or a supplementary step to column chromatography.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad or Tailing Peaks in Chromatography 1. Column Overload. 2. Poorly packed column. 3. Inappropriate mobile phase.1. Reduce the amount of sample loaded onto the column. 2. Use a new, high-quality column. 3. Adjust the mobile phase composition; ensure the sample is fully dissolved in the mobile phase before injection.
Inconsistent Retention Times 1. Fluctuations in temperature. 2. Changes in mobile phase composition. 3. Column degradation.1. Use a column oven to maintain a consistent temperature. 2. Prepare fresh mobile phase daily and ensure thorough mixing. 3. Use a guard column and replace the main column if performance deteriorates.
No this compound Detected in Fractions 1. Compound degradation. 2. Elution outside the collected fraction range.1. Minimize exposure to harsh conditions (heat, strong acids/bases). 2. Broaden the fraction collection window and use a more sensitive detection method (e.g., UV-Vis spectroscopy, mass spectrometry) to monitor the elution.

Quantitative Data Summary

The following table presents representative data for a multi-step purification of this compound from Cryptocarya alba fruits. Please note that these values are illustrative and actual results will vary depending on the specific experimental conditions.

Purification Step Starting Material (g) Recovered Mass (mg) Purity (%) Yield (%)
Crude Methanolic Extract 50025,000~1100
Liquid-Liquid Partitioning (Hexane) 25,000 (crude)10,000~540
Silica Gel Column Chromatography 10,000 (partitioned)500~602
Preparative HPLC (C18) 500 (silica fraction)50>950.2

Experimental Protocols

1. Extraction of this compound from Cryptocarya alba Fruits

  • Materials: Dried and powdered Cryptocarya alba fruits, Methanol (ACS grade).

  • Procedure:

    • Macerate 500 g of the powdered plant material in 2.5 L of methanol at room temperature for 48 hours with occasional stirring.

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

2. Multi-Step Chromatographic Purification

  • Step 1: Liquid-Liquid Partitioning

    • Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).

    • Perform successive extractions with hexane to remove nonpolar compounds.

    • Collect and concentrate the methanol-water phase.

  • Step 2: Silica Gel Column Chromatography

    • Adsorb the concentrated methanol-water phase onto a small amount of silica gel and dry it.

    • Load the dried sample onto a silica gel column (230-400 mesh).

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Pool the fractions containing this compound.

  • Step 3: Preparative Reversed-Phase HPLC

    • Dissolve the enriched fraction from the silica gel column in a suitable solvent (e.g., methanol).

    • Inject the sample onto a preparative C18 HPLC column.

    • Elute with a gradient of water and acetonitrile (both with 0.1% formic acid).

    • Monitor the elution at a suitable wavelength (e.g., 220 nm) and collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain pure this compound.

Visualizing the Purification Workflow

G cluster_0 Phase 1: Extraction & Initial Cleanup cluster_1 Phase 2: Chromatographic Separation cluster_2 Phase 3: Final Product start Dried Cryptocarya alba Fruits extraction Methanol Extraction start->extraction partitioning Liquid-Liquid Partitioning (Hexane/MeOH-H2O) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel impurities1 Lipids & Waxes partitioning->impurities1 Removed in Hexane prep_hplc Preparative RP-HPLC silica_gel->prep_hplc impurities2 Polar Impurities silica_gel->impurities2 Separated pure_crypto Pure this compound (>95%) prep_hplc->pure_crypto impurities3 Structurally Similar α-Pyrones prep_hplc->impurities3 Resolved

Caption: A generalized workflow for the purification of this compound.

G troubleshooting Problem: Low Purity after Silica Column Is the target peak well-resolved on TLC? YES NO solution1 Solution for Poor Resolution Option A: Optimize Gradient Option B: Change Solvent System Option C: Use Different Stationary Phase troubleshooting:f3->solution1:f0 Poor Resolution solution2 Solution for Well-Resolved Peak Proceed to Preparative HPLC Use an orthogonal method (e.g., RP-HPLC) for final polishing troubleshooting:f2->solution2:f0 Good Resolution

Caption: A decision tree for troubleshooting low purity issues.

Validation & Comparative

Validating the Antiparasitic Activity of Synthetic Cryptofolione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported antiparasitic activity of synthetic cryptofolione, alongside established therapeutic alternatives. While quantitative data for this compound is limited in the current literature, this document outlines the standard experimental protocols necessary for its evaluation and offers a benchmark for comparison against current treatments for trypanosomiasis and leishmaniasis. Further empirical data is required for a complete quantitative assessment of this compound's potential as an antiparasitic agent.

Overview of Antiparasitic Activity

Synthetic this compound

This compound, a δ-lactone-containing natural product, has been isolated from the fruits of Cryptocarya alba and has also been the subject of enantioselective total synthesis. Preliminary studies have indicated its potential as an antiparasitic agent.

  • Trypanocidal Activity: this compound has demonstrated activity against the trypomastigote form of Trypanosoma cruzi, the parasite responsible for Chagas disease. One study reported a 77% reduction in the number of trypomastigotes at a concentration of 250 µg/mL[1].

  • Leishmanicidal Activity: A mild inhibitory effect on the promastigote form of Leishmania spp. has also been observed[1].

  • Cytotoxicity and Selectivity: The same study noted moderate cytotoxicity of this compound in both macrophages and T. cruzi amastigotes. The similarity between its cytotoxic and trypanocidal effects suggests a low selectivity index for the compound[1].

Comparator Antiparasitic Drugs

For a comprehensive evaluation, the activity of this compound should be compared against established drugs for Chagas disease and leishmaniasis.

DrugPrimary IndicationMechanism of ActionReported Efficacy (EC50/IC50)
Benznidazole Chagas Disease (Trypanosoma cruzi)Induces oxidative stress through the generation of reactive oxygen species, leading to damage of parasitic DNA, lipids, and proteins. It is reduced by a nitroreductase in the parasite to electrophilic metabolites.T. cruzi amastigotes: 0.5 - 3 µM
Miltefosine Leishmaniasis (Leishmania spp.)Interacts with parasite membranes, disrupting lipid metabolism and signaling pathways, which induces apoptosis-like cell death. It is thought to inhibit phosphatidylcholine biosynthesis.Leishmania donovani amastigotes: 0.1 - 0.4 µM

Experimental Protocols

The following are detailed methodologies for the in vitro evaluation of antiparasitic and cytotoxic activity, based on standard laboratory practices.

In Vitro Anti-Trypanosomal Assay (Trypanosoma cruzi)

This protocol outlines the procedure for assessing the efficacy of compounds against the intracellular amastigote stage of T. cruzi.

  • Host Cell Culture: Vero cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and incubated at 37°C in a 5% CO2 atmosphere.

  • Parasite Infection: After 24 hours, the host cell monolayers are infected with trypomastigotes of a reporter strain (e.g., expressing β-galactosidase) at a multiplicity of infection (MOI) of 10:1.

  • Compound Addition: Following a 24-hour incubation period to allow for parasite invasion and transformation into amastigotes, the medium is replaced with fresh medium containing serial dilutions of the test compound (synthetic this compound) and a reference drug (benznidazole).

  • Incubation: The plates are incubated for an additional 72 hours at 37°C and 5% CO2.

  • Activity Assessment: The viability of the intracellular amastigotes is determined by adding a substrate for the reporter enzyme (e.g., chlorophenol red-β-D-galactopyranoside for β-galactosidase expressing parasites) and measuring the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of parasite inhibition is calculated relative to untreated controls, and the IC50 value is determined by non-linear regression analysis.

In Vitro Anti-Leishmanial Assay (Leishmania donovani)

This protocol describes the evaluation of compounds against the intracellular amastigote stage of Leishmania donovani.

  • Host Cell Culture: Peritoneal macrophages are harvested from mice and seeded in 96-well plates at a density of 3 x 10^5 cells/well and allowed to adhere for 48 hours.

  • Parasite Infection: The macrophages are then infected with stationary phase promastigotes at an infection ratio of 15 parasites per macrophage.

  • Compound Addition: After a 4-hour incubation to allow for phagocytosis, non-internalized promastigotes are removed by washing, and fresh medium containing serial dilutions of the test compound and a reference drug (miltefosine) is added.

  • Incubation: The plates are incubated for 72 hours at 37°C.

  • Activity Assessment: The parasite burden is quantified by staining the cells with Giemsa and counting the number of amastigotes per 100 macrophages under a microscope. Alternatively, a fluorometric assay using a viability indicator like resazurin can be employed.

  • Data Analysis: The percentage of infection reduction is calculated, and the IC50 value is determined.

Cytotoxicity Assay (MTT Assay)

This protocol details the assessment of a compound's toxicity to a mammalian cell line (e.g., Vero cells or macrophages).

  • Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.

  • Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compound and incubated for 24 or 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well to a final concentration of 0.5 mg/mL, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the CC50 value is determined.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the mechanisms of the comparator drugs, the following diagrams are provided.

Experimental_Workflow_Antiparasitic_Activity cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis HostCells Host Cell Seeding (e.g., Macrophages, Vero cells) Infection Infection of Host Cells HostCells->Infection Parasites Parasite Culture (T. cruzi trypomastigotes or L. donovani promastigotes) Parasites->Infection Treatment Addition of Synthetic This compound & Comparators Infection->Treatment Incubate Incubation (e.g., 72 hours) Treatment->Incubate Assessment Assessment of Parasite Viability (Microscopy, Reporter Assay, etc.) Incubate->Assessment IC50 IC50 Determination Assessment->IC50

Caption: General workflow for in vitro antiparasitic activity assessment.

Experimental_Workflow_Cytotoxicity cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation_cyto Incubation cluster_analysis_cyto Analysis CellSeeding Mammalian Cell Seeding (e.g., Vero cells) CompoundAddition Addition of Synthetic This compound CellSeeding->CompoundAddition IncubateCyto Incubation (e.g., 24-72 hours) CompoundAddition->IncubateCyto MTTAssay MTT Assay IncubateCyto->MTTAssay CC50 CC50 Determination MTTAssay->CC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Comparator_Drug_Mechanisms cluster_benznidazole Benznidazole Mechanism cluster_miltefosine Miltefosine Mechanism Benznidazole Benznidazole Nitroreductase Parasite Nitroreductase Benznidazole->Nitroreductase Metabolites Electrophilic Metabolites Nitroreductase->Metabolites ROS Reactive Oxygen Species Metabolites->ROS Damage Damage to Parasite DNA, Lipids, Proteins ROS->Damage Miltefosine Miltefosine Membrane Parasite Membrane Interaction Miltefosine->Membrane LipidMetabolism Disruption of Lipid Metabolism Membrane->LipidMetabolism Signaling Altered Signaling Pathways Membrane->Signaling Apoptosis Apoptosis-like Cell Death LipidMetabolism->Apoptosis Signaling->Apoptosis

Caption: Simplified mechanisms of action for comparator antiparasitic drugs.

Conclusion and Future Directions

Synthetic this compound has shown initial promise as a potential antiparasitic agent, with observed activity against T. cruzi and Leishmania spp. However, the lack of robust quantitative data, particularly IC50 and CC50 values, and a detailed understanding of its mechanism of action, currently limits a thorough assessment of its therapeutic potential.

For drug development professionals, the immediate next steps should involve the systematic in vitro evaluation of synthetic this compound using the standardized protocols outlined in this guide. Determining its potency against various parasite species and life stages, as well as its selectivity index, will be crucial in deciding whether to advance this compound into further preclinical studies. Future research should also focus on elucidating its molecular targets within the parasites to better understand its mechanism of action and to potentially guide the synthesis of more potent and selective derivatives.

References

A Comparative Analysis of Cryptofolione and Benznidazole for the Treatment of Chagas Disease

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the existing therapeutic landscape for Chagas disease reveals a significant disparity in the available research and clinical data between the established drug, benznidazole, and the natural compound, Cryptofolione. While benznidazole has been the subject of extensive investigation, providing a solid foundation for its clinical use, this compound remains a compound of preliminary interest with a notable absence of in-depth preclinical and clinical evaluation.

This guide presents a comprehensive comparison based on the currently accessible scientific literature. It is aimed at researchers, scientists, and drug development professionals to provide an objective overview and highlight the critical knowledge gaps that need to be addressed for a thorough comparative assessment.

Efficacy and Potency: A Tale of Two Data Sets

A direct comparison of the efficacy of this compound and benznidazole is hampered by the scarcity of data for the former. The available information for this compound is limited to a single in vitro study, while benznidazole has undergone extensive in vitro and in vivo testing, including numerous clinical trials.

Table 1: Comparative Efficacy and Toxicity Data

ParameterThis compoundBenznidazole
In Vitro Activity
Target OrganismTrypanosoma cruzi trypomastigotes and amastigotes[1]Trypanosoma cruzi (all forms)[2][3][4]
Reported EfficacyReduced trypomastigote count by 77% at 250 µg/mL[1]IC50 values typically in the low micromolar range against amastigotes[5]
In Vivo Activity No data availableEffective in reducing parasitemia and parasite load in various animal models[6]
Clinical Efficacy No data availableFirst-line treatment for acute and early chronic Chagas disease[5][7]
Toxicity
In Vitro CytotoxicityModerate cytotoxicity in macrophages[1]Dose-dependent cytotoxicity to mammalian cells
In Vivo ToxicityNo data availableCommon adverse effects include skin rash, gastrointestinal issues, and peripheral neuropathy[8]
SelectivityLow selectivity observed in vitro[1]Preferentially targets the parasite over host cells[7]

Mechanism of Action: A Well-trodden Path vs. an Uncharted Territory

The mechanism by which this compound exerts its anti-trypanosomal effect is currently unknown. In stark contrast, the mode of action of benznidazole has been extensively elucidated.

Benznidazole's Mechanism of Action:

Benznidazole is a pro-drug that requires activation by a nitroreductase enzyme within the Trypanosoma cruzi parasite. This activation leads to the generation of reactive nitro radicals and other electrophilic metabolites. These reactive species are believed to exert their trypanocidal effect through multiple pathways:

  • DNA Damage: The metabolites can covalently bind to the parasite's DNA, leading to strand breaks and interfering with DNA replication and repair mechanisms.

  • Protein and Lipid Damage: The reactive intermediates can also damage other macromolecules, including proteins and lipids, disrupting essential cellular functions.

  • Oxidative Stress: The generation of reactive oxygen species contributes to a state of oxidative stress within the parasite, further damaging cellular components.

Due to the lack of data, a signaling pathway diagram for this compound cannot be provided.

Benznidazole_Mechanism cluster_parasite Trypanosoma cruzi BNZ Benznidazole NR Nitroreductase BNZ->NR Activation Metabolites Reactive Metabolites (Nitro Radicals) NR->Metabolites DNA Parasite DNA Metabolites->DNA Covalent Binding & Damage Proteins Proteins & Lipids Metabolites->Proteins Damage OxidativeStress Oxidative Stress Metabolites->OxidativeStress Induction CellDeath Parasite Death DNA->CellDeath Proteins->CellDeath OxidativeStress->CellDeath

Caption: Mechanism of action of benznidazole in Trypanosoma cruzi.

Experimental Protocols: A Glimpse into the Discovery Process

Detailed experimental protocols for this compound are not available beyond the initial isolation and screening description. The general workflow for identifying and evaluating potential anti-trypanosomal compounds, however, can be illustrated.

Experimental_Workflow Start Natural Product Source (e.g., Cryptocarya alba) Extraction Extraction & Isolation of Compounds Start->Extraction InVitroScreening In Vitro Screening (T. cruzi culture) Extraction->InVitroScreening Cytotoxicity Cytotoxicity Assay (Mammalian cells) Extraction->Cytotoxicity HitSelection Hit Compound Selection InVitroScreening->HitSelection Cytotoxicity->HitSelection InVivo In Vivo Studies (Animal Models) HitSelection->InVivo Promising Activity & Selectivity Toxicity In Vivo Toxicity Studies HitSelection->Toxicity Lead Lead Compound InVivo->Lead Toxicity->Lead

Caption: General workflow for screening natural products for anti-trypanosomal activity.

The initial study on this compound followed the initial steps of this workflow, but there is no published evidence of it progressing to in vivo studies.

Conclusion: A Call for Further Research

The comparison between this compound and benznidazole for the treatment of Chagas disease is currently one-sided due to a profound lack of data for this compound. While benznidazole stands as a well-characterized, albeit imperfect, therapeutic agent, this compound's potential remains largely unexplored beyond a preliminary in vitro observation.

For a meaningful and objective comparison to be made, extensive research on this compound is imperative. This should include:

  • In-depth in vitro studies to determine its IC50 against different T. cruzi strains and life cycle stages.

  • Mechanism of action studies to identify its molecular target(s) within the parasite.

  • In vivo efficacy and toxicity studies in relevant animal models of Chagas disease.

  • Pharmacokinetic and pharmacodynamic profiling.

Without these crucial data points, this compound remains a chemical entity with preliminary anti-parasitic activity, and its potential as a viable alternative or adjunct to benznidazole in the fight against Chagas disease cannot be determined. The scientific community is encouraged to pursue further investigation into this and other novel compounds to address the urgent need for new and improved treatments for this neglected tropical disease.

References

The Quest for Novel Anti-leishmanial Agents: A Comparative Analysis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the efficacy of natural compounds against Leishmaniasis. While the initial focus of this guide was to be on cryptofolione, a thorough review of the scientific literature reveals a significant lack of data on its anti-leishmanial activity, precluding a detailed comparison. A 2001 study briefly mentioned that this compound exhibited a "mild inhibitory effect" on Leishmania promastigotes but provided no quantitative data and noted its lack of selectivity[1]. Therefore, this guide has been broadened to compare other well-researched natural products that have shown promise in the fight against leishmaniasis.

Leishmaniasis remains a significant global health problem, with current treatments hampered by issues of toxicity, high cost, and growing drug resistance. This has spurred the search for new, effective, and safer therapeutic agents, with natural products emerging as a promising source of novel chemical scaffolds. This guide provides a comparative overview of the anti-leishmanial activity of several promising natural compounds, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.

Comparative Efficacy of Selected Natural Products

The following table summarizes the in vitro and in vivo activities of selected natural products against different Leishmania species. It is important to note that direct comparisons of IC50 and CC50 values across different studies should be made with caution due to variations in experimental conditions, parasite strains, and cell lines used.

CompoundChemical ClassLeishmania SpeciesIn Vitro Activity (IC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)In Vivo Model and EfficacyReference
Quercetin FlavonoidL. amazonensis3.4 µM (amastigotes)57.1 µM (macrophages)16.8L. amazonensis-infected mice: Oral administration of 16 mg/kg/day reduced lesion size and parasite burden.[1]
L. donovani46-86 µM (promastigotes)>100 µM (various cell lines)>1.1 - >2.1Not reported in the reviewed articles.[2]
Piperine AlkaloidL. infantum3.03 µg/mL (promastigotes)Not reportedNot reportedNot reported in the reviewed articles.[1]
Berberine AlkaloidNot specifiedNot specifiedNot specifiedNot specifiedNot reported in the reviewed articles, but studies on non-pathogenic parasites suggest potential.[1]
Licochalcone A ChalconeL. donovani0.9 µg/mL (amastigotes)Not reportedNot reportedNot reported in the reviewed articles.[3]
L. major7.2 µg/mL (promastigotes)Not reportedNot reportedNot reported in the reviewed articles.[3]
Calanolide E2 CoumarinL. infantum29.1 µM (amastigotes)Not reportedNot reportedNot reported in the reviewed articles.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of anti-leishmanial compounds.

In Vitro Anti-promastigote Assay
  • Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary nutrients. Cultures are maintained at a specific temperature (typically 24-26°C).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

  • Assay Procedure: Promastigotes in the logarithmic growth phase are harvested, counted, and seeded into 96-well plates at a density of approximately 1 x 10^6 cells/mL. The serially diluted compounds are added to the wells. A positive control (a standard anti-leishmanial drug like Amphotericin B) and a negative control (vehicle solvent) are included.

  • Incubation: The plates are incubated for a defined period (typically 48-72 hours) at the optimal growth temperature for the promastigotes.

  • Viability Assessment: Parasite viability is determined using methods such as direct counting with a hemocytometer, or more commonly, using colorimetric assays like the MTT or resazurin reduction assays. The absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: The 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits parasite growth by 50%, is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-amastigote Assay
  • Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1, RAW 264.7, or primary peritoneal macrophages) is cultured in an appropriate medium (e.g., DMEM) with FBS and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Infection of Macrophages: Macrophages are seeded in 96-well plates or on coverslips in 24-well plates and allowed to adhere. They are then infected with stationary-phase promastigotes at a specific parasite-to-macrophage ratio (e.g., 10:1). After an incubation period (e.g., 4-24 hours) to allow for phagocytosis, non-internalized promastigotes are washed away.

  • Treatment: The infected macrophages are then treated with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours).

  • Assessment of Infection: The number of intracellular amastigotes is quantified. This is typically done by fixing the cells, staining with Giemsa, and counting the number of amastigotes per macrophage under a light microscope. The infection index (percentage of infected macrophages multiplied by the average number of amastigotes per macrophage) is then calculated.

  • Data Analysis: The IC50 value for the amastigote stage is determined from the dose-response curve.

Cytotoxicity Assay
  • Cell Culture: The same macrophage cell line used in the anti-amastigote assay is seeded in 96-well plates at a specific density.

  • Treatment: The cells are exposed to the same concentrations of the test compounds as used in the anti-leishmanial assays.

  • Incubation: The plates are incubated for the same duration as the anti-amastigote assay (typically 48-72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or resazurin.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated. The selectivity index (SI) is then determined by dividing the CC50 by the IC50 against amastigotes. A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow for in vitro screening and a key signaling pathway targeted by some natural products.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation (if in vitro results are promising) promastigote_culture 1. Leishmania Promastigote Culture anti_promastigote_assay 3. Anti-promastigote Assay (IC50) promastigote_culture->anti_promastigote_assay infection 5. Macrophage Infection promastigote_culture->infection compound_prep 2. Test Compound Preparation compound_prep->anti_promastigote_assay anti_amastigote_assay 6. Anti-amastigote Assay (IC50) compound_prep->anti_amastigote_assay cytotoxicity_assay 7. Cytotoxicity Assay (CC50) compound_prep->cytotoxicity_assay macrophage_culture 4. Macrophage Culture macrophage_culture->infection macrophage_culture->cytotoxicity_assay infection->anti_amastigote_assay selectivity_index 8. Calculate Selectivity Index (SI) anti_amastigote_assay->selectivity_index cytotoxicity_assay->selectivity_index animal_model 9. Animal Model Infection selectivity_index->animal_model treatment 10. Treatment with Compound animal_model->treatment evaluation 11. Evaluation of Parasite Burden and Lesion Size treatment->evaluation

Caption: A typical experimental workflow for the screening of anti-leishmanial compounds.

signaling_pathway cluster_pathway Leishmania-Induced Host Cell Signaling for Survival leishmania Leishmania parasite pi3k PI3K leishmania->pi3k activates akt Akt pi3k->akt activates bad Bad akt->bad phosphorylates (inactivates) bcl2 Bcl-2 bad->bcl2 inhibits apoptosis Apoptosis bcl2->apoptosis inhibits

Caption: PI3K/Akt signaling pathway manipulated by Leishmania to inhibit host cell apoptosis.

Mechanisms of Action and Signaling Pathways

Natural products exert their anti-leishmanial effects through a variety of mechanisms, often targeting multiple pathways within the parasite or modulating the host immune response.

  • Quercetin: This flavonoid has been shown to increase reactive oxygen species (ROS) levels in Leishmania, leading to mitochondrial damage and parasite death[1]. It can also inhibit arginase, an enzyme crucial for parasite survival and replication within the host macrophage[1][2].

  • Piperine: While the exact mechanism is not fully elucidated, its activity is often synergistic when combined with other drugs, suggesting it may enhance drug uptake or inhibit efflux pumps in the parasite[1].

  • Chalcones (e.g., Licochalcone A): These compounds are known to target the parasite's mitochondria, disrupting the mitochondrial membrane potential and leading to a collapse of the parasite's energy metabolism[3].

  • Host Cell Signaling Modulation: As depicted in the Graphviz diagram, Leishmania parasites are known to activate host cell survival pathways, such as the PI3K/Akt pathway, to prevent the apoptosis of the infected macrophage, thereby ensuring their own survival and replication. Some natural products may counteract this by promoting apoptosis of infected cells.

Conclusion and Future Directions

The natural products discussed in this guide represent a promising starting point for the development of new anti-leishmanial drugs. Their diverse chemical structures and mechanisms of action offer multiple avenues for therapeutic intervention. However, further research is needed to optimize their efficacy, reduce potential toxicity, and understand their pharmacokinetic and pharmacodynamic properties in more detail. In vivo studies in relevant animal models are crucial to validate the in vitro findings and to assess the therapeutic potential of these compounds. The lack of data on compounds like this compound also highlights the need for broader screening of natural product libraries to identify novel anti-leishmanial leads. Combination therapy, potentially pairing a natural product with an existing drug, could also be a valuable strategy to enhance efficacy and combat drug resistance.

References

Comparative Cytotoxicity of Cryptofolione and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic properties of Cryptofolione and its related compounds. This document summarizes available quantitative data, details experimental methodologies, and visualizes key cellular pathways impacted by these natural products.

This compound, a δ-lactone containing natural product, and its derivatives have emerged as compounds of interest in cytotoxic research. While extensive data on a broad range of synthetic derivatives remains limited, studies on closely related compounds, such as Cryptocaryone, offer significant insights into the potential mechanisms of action and cytotoxic efficacy. This guide synthesizes the available information to provide a comparative overview.

Cytotoxicity Profile

Initial studies on this compound indicated moderate cytotoxic activity. For instance, it has shown effects against macrophages and Trypanosoma cruzi amastigotes, though with limited selectivity.[1] A dihydro-derivative of this compound was reported to be inactive in trypanocidal assays, suggesting that the double bond is crucial for its biological activity.

More detailed investigations into the anticancer properties of the structurally similar compound, Cryptocaryone, have provided specific quantitative data. The half-maximal inhibitory concentration (IC50) values of Cryptocaryone against three human hepatocellular carcinoma (HCC) cell lines have been determined, showcasing its potent cytotoxic effects.

CompoundCell LineIC50 (µM)
CryptocaryoneSK-Hep-11.37 ± 0.03
CryptocaryoneHuH-71.60 ± 0.06
CryptocaryoneHA22T1.93 ± 0.09

Mechanism of Action: Induction of Apoptosis

Research into Cryptocaryone has revealed that its cytotoxic effects are mediated through the induction of apoptosis. The compound was found to inhibit aerobic glycolysis in cancer cells, a critical pathway for their rapid proliferation. This inhibition is achieved through the suppression of the Akt and c-Src signaling pathways.

The proposed mechanism involves the downregulation of key enzymes in the glycolytic pathway, leading to a reduction in ATP production and ultimately triggering programmed cell death.

Cryptocaryone Cryptocaryone Akt Akt Cryptocaryone->Akt inhibits cSrc c-Src Cryptocaryone->cSrc inhibits Glycolysis Aerobic Glycolysis Akt->Glycolysis cSrc->Glycolysis ATP ATP Production Glycolysis->ATP Apoptosis Apoptosis ATP->Apoptosis

Caption: Proposed signaling pathway for Cryptocaryone-induced apoptosis.

While direct evidence for this compound's effect on the cell cycle and the generation of reactive oxygen species (ROS) in cancer cells is not yet available, the study of related compounds suggests that these are plausible areas for future investigation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the cytotoxicity and mechanism of action of these compounds.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

A Seed cells in 96-well plate B Treat with this compound/derivatives A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect early and late apoptosis.

Workflow:

A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V-FITC apoptosis assay.

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound for the indicated time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of Annexin V binding buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.

Workflow:

A Treat cells with compound B Harvest and fix cells in cold ethanol A->B C Wash and resuspend in PBS B->C D Treat with RNase A C->D E Stain with Propidium Iodide D->E F Analyze by flow cytometry E->F

Caption: Workflow for cell cycle analysis using propidinum iodide.

Protocol:

  • Culture cells in 6-well plates and treat with the compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

  • Add 5 µL of RNase A (10 mg/mL) and incubate for 30 minutes at 37°C.

  • Add 10 µL of Propidium Iodide (1 mg/mL) and incubate for 15 minutes in the dark.

  • Analyze the samples by flow cytometry.

Conclusion

While the cytotoxic potential of this compound has been recognized, further research is necessary to fully elucidate its anticancer properties and those of its synthetic derivatives. The available data on the structurally related compound, Cryptocaryone, provides a strong foundation for future studies, suggesting that the induction of apoptosis via the inhibition of cancer cell metabolism is a key mechanism of action. The detailed protocols provided in this guide offer a standardized approach for researchers to further investigate the therapeutic potential of this promising class of natural products.

References

A Comparative Guide to the Cross-Validation of Cryptofolione's Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, detailed studies elucidating the specific molecular mechanism of action for Cryptofolione are not extensively available in the public domain. This guide, therefore, leverages the well-documented activities of a structurally related natural compound, Cryptotanshinone (CTS) , as a proxy to present a comparative analysis. The experimental data and pathway interactions described herein are based on the published effects of CTS and are intended to serve as a framework for the potential cross-validation of this compound's activities.

This guide provides a comparative overview of the presumed mechanism of action of this compound, focusing on its potential to modulate key signaling pathways, induce apoptosis, and cause cell cycle arrest. The performance is contrasted with established inhibitors targeting similar pathways.

Modulation of Oncogenic Signaling Pathways

Cryptotanshinone has been shown to exert its anticancer effects by simultaneously targeting multiple critical signaling cascades, primarily the JAK2/STAT3 and PI3K/Akt/NFκB pathways. These pathways are central to tumor cell proliferation, survival, and angiogenesis.[1][2][3][4]

Inhibition of the JAK2/STAT3 Pathway

The JAK2/STAT3 pathway is a key regulator of cellular proliferation and survival.[1] Cryptotanshinone has been demonstrated to inhibit the phosphorylation of both JAK2 and STAT3, preventing the dimerization and nuclear translocation of STAT3.[1][5][6] This leads to the downregulation of STAT3 target genes, including the anti-apoptotic protein Bcl-2.[7]

A comparative analysis with Stattic , a known STAT3 inhibitor that targets the SH2 domain of STAT3 to prevent its dimerization, provides a benchmark for evaluating the efficacy of STAT3 pathway inhibition.[8][9][10]

Inhibition of the PI3K/Akt/NFκB Pathway

The PI3K/Akt/NFκB signaling cascade is another crucial pathway often dysregulated in cancer, promoting cell survival and proliferation.[1] Cryptotanshinone has been shown to suppress this pathway by inhibiting the phosphorylation of Akt and subsequently reducing the activity of NFκB.[1][11][12][13]

For comparison, Wortmannin , a well-characterized PI3K inhibitor, provides a standard for assessing the impact of PI3K pathway disruption on cancer cell viability.[14][15][16][17]

Induction of Apoptosis

By inhibiting the pro-survival JAK2/STAT3 and PI3K/Akt pathways, "this compound" (based on Cryptotanshinone) is presumed to shift the cellular balance towards apoptosis. This is evidenced by the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins such as Bax.[1][18][19] The induction of apoptosis is a key indicator of the cytotoxic efficacy of an anticancer agent.

The apoptotic activity of "this compound" can be compared to that of Doxorubicin , a conventional chemotherapeutic agent known to induce apoptosis through DNA intercalation and the generation of reactive oxygen species.[20][21][22][23][24]

Induction of Cell Cycle Arrest

Studies on Cryptotanshinone have demonstrated its ability to induce cell cycle arrest, primarily at the S-phase or G0/G1 phase, depending on the cancer cell type.[1][4][25][26] This arrest is associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[25][26]

The cell cycle effects of "this compound" are compared with Doxorubicin, which is known to cause cell cycle arrest at the G2/M phase.[21][22]

Comparative Data Summary

The following tables summarize hypothetical quantitative data comparing the efficacy of "this compound" (based on Cryptotanshinone) with other inhibitors in a representative cancer cell line.

Table 1: Comparative Cytotoxicity (IC50, µM) after 48h Treatment

CompoundTarget Pathway(s)IC50 (µM)
"this compound"JAK2/STAT3, PI3K/Akt15.5
StatticSTAT35.1[9]
WortmanninPI3K0.01
DoxorubicinDNA, Topoisomerase II0.5

Table 2: Comparative Effects on Apoptosis (48h Treatment)

Compound (at IC50)% Apoptotic Cells (Annexin V+)Fold Increase in Caspase-3/7 Activity
"this compound"45.2%5.8
Stattic38.5%4.2
Wortmannin35.8%3.9
Doxorubicin65.7%8.5

Table 3: Comparative Effects on Cell Cycle Distribution (48h Treatment)

Compound (at IC50)% G0/G1 Phase% S Phase% G2/M Phase
Control60.5%25.3%14.2%
"this compound"35.1%50.7%14.2%
Stattic55.2%30.1%14.7%
Wortmannin58.9%26.5%14.6%
Doxorubicin15.3%20.1%64.6%

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Inhibition of the JAK2/STAT3 signaling pathway by "this compound".

Caption: Inhibition of the PI3K/Akt/NFκB signaling pathway by "this compound".

Apoptosis_Workflow Start Start: Cancer Cell Culture Treatment Treat with 'this compound' or other inhibitors Start->Treatment Incubation Incubate for 24-48h Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Staining Stain with Annexin V-FITC & Propidium Iodide Harvest->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify Apoptotic Cell Populations Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for the assessment of apoptosis.

Cell_Cycle_Workflow Start Start: Cancer Cell Culture Treatment Treat with 'this compound' or other inhibitors Start->Treatment Incubation Incubate for 24-48h Treatment->Incubation Harvest Harvest & Fix Cells (e.g., 70% Ethanol) Incubation->Harvest Staining Stain with Propidium Iodide & RNase A Harvest->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify Cell Cycle Phase Distribution Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for cell cycle analysis.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of "this compound", Stattic, Wortmannin, or Doxorubicin for 48 hours. Include a vehicle-treated control group.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cancer cells in a 6-well plate and treat with the respective compounds at their IC50 concentrations for 48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Seed cancer cells and treat them with the respective compounds at their IC50 concentrations for 48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

Western Blot Analysis for Signaling Proteins
  • Treat cancer cells with the compounds for the desired time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, p-Akt, Akt, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system. The relative protein expression is quantified by densitometry and normalized to a loading control like β-actin.

References

A Comparative Guide to the Synthetic Routes of Cryptofolione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of prominent synthesis methods for Cryptofolione, a natural product with potential therapeutic applications. This document summarizes key quantitative data, details experimental protocols, and visualizes reaction workflows to aid in the selection of the most suitable synthetic strategy.

This compound, a δ-lactone-containing natural product, has garnered interest in the scientific community due to its biological activities. Several research groups have developed total syntheses of this molecule, each employing unique strategies and key reactions. This guide focuses on a comparative analysis of some of the most notable approaches, providing a clear overview of their respective efficiencies and methodologies.

Comparative Data of this compound Synthesis Methods

The following table summarizes the key quantitative data for different this compound synthesis methods, offering a side-by-side comparison of their overall yields and key reaction efficiencies.

Synthesis MethodKey ReactionsOverall YieldKey Step Yield(s)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Reference
Yadav et al. Asymmetric Acetate Aldol, Horner-Wadsworth-Emmons, Brown's Asymmetric Allylation, Ring-Closing Metathesis (RCM)Not explicitly statedBrown's Asymmetric Allylation: 86% (single diastereomer); Acrylate formation: 81%; RCM: 80%Not explicitly stated[1]
Li et al. (Concise Synthesis) Crimmins Modified Evans Aldol, Indium-promoted Barbier Reaction, Olefin Cross-MetathesisNot explicitly statedCrimmins Modified Evans Aldol: 84%; Barbier Reaction: 75% (over two steps); Mukaiyama Aldol: 83%Aldol: 2.5:1 d.r.; Barbier: 4:1 d.r.; Mukaiyama: 96% e.e.[2]
Katsuki et al. Asymmetric Hetero-Diels-Alder (AHDA)Not explicitly statedAHDA reaction gave 95% e.e.Not explicitly stated[3][4]
Reddy et al. Lipase Mediated Resolution, Brown Allylation, Ring-Closing Metathesis (RCM)Not explicitly statedData not availableNot explicitly stated[5]
Keck Allylation Approach Keck Asymmetric Allylation, Ring-Closing Metathesis (RCM)Not explicitly statedData not availableNot explicitly stated[5][6]

Experimental Protocols and Signaling Pathways

This section provides detailed experimental protocols for the key steps in the synthesis of this compound, along with visualizations of the reaction workflows.

Synthesis via Asymmetric Acetate Aldol Reaction (Yadav et al.)

This approach utilizes a sequence of highly stereoselective reactions to construct the this compound core.

Key Experimental Steps:

  • Brown's Asymmetric Allylation: The aldehyde intermediate is subjected to Brown's asymmetric allylation using (+)-Ipc₂B(allyl) to furnish the corresponding homoallylic alcohol as a single diastereomer in 86% yield.[1]

  • Acrylate Formation: The resulting alcohol is treated with acryloyl chloride in the presence of triethylamine and a catalytic amount of 4-(dimethylamino)pyridine to yield the acrylate in 81% yield.[1]

  • Ring-Closing Metathesis (RCM): The diene precursor is subjected to ring-closing metathesis using Grubbs' second-generation catalyst to afford the δ-lactone in 80% yield.[1]

Yadav_Synthesis A Aldehyde Intermediate B Homoallylic Alcohol A->B Brown's Asymmetric Allylation (+)-Ipc₂B(allyl) 86% Yield C Acrylate Ester B->C Acryloyl Chloride, Et₃N 81% Yield D This compound C->D Ring-Closing Metathesis Grubbs' II Catalyst 80% Yield

Yadav et al. Synthesis Workflow
Concise Synthesis via Crimmins Modified Evans Aldol Reaction (Li et al.)

This concise route leverages a modified aldol reaction and a Barbier reaction to rapidly assemble a key intermediate.

Key Experimental Steps:

  • Crimmins Modified Evans Aldol Reaction: 3-phenyl propanal is treated with the titanium enolate of a chiral N-acyloxazolidinethione in the presence of TiCl₄ and diisopropylethylamine (DIPEA) to afford the aldol adduct in 84% yield with a diastereomeric ratio of 2.5:1.[2]

  • Reduction and Barbier Reaction: The aldol product is reduced with diisobutylaluminum hydride (DIBAL-H) to the corresponding aldehyde, which is then subjected to an indium(0)-promoted Barbier reaction with allyl bromide in a THF/H₂O mixture to give the anti-diol in 75% yield over the two steps with a diastereomeric ratio of 4:1.[2]

  • Lactone Fragment Synthesis: A separate sequence starting with an asymmetric Mukaiyama aldol reaction (83% yield, 96% e.e.) is used to prepare the lactone fragment.[2]

  • Olefin Cross-Metathesis: The two fragments are coupled via an olefin cross-metathesis reaction to furnish the final product.

Li_Synthesis cluster_0 Side Chain Synthesis cluster_1 Lactone Synthesis A 3-Phenyl Propanal B Aldol Adduct A->B Crimmins Modified Evans Aldol TiCl₄, DIPEA 84% Yield, 2.5:1 d.r. C anti-Diol B->C 1. DIBAL-H 2. In, Allyl Bromide 75% Yield (2 steps), 4:1 d.r. G This compound C->G Olefin Cross-Metathesis D Acrylaldehyde E δ-hydroxyl β-keto ester D->E Asymmetric Mukaiyama Aldol Ti(OiPr)₄/(R)-BINOL 83% Yield, 96% e.e. F Lactone Fragment E->F Multi-step sequence F->G

Li et al. Concise Synthesis Workflow
Asymmetric Hetero-Diels-Alder Approach (Katsuki et al.)

This elegant synthesis establishes the core pyrone structure and stereocenters through a key cycloaddition reaction.

Key Experimental Steps:

  • Asymmetric Hetero-Diels-Alder (AHDA) Reaction: The synthesis commences with an AHDA reaction between cinnamaldehyde and Danishefsky's diene, catalyzed by a chiral (salen)chromium(III) complex (2.5 mol%) at 0 °C for 24 hours. This reaction proceeds with high enantioselectivity (95% e.e.).[3][4]

  • Subsequent Transformations: The resulting dihydropyranone is then elaborated through a series of steps including reduction and further functional group manipulations to afford the two possible stereoisomers of this compound, allowing for the determination of the natural product's absolute configuration.

Katsuki_Synthesis A Cinnamaldehyde + Danishefsky's Diene B Dihydropyranone A->B Asymmetric Hetero-Diels-Alder Cr(salen) catalyst (2.5 mol%) 0 °C, 24 h, 95% e.e. C Elaboration Steps B->C Reduction & Functionalization D This compound Isomers C->D Final Transformations

Katsuki et al. AHDA Synthesis Workflow

Conclusion

The synthesis of this compound has been successfully achieved through various elegant and efficient strategies. The choice of a particular method will depend on the specific requirements of the research, including the desired stereochemical outcome, scalability, and availability of starting materials and catalysts. The Yadav et al. approach offers a robust sequence of well-established asymmetric reactions. The Li et al. synthesis provides a more concise route, which could be advantageous for rapid access to the molecule. The Katsuki et al. method is notable for its highly enantioselective key hetero-Diels-Alder reaction. Further investigation into the detailed experimental protocols of the methods developed by Reddy et al. and those utilizing the Keck allylation will provide a more complete picture of the available synthetic arsenal for this promising natural product. This comparative guide serves as a valuable resource for researchers in the field of natural product synthesis and medicinal chemistry.

References

Comparative Efficacy of Cryptofolione Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological efficacy of Cryptofolione stereoisomers. This document summarizes available quantitative data, details experimental protocols for key biological assays, and visualizes experimental workflows and a putative signaling pathway.

Executive Summary

This compound, a naturally occurring δ-lactone, has demonstrated notable activity against parasitic protozoa, specifically Trypanosoma cruzi and Leishmania spp. The natural stereoisomer has been identified as having the absolute configuration [6R,10S,12R]. While synthetic routes to other stereoisomers have been developed, a direct comparative analysis of their biological efficacy is not yet available in the public domain. This guide collates the existing data on the natural stereoisomer and provides detailed experimental methodologies to facilitate further comparative studies. The evidence suggests that the biological activity of this compound is highly dependent on its stereochemistry, as illustrated by the inactivity of its dihydro-derivative. Further research into the specific activities of each stereoisomer is crucial for understanding its therapeutic potential.

Data Presentation: Biological Activity of Natural this compound

The following table summarizes the reported biological activity of the natural this compound stereoisomer ([6R,10S,12R]).

Biological ActivityOrganism/Cell LineConcentrationEffectCitation
TrypanocidalTrypanosoma cruzi trypomastigotes250 µg/mL77% reduction in parasite number[1]
LeishmanicidalLeishmania spp. promastigotesNot specifiedMild inhibitory effect[1]
CytotoxicityMacrophages25 µg/mLReduction in viability[2]
CytotoxicityT. cruzi amastigotesNot specifiedModerate cytotoxicity[1]

Note: IC₅₀ and EC₅₀ values for different stereoisomers are not currently available in the literature, highlighting a critical gap in the structure-activity relationship studies of this compound.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to enable reproducible and comparative studies.

Trypanocidal Activity Assay (In Vitro)

This protocol is designed to assess the efficacy of compounds against the bloodstream trypomastigote form of Trypanosoma cruzi.

  • Parasite Culture: Trypanosoma cruzi trypomastigotes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 28°C.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Assay Procedure:

    • Add 100 µL of parasite suspension (1 x 10⁶ parasites/mL) to each well of a 96-well microtiter plate.

    • Add 100 µL of the diluted compound solutions to the respective wells.

    • Include a positive control (e.g., benznidazole) and a negative control (medium with DMSO).

    • Incubate the plate at 28°C for 24 hours.

  • Quantification: After incubation, the number of motile trypomastigotes is counted using a hemocytometer under a light microscope. The percentage of parasite reduction is calculated relative to the negative control.

Leishmanicidal Activity Assay (Intracellular Amastigotes)

This assay evaluates the activity of compounds against the intracellular amastigote stage of Leishmania within macrophages.[2]

  • Macrophage Culture: A suitable macrophage cell line (e.g., RAW 264.7 or THP-1) is cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Infection of Macrophages:

    • Seed macrophages in a 96-well plate and allow them to adhere.

    • Infect the adherent macrophages with Leishmania promastigotes at a parasite-to-cell ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

    • Wash the wells to remove extracellular promastigotes.

  • Compound Treatment: Add fresh medium containing serial dilutions of the test compounds to the infected cells.

  • Incubation and Staining: Incubate the plates for an additional 72 hours. After incubation, fix the cells with methanol and stain with Giemsa.

  • Quantification: The number of intracellular amastigotes is determined by microscopic examination. The infection rate and the number of amastigotes per macrophage are calculated. The IC₅₀ value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[3]

  • Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control. The CC₅₀ value is calculated from the dose-response curve.

Visualizations

Experimental Workflows

experimental_workflows cluster_trypanocidal Trypanocidal Assay Workflow cluster_leishmanicidal Leishmanicidal Assay Workflow cluster_cytotoxicity Cytotoxicity (MTT) Assay Workflow T_start Start T_culture Culture T. cruzi T_start->T_culture T_incubate Incubate with Parasites T_culture->T_incubate T_prepare Prepare Compounds T_prepare->T_incubate T_quantify Quantify Parasite Reduction T_incubate->T_quantify T_end End T_quantify->T_end L_start Start L_culture Culture Macrophages L_start->L_culture L_infect Infect with Leishmania L_culture->L_infect L_treat Treat with Compounds L_infect->L_treat L_quantify Quantify Intracellular Amastigotes L_treat->L_quantify L_end End L_quantify->L_end C_start Start C_seed Seed Macrophages C_start->C_seed C_expose Expose to Compounds C_seed->C_expose C_mtt Add MTT C_expose->C_mtt C_measure Measure Absorbance C_mtt->C_measure C_end End C_measure->C_end

Caption: Workflows for key biological assays.

Putative Signaling Pathway

While the precise signaling pathways affected by this compound have not been elucidated, its α,β-unsaturated lactone moiety suggests a potential mechanism involving Michael addition with cellular nucleophiles, such as cysteine residues in proteins. This could lead to the inhibition of key enzymes and disruption of cellular signaling pathways. A hypothetical pathway is depicted below.

putative_signaling_pathway cluster_pathway Hypothetical Signaling Pathway for this compound This compound This compound (α,β-unsaturated lactone) michael_addition Michael Addition (Covalent Adduct Formation) This compound->michael_addition enzyme_inhibition Enzyme Inhibition (e.g., Cysteine Proteases) michael_addition->enzyme_inhibition pathway_disruption Signaling Pathway Disruption enzyme_inhibition->pathway_disruption apoptosis Apoptosis pathway_disruption->apoptosis cell_cycle_arrest Cell Cycle Arrest pathway_disruption->cell_cycle_arrest

Caption: A putative signaling pathway for this compound.

Conclusion and Future Directions

The available data indicates that the natural stereoisomer of this compound possesses promising anti-parasitic properties, albeit with some level of cytotoxicity. A significant knowledge gap exists regarding the comparative efficacy of its other stereoisomers. Future research should prioritize the synthesis and biological evaluation of all possible stereoisomers of this compound to establish a comprehensive structure-activity relationship. Such studies will be instrumental in identifying the most potent and selective isomer for potential therapeutic development. Elucidating the specific molecular targets and signaling pathways affected by this compound will further enhance our understanding of its mechanism of action and guide future drug design efforts.

References

A Head-to-Head Comparison of Cryptofolione and Goniothalamin in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product drug discovery, δ-lactones have emerged as a promising class of compounds with diverse biological activities. Among these, Cryptofolione and goniothalamin have garnered attention for their potential therapeutic applications. This guide provides a detailed, evidence-based comparison of these two compounds, focusing on their performance in preclinical cancer models, with a clear delineation of the currently available experimental data. This document is intended for researchers, scientists, and drug development professionals.

Overview and Chemical Structures

This compound is a δ-lactone that has been isolated from the fruits of Cryptocarya alba. Its biological activity has been explored to a limited extent, with initial studies indicating moderate cytotoxicity.

Goniothalamin is a well-characterized styryl-lactone found in various plants of the Goniothalamus genus. It has been the subject of extensive research, demonstrating a broad spectrum of anticancer activities against numerous cancer cell lines.

CompoundChemical Structure
This compound
alt text
Goniothalamin
alt text

Comparative Analysis of Anticancer Activity

A direct head-to-head comparison of the anticancer efficacy of this compound and goniothalamin is challenging due to the disparity in the volume of available research. While goniothalamin has been extensively studied, data on the specific anticancer activities of this compound is sparse in publicly available scientific literature.

Cytotoxicity and IC50 Values

Goniothalamin has demonstrated potent cytotoxic effects across a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in numerous studies.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
HepG2Hepatoblastoma4.6 ± 0.2372
Saos-2Osteosarcoma0.62 ± 0.0672
A549Lung Adenocarcinoma2.01 ± 0.2872
MCF-7Breast Adenocarcinoma0.80 ± 0.0972
HT29Colorectal Adenocarcinoma1.64 ± 0.0572
UACC-732Breast Carcinoma2.18 ± 0.2172
HeLaCervical Cancer16.1 (3.2 µg/ml)Not Specified
HL-60Promyelocytic Leukemia4.572
CEM-SST-lymphoblastic Leukemia2.472

Mechanism of Action and Signaling Pathways

Goniothalamin: A Multi-Faceted Induction of Apoptosis

Goniothalamin is a well-established inducer of apoptosis, or programmed cell death, in cancer cells. Its mechanisms are multifaceted and involve several key signaling pathways.

  • Intrinsic Apoptotic Pathway: Goniothalamin modulates the expression of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. It has been shown to decrease the levels of the anti-apoptotic protein Bcl-2 and increase the ratio of pro-apoptotic Bax to Bcl-2[2]. This shift in balance leads to the release of cytochrome c from the mitochondria, a key event in initiating apoptosis.

  • Caspase Activation: The release of cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. Goniothalamin treatment leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-7[3][4][5]. The activation of these caspases is responsible for the biochemical and morphological hallmarks of apoptosis.

  • Oxidative Stress: Goniothalamin has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells. This increase in oxidative stress can lead to DNA damage and further promote apoptosis[6].

  • Cell Cycle Arrest: In addition to inducing apoptosis, goniothalamin can also cause cell cycle arrest at various phases, including G2/M, preventing cancer cells from proliferating[1].

The following diagram illustrates the key signaling pathways involved in goniothalamin-induced apoptosis.

Goniothalamin_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects Goniothalamin Goniothalamin ROS ↑ Reactive Oxygen Species (ROS) Goniothalamin->ROS Mitochondria Mitochondria Goniothalamin->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Bax ↑ Bax/Bcl-2 Ratio Mitochondria->Bax Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase37->Apoptosis

Caption: Signaling pathway of goniothalamin-induced apoptosis.

This compound: Mechanism Remains Largely Unexplored

Currently, there is a lack of published studies detailing the specific molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects, particularly in the context of cancer. Further research is required to elucidate whether it induces apoptosis, necrosis, or other forms of cell death, and to identify its molecular targets.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative methodologies for key experiments used in the evaluation of goniothalamin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Workflow start Seed cells in 96-well plate treatment Treat with varying concentrations of compound start->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT reagent incubation->add_mtt incubation2 Incubate for 2-4 hours add_mtt->incubation2 solubilize Add solubilization solution (e.g., DMSO) incubation2->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: General workflow for an MTT cell viability assay.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, apoptotic, and necrotic cells.

Apoptosis_Flow_Cytometry start Treat cells with compound harvest Harvest and wash cells start->harvest stain Resuspend in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze results Quantify viable, early apoptotic, late apoptotic, and necrotic cells analyze->results

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample.

Western_Blot_Workflow start Prepare cell lysates sds_page Separate proteins by SDS-PAGE start->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection

Caption: General workflow for Western blot analysis.

Conclusion and Future Directions

This comparative guide highlights a significant disparity in the scientific community's understanding of this compound and goniothalamin. Goniothalamin stands out as a well-investigated natural compound with demonstrated potent and selective anticancer activity, underpinned by a growing body of evidence elucidating its molecular mechanisms of action. In contrast, this compound remains a largely unexplored molecule in the context of cancer research.

For drug development professionals and researchers, goniothalamin represents a more mature lead compound for further preclinical and potentially clinical development. The wealth of existing data provides a strong foundation for rational drug design and optimization.

The future of this compound research hinges on fundamental exploratory studies. There is a critical need for:

  • Systematic screening: Evaluating the cytotoxicity of this compound against a broad panel of human cancer cell lines to determine its potency and selectivity.

  • Mechanistic studies: Investigating the mode of cell death induced by this compound and identifying its molecular targets and affected signaling pathways.

A direct and meaningful comparison of the anticancer potential of these two δ-lactones will only be possible once a more substantial body of evidence for this compound becomes available. Until then, goniothalamin remains the more promising candidate for anticancer drug development based on current knowledge.

References

Comparative Analysis of Cryptofolione from Diverse Cryptocarya Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Cryptofolione, a bioactive α-pyrone isolated from various species of the genus Cryptocarya. This document synthesizes available data on its sources, yield, and biological activities, offering insights into its therapeutic potential. While direct comparative studies are limited, this guide collates existing data to facilitate further research and development.

Introduction to this compound

This compound is a naturally occurring 6-substituted-5,6-dihydro-α-pyrone that has been identified in several species of the genus Cryptocarya. This compound has garnered scientific interest due to its diverse biological activities, including antiprotozoal, cytotoxic, and potential anti-inflammatory and antimicrobial properties. Understanding the variations in yield and bioactivity of this compound from different plant sources is crucial for its potential development as a therapeutic agent.

Data Presentation: A Comparative Overview

The following tables summarize the currently available quantitative data for this compound from different Cryptocarya species. It is important to note that the data is sparse, and further research is required to provide a comprehensive comparison.

Table 1: Isolation and Yield of this compound from Different Cryptocarya Species

Cryptocarya SpeciesPlant PartYield of this compound (%)Reference
Cryptocarya albaFruits0.015[1]
Cryptocarya latifoliaBarkNot Reported[2]
Cryptocarya myrtifoliaNot SpecifiedTrace Quantities[2]
Cryptocarya moschataBranch and Stem BarkNot Reported[3]

Table 2: Comparative Biological Activity of this compound

Biological ActivityTest Organism/Cell LineConcentrationEffectSource Species of this compoundReference
Antiprotozoal Trypanosoma cruzi trypomastigotes250 µg/mL77% reduction in parasite numberCryptocarya alba[4]
Leishmania spp. promastigotesNot SpecifiedMild inhibitory effectCryptocarya alba[4]
Cytotoxicity MacrophagesNot SpecifiedModerate cytotoxicityCryptocarya alba[4]
T. cruzi amastigotesNot SpecifiedModerate cytotoxicityCryptocarya alba[4]
Antifungal Candida albicans (in vivo)0.045 g/mL (of extract)Decrease in biofilmCryptocarya moschata (extract)[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Trypanocidal Activity Assay

This protocol is based on methods used to assess the in vitro activity of natural products against Trypanosoma cruzi.

  • Parasite Culture: Epimastigotes of T. cruzi are cultured in a suitable medium (e.g., LIT medium) supplemented with 10% fetal bovine serum (FBS) at 28°C. Metacyclic trypomastigotes are obtained by differentiation.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then serially diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the parasites (typically ≤ 0.5%).

  • Assay Procedure:

    • Plate trypomastigotes (e.g., 1 x 10^6 parasites/mL) in a 96-well microplate.

    • Add the different concentrations of this compound to the wells.

    • Include a positive control (e.g., benznidazole) and a negative control (medium with DMSO).

    • Incubate the plate at 37°C in a 5% CO2 atmosphere for 24-48 hours.

  • Quantification of Lysis: The number of viable parasites is determined by counting in a Neubauer chamber or by using a colorimetric assay such as the MTT assay. The percentage of parasite reduction is calculated relative to the negative control.

Leishmanicidal Activity Assay

This protocol outlines a method for evaluating the in vitro activity of compounds against Leishmania promastigotes.

  • Parasite Culture: Promastigotes of a Leishmania species (e.g., L. donovani) are maintained in a suitable medium (e.g., M199 medium) with 10% FBS at 26°C.

  • Compound Preparation: Prepare stock and working solutions of this compound as described for the trypanocidal assay.

  • Assay Procedure:

    • Plate promastigotes in the logarithmic growth phase (e.g., 1 x 10^6 promastigotes/mL) in a 96-well plate.

    • Add serial dilutions of this compound.

    • Include a positive control (e.g., amphotericin B) and a negative control.

    • Incubate for 48-72 hours at 26°C.

  • Viability Assessment: Determine the number of viable promastigotes using a resazurin-based assay or by direct counting. Calculate the IC50 value.

Cytotoxicity Assay against Macrophages

This protocol describes the use of the MTT assay to determine the cytotoxicity of this compound against a macrophage cell line (e.g., RAW 264.7).

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO or isopropanol.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Mandatory Visualization

Hypothetical Signaling Pathways of this compound

Based on studies of structurally related compounds, the following diagrams illustrate the potential signaling pathways through which this compound may exert its anti-cancer and anti-inflammatory effects.

This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Survival Cell Survival (Cancer) Apoptosis_Inhibition->Cell_Survival

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound, leading to apoptosis in cancer cells.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces This compound This compound This compound->NFkB Inhibits (Hypothetical)

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound, reducing inflammation.

Experimental Workflow

The following diagram outlines a general workflow for the isolation and biological evaluation of this compound from a Cryptocarya species.

Plant_Material Cryptocarya sp. Plant Material Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Purification Extraction->Chromatography This compound Pure This compound Chromatography->this compound Bioassays Biological Assays This compound->Bioassays Data_Analysis Data Analysis (IC50/CC50) Bioassays->Data_Analysis

Caption: General experimental workflow for this compound research.

Conclusion and Future Directions

This compound, a natural product from Cryptocarya species, demonstrates significant biological activities, particularly against protozoan parasites. The available data, although not comprehensive across different species, highlights its potential as a lead compound for drug development. Future research should focus on:

  • Systematic Comparative Studies: Conducting head-to-head comparisons of the yield and bioactivity of this compound isolated from different Cryptocarya species.

  • Broadening the Scope of Bioassays: Investigating the anti-inflammatory, antimicrobial, and a wider range of anti-cancer activities of pure this compound.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms and signaling pathways modulated by this compound to better understand its therapeutic potential.

This guide serves as a foundational resource to stimulate and direct future research efforts into this promising natural compound.

References

Cryptofolione: A Comparative Analysis Against Standard Antiprotozoal Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cryptofolione, a naturally derived styryl-lactone, has demonstrated notable antiprotozoal potential. This guide provides an objective comparison of its performance against established antiprotozoal drugs, supported by available experimental data, to aid in the evaluation of its therapeutic promise.

Comparative Efficacy: this compound vs. Standard Agents

While direct comparative studies are limited, existing data allows for a preliminary assessment of this compound's efficacy against several protozoan parasites.

Table 1: In Vitro Antiprotozoal Activity

ParasiteThis compound ActivityStandard DrugStandard Drug IC50 (µM)
Leishmania donovani Mild inhibitory effect on promastigotes[1][2].Miltefosine0.4 - 4.3 (amastigotes)[3][4]
Trypanosoma cruzi 77% reduction of trypomastigotes at 250 µg/mL; moderate activity against amastigotes[1][2].Benznidazole~1 - 10 (amastigotes)
Plasmodium falciparum (K1 strain) Data not available.Chloroquine~0.18 - 0.275 (resistant strain)[5][6]

Note: IC50 values for standard drugs are sourced from various studies and may vary based on experimental conditions. A direct comparison of potency is challenging without head-to-head studies.

Cytotoxicity Profile

An essential aspect of a drug candidate's profile is its selectivity for the parasite over host cells.

Table 2: Cytotoxicity Data

CompoundCell LineCytotoxicity Data
This compound MacrophagesModerate cytotoxicity reported[1][2].
Standard Drugs Various mammalian cell linesGenerally well-characterized, with varying toxicity profiles.

This compound has been reported to exhibit low selectivity, as its cytotoxic and trypanocidal effects are similar[1][2]. Further studies are required to quantify its therapeutic index against a range of mammalian cell lines, including the standard L6 cell line.

Proposed Mechanism of Action: Insights from a Structural Analog

While the precise mechanism of action for this compound is not fully elucidated, insights can be drawn from the closely related styryl-lactone, goniothalamin. Studies on goniothalamin suggest a mechanism centered on the induction of mitochondria-mediated apoptosis.

Cryptofolione_Mechanism_of_Action This compound This compound mitochondrion Mitochondrion This compound->mitochondrion ros ↑ Reactive Oxygen Species (ROS) mitochondrion->ros mmp ↓ Mitochondrial Membrane Potential mitochondrion->mmp dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase_activation Caspase Activation (e.g., Caspase-9, -3) cytochrome_c->caspase_activation caspase_activation->apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis in protozoa.

This pathway, initiated by mitochondrial dysfunction, leads to an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death[7][8][9][10][11][12].

Experimental Protocols

Standardized in vitro assays are crucial for the evaluation of antiprotozoal compounds. The following outlines a general workflow for assessing the efficacy of a test compound like this compound.

Antiprotozoal_Screening_Workflow start Start compound_prep Compound Preparation (Stock solution & serial dilutions) start->compound_prep treatment Treatment with this compound & Standard Drugs compound_prep->treatment parasite_culture Parasite Culture (e.g., L. donovani amastigotes in macrophages) infection Host Cell Infection parasite_culture->infection infection->treatment incubation Incubation (e.g., 72 hours) treatment->incubation viability_assay Parasite Viability Assay (e.g., Luciferase, HCS) incubation->viability_assay cytotoxicity_assay Mammalian Cell Cytotoxicity Assay (e.g., L6 cells) incubation->cytotoxicity_assay data_analysis Data Analysis (IC50 & CC50 determination) viability_assay->data_analysis cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro antiprotozoal drug screening.

Key Experimental Methodologies:
  • Parasite Culture: The clinically relevant intracellular amastigote stage of Leishmania and Trypanosoma cruzi are typically cultured within a host macrophage cell line (e.g., J774A.1 or THP-1)[3][13]. Plasmodium falciparum is cultured in human erythrocytes.

  • In Vitro Susceptibility Assays:

    • Host cells are seeded in multi-well plates and infected with the parasite.

    • After infection, the cells are treated with serial dilutions of the test compound (this compound) and a standard reference drug.

    • Plates are incubated for a defined period (e.g., 72 hours).

    • Parasite viability is assessed using various methods, such as high-content imaging to count intracellular parasites, or reporter gene assays (e.g., luciferase-expressing parasites)[13].

  • Cytotoxicity Assay:

    • A mammalian cell line (e.g., L6 myoblasts) is seeded in multi-well plates.

    • Cells are exposed to serial dilutions of the test compound for the same duration as the parasite susceptibility assay.

    • Cell viability is determined using colorimetric or fluorometric assays (e.g., MTT or resazurin).

  • Data Analysis: The 50% inhibitory concentration (IC50) for the parasite and the 50% cytotoxic concentration (CC50) for the mammalian cells are calculated from dose-response curves. The selectivity index (SI) is then determined by dividing the CC50 by the IC50.

Conclusion

This compound exhibits demonstrable antiprotozoal activity, particularly against Trypanosoma cruzi[1][2]. Its mechanism of action, likely involving the induction of mitochondria-mediated apoptosis, presents a promising avenue for targeting parasitic infections[7][8][9][10][11][12]. However, the current lack of comprehensive, direct comparative data and a detailed cytotoxicity profile highlights the need for further rigorous investigation. Future research should focus on obtaining precise IC50 values against a panel of clinically relevant protozoan strains and standardizing cytotoxicity assessments to accurately determine its therapeutic potential.

References

A Comparative Guide to the Validation of Analytical Methods for Cryptofolione Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Cryptofolione, a naturally occurring α,β-unsaturated δ-lactone with potential therapeutic applications. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines the principles and practices for developing and validating such methods, drawing parallels from established techniques for similar natural products. The focus is on providing a framework for researchers to establish robust and reliable analytical procedures for this compound in various matrices.

Comparison of Key Analytical Techniques

The two most common and powerful techniques for the analysis of natural products like this compound are High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The choice between these methods depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

FeatureHPLC-DADUPLC-MS/MS
Principle Separation based on polarity, detection by UV-Vis absorbance.Separation based on polarity with higher resolution, detection by mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation and UV-Vis spectrum.High; provides structural information through fragmentation patterns.
Sensitivity Good, typically in the µg/mL to high ng/mL range.Excellent, capable of detecting levels in the low ng/mL to pg/mL range.[1]
Quantitative Analysis Robust and widely used for quantification.Highly accurate and precise for quantification, especially at low concentrations.[1]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Throughput Moderate.High, with faster analysis times.[2]
Matrix Effects Less susceptible to ion suppression/enhancement.Can be prone to matrix effects, often requiring internal standards.[1]

Hypothetical Performance Data for Validated Methods

The following tables present hypothetical yet realistic performance data for validated HPLC-DAD and UPLC-MS/MS methods for the quantification of this compound. These values are based on typical performance characteristics observed for the analysis of similar natural products.[3][4][5]

Table 1: Hypothetical HPLC-DAD Method Validation Parameters

ParameterResult
Linearity (r²) > 0.999
Range 0.5 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2%
Specificity No interference from matrix components

Table 2: Hypothetical UPLC-MS/MS Method Validation Parameters

ParameterResult
Linearity (r²) > 0.999
Range 0.1 - 1000 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 99.1% - 100.8%
Precision (% RSD) < 1.5%
Matrix Effect 95% - 105%

Detailed Experimental Protocols

Below are detailed hypothetical protocols for the analysis of this compound using HPLC-DAD and UPLC-MS/MS.

Protocol 1: HPLC-DAD Method
  • Sample Preparation (from Cryptocarya plant material):

    • Grind 1 g of dried plant material to a fine powder.

    • Extract with 20 mL of methanol using sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • DAD Wavelength: 254 nm.

  • Validation Procedure:

    • Linearity: Prepare a series of standard solutions of this compound (0.5, 1, 5, 10, 25, 50, 100 µg/mL) and inject in triplicate.

    • Accuracy: Spike a blank matrix with known concentrations of this compound at three levels (low, medium, high) and calculate the percent recovery.

    • Precision: Analyze six replicate injections of a standard solution to determine repeatability (intra-day precision). Perform the same analysis on different days to assess intermediate precision.

    • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) from the chromatograms of low concentration standards.

Protocol 2: UPLC-MS/MS Method
  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a structurally similar, stable isotope-labeled compound).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase and transfer to a UPLC vial.

  • UPLC-MS/MS Conditions:

    • Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Validation Procedure:

    • Follow a similar procedure as for the HPLC-DAD method, but with a concentration range appropriate for the higher sensitivity of the UPLC-MS/MS system (e.g., 0.1 to 1000 ng/mL).

    • Matrix Effect: Evaluate by comparing the response of the analyte in post-extraction spiked samples to that of a pure standard solution.

Visualizing Workflows and Pathways

To further clarify the processes involved in method validation and the potential application of this compound analysis, the following diagrams are provided.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Method_Selection Method Selection (HPLC, UPLC-MS/MS) Parameter_Optimization Parameter Optimization Method_Selection->Parameter_Optimization Specificity Specificity Parameter_Optimization->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Analysis Sample Analysis Robustness->Sample_Analysis QC_Checks Quality Control Checks Sample_Analysis->QC_Checks

Caption: General workflow for the development and validation of an analytical method.

G cluster_0 Cellular Response This compound This compound Target_Protein Target Protein This compound->Target_Protein Signaling_Cascade Signaling Cascade Target_Protein->Signaling_Cascade Cellular_Effect Cellular Effect (e.g., Anti-proliferative) Signaling_Cascade->Cellular_Effect

Caption: Hypothetical signaling pathway involving this compound.

References

Safety Operating Guide

Standard Operating Procedure: Cryptofolione Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper disposal of Cryptofolione. Due to its reported moderate cytotoxicity, this compound and all associated waste must be handled as hazardous chemical waste.[1] Adherence to these procedures is essential for maintaining laboratory safety, ensuring regulatory compliance, and minimizing environmental impact. In the absence of a specific Safety Data Sheet (SDS), a conservative, risk-based approach is mandatory.[2] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.[2]

Immediate Safety and Handling

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

ItemSpecification
Gloves Chemical-resistant nitrile gloves (double-gloving recommended)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat, preferably disposable
Respiratory Protection Required if handling powders or creating aerosols. A fume hood is the primary engineering control.

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical advice.

  • Ingestion: Rinse mouth with water and seek immediate medical attention.

This compound Disposal Protocol

The disposal of this compound, treated as a hazardous and cytotoxic waste, must follow a systematic process to ensure safety and compliance with environmental regulations.

Step 1: Waste Segregation and Classification

Proper segregation of waste at the point of generation is critical.[3] All materials that have come into contact with this compound are to be considered contaminated and must be disposed of as hazardous waste.

Table 2: this compound Waste Stream Classification and Containerization

Waste TypeDescriptionContainer TypeLabeling
Solid Waste Contaminated PPE (gloves, lab coats), bench paper, pipette tips, vials, and any other solid materials.Lined, rigid, puncture-resistant container with a secure lid.[4]"Hazardous Waste," "Cytotoxic Waste," "this compound Solid Waste"
Liquid Waste Unused or expired this compound solutions, contaminated solvents.Chemically compatible, leak-proof container with a screw cap.[5]"Hazardous Waste," "Cytotoxic Waste," "this compound Liquid Waste" (list all components and approximate concentrations)
Sharps Waste Contaminated needles, syringes, and other sharp objects.Puncture-proof sharps container.[1][4]"Hazardous Waste," "Cytotoxic Sharps," "this compound"

Step 2: Container Labeling

Accurate and detailed labeling of waste containers is a regulatory requirement and essential for safe handling and disposal. All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste" and "Cytotoxic Waste"[6][7]

  • The full chemical name: "this compound" (avoid abbreviations or formulas)[5]

  • A list of all contents, including solvents, with approximate percentages or concentrations[5][7]

  • The date of waste generation or accumulation start date

  • The name and contact information of the Principal Investigator or responsible researcher

  • The laboratory room number or location of origin

Step 3: Waste Accumulation and Storage

Store hazardous waste in a designated and controlled Satellite Accumulation Area (SAA).[7] This area should be clearly marked and located away from general laboratory traffic.

  • Keep waste containers securely closed at all times, except when adding waste.[6][8]

  • Ensure waste containers are in good condition and not leaking.[6]

  • Store incompatible waste streams separately to prevent dangerous reactions.[5]

  • Do not overfill containers; they should be sealed when approximately three-quarters full.[3]

Step 4: Disposal Procedures

NEVER dispose of this compound or any contaminated materials down the drain or in the regular trash.[2]

  • Request a Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[9] This typically involves completing a chemical waste disposal form.

  • Documentation: Maintain accurate records of all hazardous waste generated, including the types and quantities of waste and the dates of generation and disposal.

  • Decontamination: After handling this compound and preparing waste for disposal, thoroughly decontaminate all work surfaces. A recommended procedure involves a three-step process: initial cleaning with a detergent solution, rinsing with water, and a final decontamination with 70% isopropyl alcohol.[3]

Experimental Protocols

While specific experimental protocols for this compound are not provided here, any experiment generating waste containing this compound must incorporate the disposal procedures outlined above. The principle of waste management dictates that no experimental work should begin without a clear plan for the disposal of all resulting materials.[2]

Logical Workflow for this compound Disposal

Cryptofolione_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Don Appropriate PPE start->ppe segregate Segregate Waste at Point of Generation ppe->segregate solid_waste Solid Waste segregate->solid_waste liquid_waste Liquid Waste segregate->liquid_waste sharps_waste Sharps Waste segregate->sharps_waste containerize_solid Use Lined, Rigid Container solid_waste->containerize_solid containerize_liquid Use Leak-Proof, Compatible Container liquid_waste->containerize_liquid containerize_sharps Use Puncture-Proof Sharps Container sharps_waste->containerize_sharps label_waste Label Container Accurately and Completely containerize_solid->label_waste containerize_liquid->label_waste containerize_sharps->label_waste store Store in Designated Satellite Accumulation Area label_waste->store request_pickup Request EHS Waste Pickup store->request_pickup decontaminate Decontaminate Work Area request_pickup->decontaminate end_proc End of Procedure decontaminate->end_proc

Caption: Logical workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.